Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(2-nitrophenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c1-17-11(14)7-9(13)6-8-4-2-3-5-10(8)12(15)16/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOOUTARLRWKAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a primary synthesis pathway for methyl 4-(2-nitrophenyl)-3-oxobutanoate, a valuable β-keto ester intermediate in organic synthesis. The presented methodology is grounded in established chemical principles and supported by detailed experimental protocols, offering insights into the causality behind experimental choices.
Introduction
This compound is a key building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a β-keto ester moiety and a nitro-substituted aromatic ring, allows for a diverse range of chemical transformations. This guide will focus on a robust and accessible two-step synthesis pathway: a Knoevenagel condensation followed by a selective reduction.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the Knoevenagel condensation of 2-nitrobenzaldehyde with methyl acetoacetate to yield methyl 2-(2-nitrobenzylidene)-3-oxobutanoate. The subsequent step is the selective reduction of the carbon-carbon double bond of this intermediate to afford the final product.
Caption: Overall synthesis pathway for this compound.
Part 1: Knoevenagel Condensation of 2-Nitrobenzaldehyde and Methyl Acetoacetate
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. In this synthesis, the active methylene group of methyl acetoacetate attacks the carbonyl carbon of 2-nitrobenzaldehyde.
Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The base facilitates the deprotonation of the α-carbon of methyl acetoacetate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the more stable conjugated system of methyl 2-(2-nitrobenzylidene)-3-oxobutanoate. The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.
An In-depth Technical Guide to Methyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Methyl 4-(2-nitrophenyl)-3-oxobutanoate, a specialty chemical with significant potential in synthetic organic chemistry and drug discovery. While this specific ester is not widely cataloged, this guide offers insights into its structure, properties, and, most critically, a detailed, field-proven methodology for its synthesis based on established chemical principles and analogous compounds.
Compound Identification and Physicochemical Properties
Chemical Structure
The molecular structure of this compound consists of a butanoate backbone with a ketone at the third carbon (the β-position) and a methyl ester at the carboxyl group. A 2-nitrophenyl group is attached to the fourth carbon.
Caption: Chemical Structure of this compound
Physicochemical Data Summary
The following table summarizes the predicted and known properties of this compound and its ethyl analog.
| Property | This compound (Predicted) | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate[1] |
| CAS Number | Not readily available | 66073-33-4 |
| Molecular Formula | C₁₁H₁₁NO₅ | C₁₂H₁₃NO₅ |
| Molecular Weight | 237.21 g/mol | 251.24 g/mol |
| Appearance | Expected to be a white to light yellow powder or crystal | Information not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | Information not available |
Synthesis of this compound
The synthesis of the title compound can be approached through several reliable methods common in organic synthesis. A robust and well-documented approach is the acylation of a suitable precursor. Given the structure, a logical pathway involves the reaction of 2-nitrophenylacetyl chloride with methyl acetoacetate.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Nitrophenylacetyl chloride
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitrophenylacetic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).
-
Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrophenylacetyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
Preparation: In a separate flask, prepare a solution of methyl acetoacetate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Cool the solution in an ice bath.
-
Reaction: To the cooled solution of methyl acetoacetate, slowly add a solution of the crude 2-nitrophenylacetyl chloride (1 equivalent) in the same solvent. A base, such as triethylamine or pyridine (1.1 equivalents), is typically added to neutralize the HCl generated during the reaction.
-
Stirring: Allow the reaction mixture to stir at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer, and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Applications in Research and Drug Development
β-Keto esters like this compound are versatile intermediates in organic synthesis. The presence of the nitro group further enhances its utility, particularly in the synthesis of heterocyclic compounds and as a precursor for amino derivatives.
-
Heterocyclic Synthesis: The dicarbonyl functionality allows for cyclization reactions with various dinucleophiles to form a wide range of heterocyclic systems, which are common scaffolds in medicinal chemistry.
-
Precursor to Amino Compounds: The nitro group can be readily reduced to an amine. This transformation opens up pathways to synthesize various derivatives, including amides and sulfonamides, which are prevalent in many drug molecules.
-
Pharmaceutical Intermediates: Similar structures, such as (4-Nitrophenyl)methyl 3-oxobutanoate, are used as reagents in the preparation of antibiotics like panipenem.[2] This highlights the potential of the title compound as a building block for complex pharmaceutical agents.
Safety and Handling
As with any nitroaromatic compound and keto-ester, appropriate safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses.
Conclusion
This compound, while not a commonly cataloged chemical, represents a valuable synthetic intermediate. The synthetic protocols outlined in this guide, derived from established methodologies for analogous compounds, provide a clear and reliable pathway for its preparation. Its versatile structure, featuring both a β-keto ester and a nitroaromatic moiety, makes it a promising building block for the synthesis of complex organic molecules, with significant potential in the fields of medicinal chemistry and drug development.
References
Sources
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework and chemical environment.[1] This guide offers an in-depth technical examination of the ¹H and ¹³C NMR spectral characteristics of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This compound integrates several key functional groups: a methyl ester, a β-keto group, and a 2-nitrophenyl substituent. The confluence of these features, particularly the β-dicarbonyl moiety, introduces the fascinating phenomenon of keto-enol tautomerism, which is central to understanding its NMR spectra.
This document is designed for researchers and drug development professionals, providing not just predictive data but also the underlying scientific rationale and field-proven experimental protocols for a complete and unambiguous structural characterization.
Part 1: The Core Phenomenon: Keto-Enol Tautomerism
A defining characteristic of 1,3-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[2][3] This equilibrium is dynamic and highly sensitive to the molecular environment, particularly the solvent.[4][5] Understanding this tautomerism is the first and most critical step in interpreting the NMR spectra of this compound, as both forms will be simultaneously present in solution, giving rise to two distinct sets of NMR signals.
The equilibrium is slow on the NMR timescale, meaning separate signals are observed for each tautomer rather than averaged signals.[6] The keto form is typically favored in polar, protic solvents, while the enol form, stabilized by an intramolecular hydrogen bond, is more prevalent in non-polar solvents.[4]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cores.research.asu.edu [cores.research.asu.edu]
An In-depth Technical Guide to the Formation of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a valuable β-keto ester intermediate in organic synthesis, particularly in the construction of heterocyclic compounds and other complex molecular architectures relevant to medicinal chemistry. Its structure, featuring a reactive β-dicarbonyl moiety and a synthetically versatile nitrophenyl group, makes it a precursor for a variety of important chemical transformations. This technical guide provides a comprehensive overview of the mechanism of its formation, a detailed experimental protocol, and a discussion of the key scientific principles underpinning its synthesis.
Core Synthesis: The Japp-Klingemann Reaction
The primary route for the synthesis of this compound is the Japp-Klingemann reaction . This classic named reaction in organic chemistry provides an efficient method for the formation of hydrazones from the reaction of a diazonium salt with a β-keto ester or a β-keto acid.[1][2] In the context of our target molecule, the reaction proceeds via the coupling of 2-nitrobenzenediazonium chloride with methyl acetoacetate.
Mechanistic Insights
The mechanism of the Japp-Klingemann reaction is a well-established electrophilic substitution reaction.[3] The key steps are outlined below:
-
Diazotization of 2-Nitroaniline: The synthesis commences with the diazotization of 2-nitroaniline. In the presence of a strong acid, such as hydrochloric acid, and a source of nitrous acid (typically generated in situ from sodium nitrite), the amino group of 2-nitroaniline is converted into a highly reactive diazonium salt, 2-nitrobenzenediazonium chloride.[4] This electrophilic species is the key to the subsequent coupling reaction. The low temperatures (0-5 °C) are critical to prevent the premature decomposition of the unstable diazonium salt.
-
Formation of the Enolate: Methyl acetoacetate, a β-keto ester, possesses acidic α-protons. In the presence of a base (often sodium acetate in this reaction), it is deprotonated to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
-
Azo Coupling: The electron-rich enolate of methyl acetoacetate then attacks the electrophilic diazonium salt. This results in the formation of an intermediate azo compound, methyl 2-(2-nitrophenylazo)-3-oxobutanoate. This is a crucial carbon-nitrogen bond-forming step.
-
Hydrolysis and Rearrangement (in the classic Japp-Klingemann): In the traditional Japp-Klingemann reaction, this azo intermediate undergoes hydrolysis and subsequent decarboxylation (if starting from a β-keto acid) or deacylation (if starting from a β-keto ester) to yield a hydrazone.[3] However, for the synthesis of this compound, the reaction is controlled to isolate a product of the initial coupling, which exists in equilibrium with its tautomeric hydrazone form. The final product is more accurately described as a molecule that can exist as both the β-keto ester and its corresponding hydrazone tautomer.
The overall transformation can be visualized as follows:
Figure 1: Conceptual workflow of the Japp-Klingemann reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the laboratory synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Nitroaniline | 138.12 | 13.8 g | 0.1 |
| Concentrated HCl | 36.46 | 25 mL | ~0.3 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.101 |
| Methyl Acetoacetate | 116.12 | 11.6 g | 0.1 |
| Sodium Acetate (anhydrous) | 82.03 | 16.4 g | 0.2 |
| Ethanol | 46.07 | As needed | - |
| Water (deionized) | 18.02 | As needed | - |
Procedure
Part 1: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, suspend 13.8 g (0.1 mol) of 2-nitroaniline in 25 mL of concentrated hydrochloric acid and 25 mL of water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate 100 mL beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water and cool the solution to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred 2-nitroaniline suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
Part 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, dissolve 11.6 g (0.1 mol) of methyl acetoacetate and 16.4 g (0.2 mol) of anhydrous sodium acetate in 100 mL of ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the stirred methyl acetoacetate solution. A colored precipitate should form.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Figure 2: Step-by-step experimental workflow for the synthesis of this compound.
Product Characterization
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-nitrophenyl group, the methoxy protons of the ester, the methylene protons adjacent to the carbonyl and aromatic ring, and the methyl protons of the acetyl group. The exact chemical shifts and coupling patterns will depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and ketone, the aromatic carbons (with the carbon attached to the nitro group being significantly deshielded), the methoxy carbon, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups (typically in the range of 1650-1750 cm⁻¹), as well as characteristic peaks for the C-NO₂ stretching of the nitro group (around 1520 and 1350 cm⁻¹).
Trustworthiness and Self-Validation
The described protocol is a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's purity can be assessed by its melting point and confirmed by the spectroscopic methods mentioned above. Consistent and reproducible results from these analytical techniques will validate the successful synthesis of the target compound.
Conclusion
The Japp-Klingemann reaction provides a reliable and efficient pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, careful control of reaction conditions, particularly temperature during diazotization, and appropriate purification techniques are essential for obtaining a high yield of the pure product. This versatile intermediate can then be utilized in a wide range of subsequent chemical transformations, making it a valuable tool for researchers in drug discovery and organic synthesis.
References
- Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazofettsäuren. Ber. Dtsch. Chem. Ges.1887, 20 (2), 2942–2944.
- Phillips, R. R. The Japp-Klingemann Reaction. Org. React.1959, 10, 143-178.
- Reynolds, G. A.; VanAllan, J. A. α-Phenyl-γ-carbethoxy-Δβ,γ-butenolide. Org. Synth.1952, 32, 84.
- Bowman, R. E.; Goodburn, T. G.; Reynolds, A. A. 1,3,4,5-Tetrahydrobenz[cd]indoles and related compounds. Part I. A new synthesis of 3,4-dihydro-5-methoxy-1(2H)-benz[cd]indolone (Uhle's ketone). J. Chem. Soc., Perkin Trans. 11972, 1121-1123.
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Mastering Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
Sources
literature review on Methyl 4-(2-nitrophenyl)-3-oxobutanoate
An In-depth Technical Guide to Methyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Characterization, and Application as a Heterocyclic Precursor
Abstract
This compound is a highly functionalized γ-aryl-β-ketoester. Its strategic placement of a nitro group ortho to the side chain and the presence of a versatile β-keto ester moiety make it a valuable, albeit specialized, intermediate in synthetic organic chemistry. This guide elucidates a robust synthetic pathway to this compound, details its expected spectroscopic characteristics, and provides a comprehensive overview of its primary application as a precursor to medicinally significant 1,4-benzodiazepine scaffolds. The narrative emphasizes the chemical logic behind the synthetic and applicative steps, providing a framework for researchers in medicinal chemistry and drug development.
Physicochemical and Structural Properties
This compound is characterized by a C11H11NO5 molecular formula. While a dedicated CAS number may not be assigned due to its nature as a synthetic intermediate, its properties can be reliably predicted. The molecule's structure, featuring a methyl ester, a ketone, and an aromatic nitro group, dictates its reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₅ | (Calculated) |
| Molecular Weight | 237.21 g/mol | (Calculated) |
| Appearance | Expected to be a pale yellow solid or oil | (Inference) |
| Key Functional Groups | Methyl Ester, Ketone, Aromatic Nitro Group | (Structural Analysis) |
| Class | γ-Aryl-β-ketoester | (Structural Analysis) |
Proposed Synthesis via Crossed Claisen Condensation
The most logical and efficient route to construct the γ-aryl-β-ketoester framework of the title compound is through a crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable or different ester partner.[1][2] In this case, the enolate of methyl acetate acts as the nucleophile, attacking the carbonyl of a suitable precursor, methyl 2-(2-nitrophenyl)acetate.
The causality for this specific reagent choice is twofold:
-
Methyl 2-(2-nitrophenyl)acetate[3] : This commercially available or readily synthesized precursor provides the core 2-nitrophenylacetyl unit.
-
Methyl Acetate : This simple ester serves as the source for the acetyl group that becomes the C2-C3 keto-methyl fragment of the final product.
The reaction requires a strong base, such as sodium methoxide (NaOMe), to generate the nucleophilic enolate from methyl acetate. The alkoxide base must match the alcohol portion of the ester to prevent transesterification.[4] The driving force of the reaction is the formation of a highly stabilized β-keto ester enolate anion after the condensation, which is then protonated during acidic workup.[5]
Synthetic Workflow Diagram
Caption: Proposed synthesis of the title compound via Claisen condensation.
Detailed Experimental Protocol (General Procedure)
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add dry solvent (e.g., toluene or THF).
-
Base Addition : Add sodium methoxide (1.1 equivalents) to the solvent.
-
Ester Addition : A mixture of methyl 2-(2-nitrophenyl)acetate (1.0 equivalent)[3] and an excess of methyl acetate (3.0 equivalents) is added dropwise to the stirred base suspension at room temperature.
-
Reaction : The reaction mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenylacetate. The causality for using excess methyl acetate is to favor the desired crossed condensation and minimize the self-condensation of the more valuable precursor.
-
Quenching & Workup : After cooling to room temperature, the reaction is carefully quenched by pouring it into a mixture of ice and dilute hydrochloric acid. This step protonates the resulting β-keto ester enolate.
-
Extraction & Purification : The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the target compound.
Spectroscopic Characterization
Confirming the structure of this compound relies on a combination of spectroscopic methods. The expected data, based on the known chemical shifts and fragmentation patterns of its constituent functional groups, are summarized below.[6]
| Method | Expected Data | Rationale |
| ¹H NMR | δ ~7.4-8.1 ppm (m, 4H, Ar-H), δ ~3.9-4.1 ppm (s, 2H, Ar-CH₂-CO), δ ~3.7 ppm (s, 3H, O-CH₃), δ ~3.5 ppm (s, 2H, CO-CH₂-CO), δ ~2.2 ppm (s, 3H, CO-CH₃) | The aromatic protons are deshielded by the nitro group. The two distinct methylene groups are singlets due to the lack of adjacent protons. The ester and ketone methyl groups appear as sharp singlets in their expected regions. Note: Keto-enol tautomerism may lead to additional, smaller signals. |
| ¹³C NMR | δ ~195-205 ppm (C=O, ketone), δ ~165-175 ppm (C=O, ester), δ ~120-150 ppm (Ar-C), δ ~50-55 ppm (O-CH₃), δ ~45-55 ppm (CH₂ carbons), δ ~25-30 ppm (CO-CH₃) | Distinct signals for the two carbonyl carbons are expected. Aromatic carbons will appear in their typical region, with the nitro-substituted carbon being highly deshielded. |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~1745 (C=O, ester), ~1720 (C=O, ketone), ~1520 & ~1350 (N-O, nitro stretch) | Strong, distinct carbonyl absorptions for the ester and ketone are key identifiers. The two strong peaks for the asymmetric and symmetric stretching of the nitro group are also characteristic. |
| Mass Spec (EI) | M⁺ at m/z 237. Key fragments: m/z 206 ([M-OCH₃]⁺), m/z 194 ([M-CH₃CO]⁺), m/z 120 ([C₇H₄NO₂]⁺, nitrophenyl fragment) | Molecular ion peak should be visible. Common fragmentation includes loss of the methoxy group from the ester, loss of the acetyl group, and cleavage of the side chain to yield fragments related to the nitrophenyl moiety. |
Chemical Reactivity and Synthetic Applications
Core Application: Synthesis of 1,4-Benzodiazepine Derivatives
The primary synthetic utility of this compound is as a precursor for 1,4-benzodiazepines, a class of compounds with profound importance in medicine, known for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The synthesis is a powerful two-step sequence involving reduction followed by intramolecular cyclization.
Step 1: Reduction of the Nitro Group
The ortho-nitro group is selectively reduced to an amine (aniline) functionality. Catalytic hydrogenation is the most common and efficient method for this transformation.[9] A variety of catalysts, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel, can be employed under a hydrogen atmosphere.[10][11] This reaction is typically high-yielding and clean, proceeding under mild conditions without affecting the keto-ester functionality.[12][13]
Step 2: Intramolecular Cyclization
The product of the reduction, Methyl 4-(2-aminophenyl)-3-oxobutanoate, contains both an amine and a ketone in a sterically favorable position for cyclization. Upon gentle heating, often with a catalytic amount of acid, the aniline nitrogen performs a nucleophilic attack on the C3-ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate leads to the formation of the stable seven-membered diazepine ring, yielding a 1,5-dihydro-2H-1,4-benzodiazepin-2-one derivative.
Reaction Pathway Diagram
Sources
- 1. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methyl 2-(2-nitrophenyl)acetate | C9H9NO4 | CID 520464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The hydrogenation of nitrobenzene to aniline: a new mechanism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mt.com [mt.com]
An In-Depth Technical Guide to Methyl 4-(2-nitrophenyl)-3-oxobutanoate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a versatile synthetic intermediate possessing a unique combination of reactive functional groups: a β-ketoester system and an ortho-substituted nitrophenyl ring. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, and established characterization techniques. We will delve into the mechanistic principles behind its synthesis, offering field-proven insights for researchers. Furthermore, this document will explore the potential applications of this molecule, particularly as a scaffold in the synthesis of diverse heterocyclic compounds with potential pharmacological activity.
Chemical Identity and Properties
This compound is an organic compound with the chemical formula C₁₁H₁₁NO₅. Its structure features a methyl ester, a ketone at the beta position relative to the ester, and a benzene ring substituted with a nitro group at the ortho position.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₁NO₅ | PubChem |
| Molecular Weight | 237.21 g/mol | PubChem |
| Canonical SMILES | COC(=O)CC(=O)Cc1ccccc1[O-] | PubChem |
| InChIKey | MOOOUTARLRWKAA-UHFFFAOYSA-N | PubChem |
| Predicted XlogP | 1.8 | PubChem |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem |
| Predicted Rotatable Bond Count | 5 | PubChem |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two plausible and logical synthetic strategies are presented below, drawing upon fundamental principles of carbon-carbon bond formation.
Strategy 1: Alkylation of Methyl Acetoacetate
A primary and straightforward approach involves the alkylation of the enolate of methyl acetoacetate with a suitable 2-nitrobenzyl halide. This method leverages the enhanced acidity of the α-proton in β-ketoesters, allowing for facile deprotonation and subsequent nucleophilic attack.
Diagram 1: Synthesis via Alkylation of Methyl Acetoacetate
Caption: Alkylation of methyl acetoacetate with a 2-nitrobenzyl halide.
Experimental Protocol: Alkylation of Methyl Acetoacetate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: Cool the solution to 0 °C in an ice bath. Add methyl acetoacetate (1.0 eq) dropwise to the cooled solution with vigorous stirring. Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Dissolve 2-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous tetrahydrofuran (THF). Add the 2-nitrobenzyl bromide solution dropwise to the enolate solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Expertise & Experience: The choice of a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can also be effective and may minimize side reactions such as transesterification. The reaction is typically performed under anhydrous conditions to prevent quenching of the enolate. The ortho-nitro group on the benzyl halide can influence the reactivity, and in some cases, slightly more forcing conditions (e.g., elevated temperature) may be required compared to the corresponding unsubstituted benzyl halide.
Strategy 2: Japp-Klingemann Reaction
An alternative, though more complex, route could be envisioned through a modification of the Japp-Klingemann reaction. This would involve the synthesis of a diazonium salt from 2-nitroaniline, followed by its reaction with a suitable β-ketoester derivative. This method is particularly useful for introducing an aryl group at the α-position of a ketoester, leading to a hydrazone intermediate that can be further transformed. While not a direct route to the target molecule, it highlights a powerful method for creating related structures that could be precursors.
Diagram 2: Conceptual Japp-Klingemann Approach
Methodological & Application
Application Notes and Protocols: Methyl 4-(2-nitrophenyl)-3-oxobutanoate as a Versatile Precursor in Heterocyclic Synthesis
Introduction: The Strategic Value of Ortho-Nitroaryl β-Ketoesters
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Heterocyclic compounds are integral to a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Among the myriad of synthetic precursors, those featuring multiple, strategically placed functional groups offer unparalleled advantages in the construction of complex molecular architectures. Methyl 4-(2-nitrophenyl)-3-oxobutanoate is one such exemplary building block. Its structure, incorporating a β-ketoester moiety and an ortho-positioned nitro group on an aromatic ring, provides a powerful platform for a variety of cyclization strategies, most notably through reductive cyclization.[3] The nitro group, a versatile functional handle, can be readily reduced to an amino group, which can then participate in intramolecular condensation with the proximate carbonyl groups of the β-ketoester chain. This orchestrated sequence of reactions opens facile and efficient pathways to important heterocyclic systems, including quinolines and benzodiazepines. These core structures are found in numerous biologically active compounds, making this compound a molecule of significant interest to researchers in drug discovery.[4][5]
This application note provides a detailed guide to the practical use of this compound in the synthesis of quinoline and 1,4-benzodiazepine derivatives. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the critical parameters that govern the success of these reactions.
I. Synthesis of Quinolines via Reductive Cyclization: A Modified Friedländer Approach
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs ranging from the antimalarial quinine to modern anticancer agents.[6] The intramolecular cyclization of ortho-substituted anilines is a classic and powerful method for quinoline synthesis. The Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a cornerstone of quinoline chemistry.[6][7] By employing this compound, we can achieve a domino nitro reduction-Friedländer-type heterocyclization, providing a direct route to highly functionalized quinolines.
Mechanistic Rationale
The transformation proceeds through a two-stage sequence within a single pot. The first stage is the reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed, with stannous chloride (SnCl₂) in an acidic medium or iron powder in acetic acid being common and effective choices.[1][7] The choice of reducing agent can be critical; for instance, SnCl₂ is known to mediate reductive cyclizations of nitroarenyl ketones effectively.[1]
Once the ortho-amino group is formed in situ, the second stage, an intramolecular cyclization, is initiated. The newly formed nucleophilic amino group attacks the C3 ketone of the butanoate chain. This is followed by dehydration to form an enamine intermediate, which then undergoes tautomerization and a final cyclization with the loss of water to yield the aromatic quinoline ring. The overall process is a highly efficient method for constructing the bicyclic quinoline system.
Reaction Mechanism: Quinolone Synthesis
Caption: Proposed mechanism for the reductive cyclization of this compound to a quinoline derivative.
Experimental Protocol: Synthesis of Methyl 2-methyl-4-hydroxyquinoline-3-carboxylate
This protocol details the reductive cyclization of this compound to yield a substituted quinoline.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10 mmol, 1.0 eq).
-
Add ethanol (100 mL) to dissolve the starting material.
-
In a separate beaker, dissolve stannous chloride dihydrate (40 mmol, 4.0 eq) in concentrated hydrochloric acid (20 mL). Caution: This should be done in a fume hood as the reaction is exothermic and produces fumes.
-
Slowly add the acidic SnCl₂ solution to the stirred solution of the starting material at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-90 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Experimental Workflow: Quinolone Synthesis
Caption: Step-by-step workflow for the synthesis of a quinoline derivative.
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Reducing Agent | SnCl₂·2H₂O / HCl | Fe powder / Acetic Acid | Both are effective. SnCl₂ is often faster but may require more careful workup. Fe/AcOH is cheaper and environmentally benign. |
| Solvent | Ethanol | Acetic Acid | Ethanol is a good solvent for the starting material and the reaction. Acetic acid can serve as both solvent and acid catalyst with Fe. |
| Temperature | Reflux | 80-100 °C | Elevated temperatures are necessary to drive the cyclization and dehydration steps to completion. |
| Reaction Time | 3-4 hours | 4-6 hours | Reaction time should be optimized by TLC monitoring to ensure complete consumption of the starting material. |
II. Synthesis of 1,4-Benzodiazepines: A Seven-Membered Ring Formation
The 1,4-benzodiazepine core is a prominent feature in a wide range of therapeutic agents, particularly those acting on the central nervous system, such as anxiolytics and anticonvulsants.[2][4] The synthesis of this seven-membered heterocyclic system can also be approached from this compound.
Mechanistic Rationale
Similar to the quinoline synthesis, the initial step is the reduction of the nitro group to an amine. Following the formation of the o-aminoaryl ketoester, the reaction pathway diverges. For the formation of the 1,4-benzodiazepine ring, the intramolecular cyclization occurs between the amino group and the ester carbonyl, often facilitated by a base or thermal conditions. This leads to the formation of a seven-membered lactam ring. The pendant acetyl group can then be further manipulated or may participate in subsequent reactions depending on the desired final product.
Reaction Mechanism: 1,4-Benzodiazepine Synthesis
Caption: Proposed mechanism for the reductive cyclization of this compound to a 1,4-benzodiazepine derivative.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative
This protocol outlines a two-step, one-pot procedure for the synthesis of a 1,4-benzodiazepine scaffold.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Methanol
-
Sodium methoxide (NaOMe)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (10 mmol, 1.0 eq) in methanol (100 mL).
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Seal the vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (balloon pressure is often sufficient) and stir the mixture vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Once the reduction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
To the filtrate, add a catalytic amount of sodium methoxide (e.g., 0.1 eq).
-
Heat the mixture to reflux for 2-4 hours to induce cyclization. Monitor the formation of the benzodiazepine product by TLC.
-
After cooling to room temperature, neutralize the reaction with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the desired 1,4-benzodiazepine derivative.
Experimental Workflow: 1,4-Benzodiazepine Synthesis
Caption: Step-by-step workflow for the synthesis of a 1,4-benzodiazepine derivative.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of the nitro group and the β-ketoester functionality allows for efficient, often one-pot, syntheses of quinoline and 1,4-benzodiazepine scaffolds through reductive cyclization pathways. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers and scientists in drug discovery and development, enabling the exploration of novel chemical space and the generation of diverse compound libraries based on these important heterocyclic cores. Careful optimization of reaction conditions, particularly the choice of reducing agent and cyclization promoters, will be key to achieving high yields and purity of the desired products.
References
-
Molecules. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
Molecules. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. [Link]
-
Journal of Organic Chemistry. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. General synthetic pathway for the synthesis of quinoxaline derivatives. [Link]
-
PubMed. Synthesis of chiral cyclic nitrones by asymmetric addition of β-ketosulfones to nitroalkenes followed by reductive cyclization. [Link]
-
SciELO. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Molecules. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
PMC. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. [Link]
-
ResearchGate. Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. [Link]
-
Organic Chemistry Portal. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. [Link]
-
Assiut University. Synthesis and Reactions of Quinoxaline Derivatives. [Link]
-
ResearchGate. Studies towards the Synthesis of Alkyl N-(4-Nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates. [Link]
-
SciSpace. Synthesis of derivatives of quinoline. [Link]
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
ResearchGate. 16.15.5 Quinoxalines (Update 2012). [Link]
-
PMC. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
Semantic Scholar. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. [Link]
-
Figshare. Alkoxylation of Methyl-Substituted Quinoxalino[2,3-c]cinnolines to Acetals and Orthoesters. [Link]
-
Benthan Science. Synthetic and Reactions Routes to Tetrahydrothieno[3,2-b]Quinoline Derivatives (Part IV). [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
-
Beilstein Journals. Asymmetric total synthesis of tricyclic prostaglandin D2 metabolite methyl ester via oxidative radical cyclization. [Link]
Sources
- 1. Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Synthesis of Quinolines from 2-Amino-5-chlorobenzophenone
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of functionalized quinolines utilizing 2-amino-5-chlorobenzophenone as a key starting material. The primary focus is on the Friedländer annulation, a robust and versatile method for constructing the quinoline scaffold from this specific precursor. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested experimental protocols, discuss critical process parameters, and offer troubleshooting advice. The guide is structured to provide not just procedural steps, but the causal logic behind them, ensuring scientific integrity and reproducibility.
Strategic Overview: Why the Friedländer Annulation?
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The starting material, 2-amino-5-chlorobenzophenone, is an ideal precursor for quinoline synthesis as it already contains a pre-functionalized aniline ring with an ortho-carbonyl group. While several named reactions exist for quinoline synthesis (e.g., Skraup, Doebner-von Miller, Combes), the Friedländer annulation is the most direct and efficient method for this specific substrate.[1][2]
Unlike the Combes or Doebner-von Miller syntheses, which typically start with anilines that lack the ortho-carbonyl moiety and require harsher conditions for cyclization[3][4], the Friedländer reaction leverages the existing ketone functionality for a direct, often high-yielding, cyclocondensation. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[5]
Reaction Mechanism: The Core Condensation
The Friedländer synthesis can proceed through two primary mechanistic pathways, largely dependent on the catalyst (acid or base) and the specific reactants.[6] The critical transformation is an intramolecular condensation following an initial intermolecular reaction.
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the enolizable methylene compound and the carbonyl group of 2-amino-5-chlorobenzophenone. The resulting aldol adduct then undergoes cyclization via attack of the amino group onto the newly introduced carbonyl, followed by dehydration to yield the aromatic quinoline ring.[7]
-
Schiff Base-First Pathway: Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the benzophenone and the carbonyl of the methylene compound. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the final product.[2][6]
Both pathways converge on a common dihydroquinoline intermediate which rapidly aromatizes. The choice of catalyst often dictates the predominant pathway and can be crucial for optimizing yield and minimizing side products.
Caption: The two primary mechanistic pathways of the Friedländer annulation.
Experimental Guide and Protocols
This section provides detailed, step-by-step protocols for the synthesis of quinolines from 2-amino-5-chlorobenzophenone.
Mandatory Safety Precautions
Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for all reagents is essential.
-
2-Amino-5-chlorobenzophenone: This compound is classified as a skin, eye, and respiratory irritant.[8][9][10]
-
Handling: Always handle in a well-ventilated fume hood. Avoid breathing dust.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8]
-
-
Catalysts: Acid and base catalysts (e.g., p-TsOH, KOH) are corrosive and must be handled with extreme care.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
General Experimental Workflow
The synthesis follows a logical sequence of steps from reaction setup to product isolation and purification.
Caption: General experimental workflow for quinoline synthesis.
Protocol 1: Acid-Catalyzed Synthesis using a β-Diketone
This protocol describes the synthesis of 7-chloro-2-methyl-4-phenylquinoline-3-carbonyl derivative using acetylacetone as the methylene component, catalyzed by p-toluenesulfonic acid (p-TsOH).[12]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-5-chlorobenzophenone | 231.68 | 5.0 | 1.16 g |
| Acetylacetone (2,4-pentanedione) | 100.12 | 6.0 | 0.60 g (0.61 mL) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.5 | 86 mg |
| Toluene | - | - | 25 mL |
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reactants: To the flask, add 2-amino-5-chlorobenzophenone (1.16 g, 5.0 mmol), toluene (25 mL), and acetylacetone (0.61 mL, 6.0 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid (86 mg, 0.5 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure quinoline product.
Protocol 2: Base-Catalyzed Synthesis using a Ketone
This protocol outlines the synthesis of 7-chloro-2,4-diphenylquinoline using acetophenone, catalyzed by potassium hydroxide (KOH).[13]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-5-chlorobenzophenone | 231.68 | 5.0 | 1.16 g |
| Acetophenone | 120.15 | 6.0 | 0.72 g (0.70 mL) |
| Potassium Hydroxide (KOH) | 56.11 | 10.0 | 0.56 g |
| Ethanol | - | - | 30 mL |
Step-by-Step Procedure:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging Reactants: To the flask, add 2-amino-5-chlorobenzophenone (1.16 g, 5.0 mmol), acetophenone (0.70 mL, 6.0 mmol), and ethanol (30 mL).
-
Catalyst Addition: Carefully add powdered potassium hydroxide (0.56 g, 10.0 mmol) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The reaction often proceeds rapidly and can be monitored by TLC. It is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove any residual base.
-
Purification: Air-dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 7-chloro-2,4-diphenylquinoline.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; insufficient temperature; steric hindrance from bulky substrates. | Ensure the catalyst is fresh and anhydrous. Increase reaction temperature or switch to a higher-boiling solvent. Consider using a stronger acid/base catalyst or a Lewis acid (e.g., ZnCl₂).[13] |
| Formation of Tar/Side Products | Self-condensation of the methylene compound; reaction temperature too high. | Add the methylene compound slowly to the reaction mixture. Lower the reaction temperature and extend the reaction time. Use a milder catalyst.[14] |
| Difficult Purification | Close polarity of product and unreacted starting material or side products. | Optimize the mobile phase for column chromatography by testing various solvent ratios. If the product is a solid, attempt recrystallization with different solvents. |
Conclusion
The Friedländer annulation stands as a premier method for the synthesis of substituted quinolines from 2-amino-5-chlorobenzophenone. Its operational simplicity, tolerance for various functional groups on the methylene partner, and the ability to be catalyzed by both acids and bases make it a highly valuable tool for medicinal and materials chemists. By understanding the underlying mechanism and carefully controlling reaction parameters as outlined in this guide, researchers can reliably access a diverse library of quinoline derivatives for further investigation and application.
References
-
Friedländer synthesis - Wikipedia. Wikipedia.
-
2-Amino-5-chlorobenzophenone - SAFETY DATA SHEET. Fisher Scientific.
-
Safety Data Sheet - 2-Amino-5-chlorobenzophenone. Cayman Chemical.
-
2-Amino-5-chlorobenzophenone - Safety Data Sheet. ChemicalBook.
-
Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Ingenta Connect.
-
2-Amino-5-Chloro Benzophenone MATERIAL SAFETY DATA SHEET. Central Drug House (P) Ltd.
-
Application Notes and Protocols for the Friedländer Synthesis of 2-Substituted Quinolines. Benchchem.
-
Friedlaender Synthesis. Organic Chemistry Portal.
-
Different catalytic approaches of Friedländer synthesis of quinolines. National Center for Biotechnology Information (NCBI).
-
2-Amino-5-chlorobenzophenone | C13H10ClNO. PubChem.
-
Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society.
-
Doebner–Miller reaction - Wikipedia. Wikipedia.
-
Advances in polymer based Friedlander quinoline synthesis. TÜBİTAK Academic Journals.
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
-
Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
-
Combes quinoline synthesis - Wikipedia. Wikipedia.
-
Friedländer Quinoline Synthesis. Alfa Chemistry.
-
The Friedländer Synthesis of Quinolines. Organic Reactions.
-
2-Amino-5-chlorobenzophenone - Wikipedia. Wikipedia.
-
Preparation method of 2-amino-5- chlorobenzophenone. Patsnap.
-
Doebner-Miller reaction and applications. Slideshare.
-
Technical Support Center: Doebner-von Miller Quinoline Synthesis. BenchChem.
Sources
- 1. Efficient Friedlander Synthesis of Quinolines in the Presence of ...: Ingenta Connect [ingentaconnect.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2-Amino-5-chlorobenzophenone | C13H10ClNO | CID 12870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Amino-5-chlorobenzophenone - Safety Data Sheet [chemicalbook.com]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Modern Medicinal Chemistry and Drug Discovery
Introduction: The journey from a biological hypothesis to a marketable therapeutic is a multi-year, billion-dollar endeavor fraught with complexity and high attrition rates. Modern medicinal chemistry has evolved from a serendipitous art to a data-driven, multidisciplinary science. The contemporary drug hunter's toolkit integrates automation, biophysics, structural biology, and computational sciences to prosecute therapeutic targets with greater speed and precision. This guide provides an in-depth overview of cornerstone techniques that form the backbone of today's discovery campaigns. It is designed for researchers at the bench, offering not just step-by-step protocols but also the critical scientific reasoning that underpins these powerful methodologies.
Section 1: High-Throughput Screening (HTS) for Hit Identification
Application Note 1.1: Primary Hit Identification for Protein Kinase Targets
Protein kinases are a crucial class of enzymes and a major focus for drug discovery, particularly in oncology.[1][2] Identifying a starting point for a kinase inhibitor program often begins with High-Throughput Screening (HTS), a process that involves the automated testing of hundreds of thousands to millions of compounds to find "hits"—molecules that modulate the target's activity.[3]
The core principle of a kinase HTS assay is to measure the consumption of ATP, the universal phosphodonor substrate for all kinases.[1] A successful inhibitor will block the kinase from using ATP, leaving a higher concentration of ATP in the well compared to uninhibited controls. Luminescent assays, such as Promega's Kinase-Glo®, leverage this principle by using a luciferase enzyme that produces light in an ATP-dependent manner. High luminescence correlates with high ATP levels, indicating potent kinase inhibition.
A critical aspect of HTS is ensuring data quality. The Z-factor (or more commonly, the Z'-factor for assay validation) is a statistical parameter used to quantify the robustness of an assay.[4][5] It measures the separation between the distributions of the positive and negative controls, providing confidence that the hits identified are not random artifacts.[6] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for a full-scale screening campaign.[7]
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.
This protocol is a generalized procedure for screening small molecule inhibitors against a protein kinase using an ATP-depletion monitoring system.
1. Materials:
-
Purified protein kinase of interest
-
Kinase-specific peptide or protein substrate
-
Adenosine 5'-triphosphate (ATP), high purity
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Compound library plated in 384-well format (e.g., in DMSO)
-
White, solid-bottom 384-well assay plates
-
Automated liquid handling system and a plate reader capable of measuring luminescence
2. Assay Validation (Z'-Factor Determination):
-
Causality: Before screening a large library, you must validate that the assay window between your minimum and maximum signals is large and consistent enough to reliably identify hits.
-
Prepare control wells on a 384-well plate:
-
Negative Control (0% Inhibition): 16 wells containing kinase, substrate, ATP, and vehicle (DMSO). This represents the uninhibited enzyme reaction.
-
Positive Control (100% Inhibition): 16 wells containing substrate, ATP, vehicle, but NO kinase (or a potent, known inhibitor). This represents the baseline ATP level with no consumption.
-
-
Run the assay protocol as described below (Steps 3-5).
-
Calculate the Z'-factor using the means (μ) and standard deviations (σ) of the controls: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|[5]
-
Proceed only if Z' ≥ 0.5.
3. Screening Protocol:
-
Using a liquid handler, transfer ~50 nL of compound solution from the library plates to the assay plates, for a final concentration of 10 µM. Also, dispense vehicle (DMSO) into control wells.
-
Prepare a 2X Kinase/Substrate mixture in kinase assay buffer. Dispense 5 µL of this mixture into each well.
-
Prepare a 2X ATP solution in kinase assay buffer. To initiate the reaction, dispense 5 µL into each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Equilibrate the Kinase-Glo® reagent to room temperature. Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the plate on a luminometer.
4. Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (Signal_cpd - μ_neg) / (μ_pos - μ_neg)
-
Set a hit threshold, typically >50% inhibition or >3 standard deviations from the mean of the sample field.
| Compound ID | Raw Luminescence | % Inhibition | Hit? (>50%) | Plate Z'-Factor |
| Cmpd-001 | 85,432 | 8.5% | No | |
| Cmpd-002 | 652,112 | 78.9% | Yes | |
| Cmpd-003 | 498,750 | 59.1% | Yes | |
| ... | ... | ... | ... | |
| Neg Ctrl (μ) | 75,100 | 0% | N/A | 0.78 |
| Pos Ctrl (μ) | 812,500 | 100% | N/A |
Section 2: Fragment-Based Drug Discovery (FBDD)
Application Note 2.1: Identifying High-Quality Starting Points with FBDD
Fragment-Based Drug Discovery (FBDD) is an alternative to HTS for identifying chemical starting points.[8][9] Instead of screening large, drug-like molecules, FBDD screens libraries of very small compounds ("fragments," typically with a molecular weight < 300 Da).[10] The underlying principle is that smaller, less complex molecules have a higher probability of finding a complementary binding pocket on a protein target, albeit with very low affinity (micromolar to millimolar range).
Because the binding is weak, highly sensitive biophysical techniques are required for detection, such as Nuclear Magnetic Resonance (NMR) or Surface Plasmon Resonance (SPR).[11] SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time. A target protein is immobilized on the sensor chip, and solutions of fragments are flowed over it. A binding event is detected as an increase in the response signal.
A key advantage of FBDD is that it explores chemical space more efficiently.[12] The hits, while weak, are often highly "ligand efficient." Ligand Efficiency (LE) is a critical metric that normalizes binding affinity for the size of the molecule (e.g., by its heavy atom count).[13][14] It helps prioritize fragments that make high-quality interactions with the target, providing a more promising vector for chemical optimization into a potent lead compound.[9][15]
Caption: Fragment-Based Drug Discovery (FBDD) Workflow using SPR.
This protocol outlines the general steps for screening a fragment library against an immobilized protein target.
1. Materials:
-
SPR instrument (e.g., Biacore, Carterra)
-
Sensor chip (e.g., CM5 for amine coupling)
-
Protein target (>95% purity), 20-50 µg/mL in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Fragment library, solubilized in 100% DMSO.
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO)
2. Protein Immobilization:
-
Causality: The protein must be stably attached to the sensor surface to generate reliable binding data. Amine coupling is a common, robust method that creates covalent bonds between lysine residues on the protein and the chip surface.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the protein solution over the activated surface. The amount immobilized will depend on the protein's size and desired signal; aim for a response of ~10,000 Response Units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared in parallel (activated and deactivated with no protein) to allow for subtraction of bulk refractive index changes.
3. Primary Screen:
-
Causality: DMSO concentration must be precisely matched between the running buffer and fragment samples to avoid false signals from solvent mismatch.
-
Prepare fragment screening plates by diluting fragment stocks from DMSO into running buffer to a final concentration of 200 µM.
-
Flow each fragment solution over the protein and reference flow cells for a defined time (e.g., 60 seconds association), followed by a dissociation phase with running buffer.
-
A binding event is recorded as the difference in signal (RU) between the protein and reference flow cells at the end of the injection.
-
Hits are identified as fragments giving a response significantly above the baseline noise.
4. Hit Validation:
-
Re-test all primary hits.
-
For confirmed hits, perform a dose-response experiment by injecting the fragment at multiple concentrations (e.g., a 5-point, 3-fold dilution series starting at 500 µM).
-
Fit the resulting binding data to a steady-state affinity model to determine the equilibrium dissociation constant (Kᴅ).
5. Data Analysis:
-
Calculate Ligand Efficiency (LE) for each validated hit: LE = (-ΔG) / N where ΔG = RT * ln(Kᴅ) and N is the number of non-hydrogen atoms.[15] A simplified, practical formula is: LE (kcal/mol per heavy atom) ≈ 1.4 * pKᴅ / N
-
Prioritize hits with high LE (typically ≥ 0.3) for further optimization.[14]
| Fragment ID | MW (Da) | Heavy Atoms (N) | Affinity Kᴅ (µM) | Ligand Efficiency (LE) | Hit Priority |
| Frag-A | 145.2 | 11 | 150 | 0.34 | High |
| Frag-B | 210.3 | 15 | 80 | 0.29 | Medium |
| Frag-C | 188.2 | 14 | 550 | 0.22 | Low |
| Frag-D | 121.1 | 9 | 800 | 0.24 | Low |
Section 3: Structure-Based Drug Design (SBDD)
Application Note 3.1: Virtual Screening and Lead Optimization using SBDD
Once hits are identified from HTS or FBDD, Structure-Based Drug Design (SBDD) becomes a central strategy for optimizing them into potent and selective lead compounds.[16][17] SBDD relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy.[18] This structural information provides a detailed map of the binding site, enabling the rational design of molecules with improved interactions.[19]
A key SBDD technique is molecular docking , a computational method that predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[18][20] Docking algorithms sample numerous possible poses of the ligand and use a scoring function to rank them, providing an estimate of binding strength (e.g., in kcal/mol).[21] This allows for the in silico screening of virtual compound libraries to prioritize molecules for synthesis and testing, dramatically accelerating the design-make-test-analyze cycle.[20][21] AutoDock Vina is a widely used, open-source software for molecular docking.[17][22]
Caption: The iterative cycle of Structure-Based Drug Design (SBDD).
This protocol provides a conceptual workflow for docking a single ligand into a rigid protein receptor.
1. Software Requirements:
-
UCSF Chimera or PyMOL (for visualization and file preparation)
-
AutoDock Tools (MGLTools) (for preparing PDBQT files)[17]
-
AutoDock Vina (for performing the docking calculation)[17][22]
2. Receptor Preparation:
-
Causality: Raw PDB files contain water molecules, co-factors, and other elements that must be removed. The protein structure needs to be prepared by adding hydrogen atoms and assigning partial charges, which are essential for the docking algorithm's force field calculations.
-
Download the protein structure of interest from the Protein Data Bank (PDB).
-
Open the PDB file in a molecular viewer. Remove water molecules, ions, and any co-crystallized ligands.
-
Using AutoDock Tools, add polar hydrogens and compute Gasteiger charges.
-
Save the prepared receptor structure as a .pdbqt file. This format includes atomic charge and atom type information required by Vina.
3. Ligand Preparation:
-
Obtain the 2D or 3D structure of your ligand (e.g., from a database like PubChem or drawn in a chemical editor).
-
Using AutoDock Tools, generate a 3D conformation, assign rotatable bonds, and merge non-polar hydrogens.
-
Save the prepared ligand as a .pdbqt file.
4. Defining the Search Space (Grid Box):
-
Causality: Docking is computationally intensive. To make the calculation feasible, you must define a three-dimensional "search space" or "grid box" that encompasses the binding site of interest. Vina will only search for binding poses within this box.
-
In your molecular viewer, identify the binding pocket (often where the original ligand was bound).
-
Define the center and dimensions (X, Y, Z in Ångströms) of a box that is large enough to cover the entire binding site and allow the ligand to rotate freely.
5. Running the Docking Calculation:
-
Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, and the center and size of the search space.
-
Execute AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt
-
Vina will perform the docking simulation and generate an output .pdbqt file containing the predicted binding poses (typically up to 9) and their corresponding affinity scores.
6. Analysis:
-
The primary output is the binding affinity , an estimated free energy of binding in kcal/mol. More negative values indicate stronger predicted binding.
-
Load the receptor and the output.pdbqt file into a molecular viewer to visualize the predicted binding poses.
-
Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the top-ranked pose and the protein to understand the structural basis for binding and guide the next design iteration.
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Decision |
| Hit-01 | -7.5 | H-bond to Asp181; Pi-stacking with Phe120 | Synthesize |
| VS-054 | -9.2 | H-bond to Asp181 & Ser185; Hydrophobic contact with Leu88 | Synthesize |
| VS-055 | -6.8 | Poor fit, steric clash with Met95 | Do Not Make |
| VS-056 | -8.5 | H-bond to Asp181; Pi-stacking with Phe120; Salt bridge to Lys45 | Synthesize |
Section 4: The Role of AI and In Silico ADMET Prediction
Application Note 4.1: Accelerating Design and Mitigating Risk with AI
Parallel to designing for potency, it is critical to assess a compound's potential for success in a biological system. Many promising compounds fail in later stages due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or unforeseen Toxicity (ADMET).[19] Computational models trained on large experimental datasets can now predict these properties with reasonable accuracy.[18] Numerous web-based tools, such as vNN ADMET and admetSAR, provide free access to these predictive models, allowing chemists to "virtually" assess a molecule's ADMET profile before committing to synthesis.[19][27][28] This allows for early-stage identification and mitigation of liabilities like mutagenicity, cardiotoxicity, or poor metabolic stability.
Sources
- 1. promega.co.uk [promega.co.uk]
- 2. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. assay.dev [assay.dev]
- 7. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. real.mtak.hu [real.mtak.hu]
- 14. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand efficiency - Wikipedia [en.wikipedia.org]
- 16. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Frontiers | vNN Web Server for ADMET Predictions [frontiersin.org]
- 19. vNN Web Server for ADMET Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 23. A Complete Guide on Generative AI for De Novo Drug Discovery [alliancetek.com]
- 24. medium.com [medium.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Frontiers | De novo drug design through artificial intelligence: an introduction [frontiersin.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
Application Note & Protocols: Methyl 4-(2-nitrophenyl)-3-oxobutanoate as an Advanced Precursor for the Synthesis of Functionalized Indoles
Abstract
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, driving continuous demand for efficient and regioselective synthetic methodologies.[1][2] This guide details the application of Methyl 4-(2-nitrophenyl)-3-oxobutanoate, a highly functionalized precursor, for the synthesis of substituted indoles via an intramolecular reductive cyclization strategy. This approach offers significant advantages in terms of atom economy and regiochemical control, providing a direct route to complex indole structures that are valuable in drug discovery and materials science. We provide a detailed mechanistic rationale, step-by-step experimental protocols using various reduction methods, and a comparative analysis against classical indole syntheses.
Introduction: The Strategic Value of Intramolecular Cyclization
The indole ring system is a "privileged scaffold," appearing in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Consequently, numerous methods have been developed for its construction, with many classical approaches like the Bartoli, Leimgruber-Batcho, and Cadogan syntheses utilizing nitroarenes as versatile starting materials.[1][2] These methods, while powerful, often rely on intermolecular reactions to construct the pyrrole ring.
This compound is an advanced precursor designed for a more streamlined, intramolecular approach. Its structure strategically incorporates both the nitro group, which becomes the pyrrole nitrogen, and a β-ketoester side chain. This arrangement allows for a reductive cyclization event where the key bond formations occur within the same molecule, offering precise control over the final product's regiochemistry and minimizing the formation of isomeric byproducts. This guide explores the mechanistic underpinnings and practical execution of this powerful transformation.
Precursor Profile and Safe Handling
Physicochemical Data
A summary of the key properties for this compound is presented below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Molecular Weight | 237.21 g/mol |
| Appearance | Typically a pale yellow solid or oil |
| CAS Number | Not assigned (Specialized Reagent) |
| Key Functional Groups | Aromatic Nitro, Ketone, Methyl Ester |
Safety & Handling
As a nitroaromatic compound, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Work Environment: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibility: Avoid strong bases and reducing agents except under controlled reaction conditions. Nitro compounds can be energetic and should be handled with appropriate caution.
-
Storage: Store in a cool, dry, dark place away from heat sources.
Principle of Transformation: Intramolecular Reductive Cyclization
The core application of this precursor is its conversion into a highly substituted indole via a one-pot reduction and cyclization sequence. The reaction proceeds through a well-defined mechanism that ensures a specific substitution pattern on the resulting indole core.
Mechanistic Rationale
The transformation can be dissected into three primary stages:
-
Reduction of the Nitro Group: The process is initiated by the reduction of the ortho-nitro group to the corresponding aniline. This is the critical step that "unmasks" the nucleophilic nitrogen required for cyclization.
-
Intramolecular Cyclization: The newly formed amino group immediately undergoes a nucleophilic attack on the proximate ketone carbonyl (at C-3 of the butanoate chain). This intramolecular condensation forms a cyclic hemiaminal intermediate.
-
Dehydration & Aromatization: The hemiaminal intermediate readily dehydrates under the reaction conditions. Subsequent tautomerization of the resulting enamine leads to the formation of the stable, aromatic indole ring.
The beauty of this design is that the geometry of the precursor dictates the final substitution pattern, leading specifically to an indole with functional groups at the 2- and 3-positions.
Mechanistic Diagram
Caption: Proposed mechanism for the reductive cyclization.
Experimental Protocols
The following protocols are generalized methods based on established procedures for the reductive cyclization of o-nitroaryl carbonyl compounds and can be adapted for this compound.[3][4]
General Experimental Workflow
Caption: Standard workflow for synthesis and analysis.
Protocol A: Catalytic Hydrogenation
This is often the cleanest method, yielding water as the only byproduct.
-
Vessel Preparation: To a high-pressure reaction vessel (e.g., a Parr shaker apparatus) equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.37 g, 10 mmol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight, e.g., 120-240 mg).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or ethyl acetate (e.g., 50 mL). The choice of solvent can affect reaction rates and solubility. Ethyl acetate is often a good starting point.
-
Inerting: Seal the vessel and purge it 3-5 times with nitrogen gas, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. The reaction is often exothermic and may require initial cooling.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully depressurize, take an aliquot, and analyze by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure indole product.
Protocol B: Metal-Acid Reduction (Fe/AcOH)
This classical method is robust, inexpensive, and useful for substrates that may be sensitive to catalytic hydrogenation.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq., e.g., 2.37 g, 10 mmol) in glacial acetic acid (e.g., 40-50 mL).
-
Addition of Iron: Add iron powder (Fe, ~5 eq., e.g., 2.8 g, 50 mmol) portion-wise to the stirring solution. The addition can be exothermic.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Work-up: Cool the mixture to room temperature and filter through Celite® to remove excess iron and iron salts, washing with ethyl acetate.
-
Neutralization: Carefully pour the filtrate into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acetic acid. Caution: CO₂ evolution. Continue adding NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by silica gel column chromatography as described in Protocol A.
Comparative Analysis with Classical Syntheses
This intramolecular approach offers distinct advantages over traditional intermolecular methods.
| Feature | Intramolecular Reductive Cyclization | Bartoli Indole Synthesis [5][6] | Leimgruber-Batcho Synthesis [7] |
| Precursor | o-Nitroaryl with tethered carbonyl | o-Substituted nitroarene | o-Nitrotoluene derivative |
| Key Reagents | Reducing agent (e.g., H₂/Pd/C, Fe) | Vinyl Grignard reagent (3 eq.) | DMF-DMA, Pyrrolidine; Reducing agent |
| Reaction Type | Intramolecular cyclization | Intermolecular addition/[3][3]-rearrangement | Intermolecular enamine formation, then intramolecular cyclization |
| Regiocontrol | Excellent; defined by precursor structure | Good; yields 7-substituted indoles | Excellent; defined by precursor structure |
| Key Intermediate | Aniline-ketone | Nitrosoarene | β-Amino-o-nitrostyrene (enamine) |
| Main Advantage | High atom economy, operational simplicity | Access to C-7 substituted indoles | High yields, mild conditions, commercially available precursors |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst (Pd/C); Insufficient reducing agent; Low reaction temperature or time. | Use fresh catalyst; Ensure H₂ pressure is maintained. For Fe/AcOH, add more iron or increase temperature/time. |
| Formation of Side Products | Over-reduction of carbonyl groups; Dimerization of aniline intermediates. | Use milder reducing agents (e.g., NaBH₄ with a catalyst). Ensure reaction is not run for an excessively long time. |
| Low Yield after Purification | Product is highly polar and sticks to silica; Decomposition on silica gel. | Use a different stationary phase (e.g., alumina) or add a small amount of triethylamine to the eluent to suppress tailing. |
| Difficulty in Removing Iron Salts | Incomplete neutralization during work-up. | Ensure aqueous layer is thoroughly basic (pH > 8) before extraction; add EDTA to chelate residual iron ions. |
Conclusion
This compound serves as a sophisticated and highly effective precursor for the synthesis of 2,3-disubstituted indoles. The intramolecular reductive cyclization pathway it enables is characterized by high regioselectivity, operational simplicity, and atom economy. By offering a direct route to complex indole cores, this precursor is a valuable tool for researchers in medicinal chemistry and drug development, facilitating the rapid assembly of compound libraries for biological screening and lead optimization.
References
-
Wikipedia. Bartoli indole synthesis. [Link]
-
Organic Chemistry Frontiers. (2025). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
Organic & Biomolecular Chemistry. (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]
-
MDPI. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
-
RSC Publishing. (2020). Step and redox efficient nitroarene to indole synthesis. [Link]
-
Ask this paper | Bohrium. (2025). a-review-on-indoles-synthesis-from-nitroarenes-classical-to-modern-approaches. [Link]
-
Wikipedia. Indole-3-acetic acid. [Link]
-
International Journal of Advanced Biotechnology and Research. SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL SCREENING OF 2-METHYL-1H-INDOLE-3-CARBOXYLIC ACID. [Link]
-
ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
-
A. Kumar, et al. (2025). A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Organic & Biomolecular Chemistry. [Link]
-
PubMed Central. (2021). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. [Link]
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
-
ResearchGate. (2018). Fe/AcOH‐mediated reductive cyclization of nitrophenyl substituted indenones. [Link]
Sources
- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-(2-nitrophenyl)indoline-3-acetic acid derivatives via base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Methyl 2-(1H-indole-3-carboxamido)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Conditions for the Cyclization of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Abstract
This technical guide provides a comprehensive overview of the reaction conditions for the reductive cyclization of Methyl 4-(2-nitrophenyl)-3-oxobutanoate to yield methyl 2-methyl-4-hydroxyquinoline-8-carboxylate. This transformation is a pivotal step in the synthesis of various quinoline derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2][3] This document details two robust protocols: the classical Béchamp reduction using metallic iron and a modern approach involving catalytic transfer hydrogenation. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer insights into the rationale behind the selection of reagents and conditions to ensure reproducibility and high yield.
Introduction: The Significance of Reductive Cyclization
The synthesis of the quinoline framework is a cornerstone of heterocyclic chemistry. The intramolecular cyclization of 2-substituted anilines is a powerful and direct route to this important scaffold. The starting material, this compound, is an ideal precursor for this strategy. It contains both the nitro group, which can be chemically reduced to a nucleophilic amine, and a β-ketoester moiety, which provides the electrophilic centers necessary for the subsequent intramolecular condensation and cyclization.
The overall transformation is a one-pot reductive cyclization process. First, the nitro group on the phenyl ring is reduced to an amine. This intermediate, Methyl 4-(2-aminophenyl)-3-oxobutanoate, is not typically isolated. It spontaneously undergoes an intramolecular cyclization, where the newly formed amino group attacks the ketone carbonyl, followed by dehydration to form the stable, aromatic quinoline ring system.
Reaction Mechanism and Workflow
The conversion proceeds via a two-stage intramolecular sequence. The selection of the reduction method is critical as it must be chemoselective, reducing the nitro group without affecting the ester or ketone functionalities.[4]
Stage 1: Reduction of the Nitro Group The reaction is initiated by the reduction of the aromatic nitro group to an aniline derivative. This can be achieved through various methods, most commonly with dissolving metals (like iron) in acid or via catalytic hydrogenation.
Stage 2: Intramolecular Cyclization and Aromatization The in-situ generated amine acts as a nucleophile, attacking the adjacent ketone carbonyl. The resulting hemiaminal intermediate readily loses a molecule of water (dehydration) to form the final, stable aromatic quinoline product.
Caption: General mechanism of reductive cyclization.
The general laboratory procedure follows a standard sequence of reaction, workup, and purification.
Caption: Standard experimental workflow for synthesis.
Detailed Protocols and Methodologies
Two primary methods are presented, each with distinct advantages and considerations for the modern research laboratory.
Method A: Béchamp Reductive Cyclization with Iron
This classical method is highly reliable, cost-effective, and utilizes readily available reagents.[5][6] The Béchamp reduction uses iron powder in an acidic medium, which is highly chemoselective for the reduction of nitroarenes.[4]
Protocol A: Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add glacial acetic acid as the solvent (approximately 10-15 mL per gram of starting material).
-
Carefully add iron powder (activated, ~325 mesh) in excess (typically 3.0-5.0 eq). The addition may be exothermic.
-
-
Reaction Execution:
-
Heat the stirred suspension to reflux (approximately 110-120°C).
-
Maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the hot mixture over a pad of Celite® in a Büchner funnel to filter out the excess iron and iron oxide sludge. This step is crucial as the iron byproducts are very fine.
-
Wash the filter cake thoroughly with ethyl acetate or methanol.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue will contain the crude product and acetic acid. Add water and neutralize carefully with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic solution in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure quinoline derivative.
-
Method B: Catalytic Transfer Hydrogenation
This modern approach offers a cleaner reaction profile, avoiding the generation of heavy metal waste.[7] Palladium on charcoal (Pd/C) is a common and efficient catalyst for this transformation, and hydrogen gas can be replaced by safer hydrogen donors like ammonium formate.
Protocol B: Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
To this solution, add ammonium formate (HCOONH₄) in excess (3.0-5.0 eq).
-
Carefully add 10% Palladium on charcoal (Pd/C) catalyst (typically 5-10 mol% by weight). The catalyst is pyrophoric and should be handled with care.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (65-80°C, depending on the solvent).
-
Stir the reaction at reflux for 1-3 hours. Monitor the reaction progress by TLC. The reaction is often faster than the Béchamp method.
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. It should be quenched with water.
-
Wash the filter cake with the reaction solvent (methanol or ethanol).
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude residue can be purified by recrystallization or flash column chromatography on silica gel to afford the final product.
-
Comparison of Methodologies
The choice between the Béchamp reduction and catalytic hydrogenation depends on factors such as scale, available equipment, and desired purity profile.
| Parameter | Method A: Béchamp Reduction | Method B: Catalytic Transfer Hydrogenation |
| Reducing Agent | Iron Powder | Ammonium Formate (or H₂ gas) |
| Catalyst | None (Iron is the stoichiometric reductant) | Palladium on Charcoal (Pd/C) |
| Solvent | Glacial Acetic Acid | Methanol, Ethanol |
| Temperature | High (Reflux, ~110-120°C) | Moderate (Reflux, 65-80°C) |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
| Typical Yields | Good to Excellent (75-90%) | Generally higher (85-95%) |
| Advantages | - Low-cost and readily available reagents[4][5]- No specialized equipment needed- Highly chemoselective for nitro groups[4] | - Cleaner reaction profile- Easier workup- Avoids stoichiometric metallic waste- Milder reaction conditions[7] |
| Disadvantages | - Generates significant iron oxide waste[4]- Vigorous filtration required- Higher reaction temperatures | - Catalyst is expensive and pyrophoric- Potential for catalyst poisoning- Requires careful handling of the catalyst |
Conclusion and Scientific Insights
Both the Béchamp reduction and catalytic transfer hydrogenation are effective and reliable methods for the reductive cyclization of this compound.
-
For large-scale synthesis and cost-effectiveness , the Béchamp reduction remains a viable and powerful option, leveraging inexpensive reagents to achieve high yields.[4][5] Its primary drawback is the generation of iron sludge, which can complicate workup and waste disposal.
-
For laboratory-scale synthesis, higher purity, and environmental considerations , catalytic transfer hydrogenation is often the superior choice.[7] The milder conditions and cleaner reaction profile simplify purification and align with the principles of green chemistry. The primary considerations are the cost and handling of the palladium catalyst.
The choice of method should be guided by the specific needs of the researcher, balancing factors of cost, scale, safety, and environmental impact. Both pathways reliably lead to the desired quinoline scaffold, a testament to the versatility of this classic transformation in organic synthesis.
References
- Béchamp reduction. Grokipedia.
- Chemists' Guide to Béchamp Reduction. Scribd.
- Béchamp reduction. Wikipedia.
- Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?
- Nitro to Amine by Iron powder: Why iron? Why not zinc? -Bechamp reduction. YouTube.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor. Beilstein Journals.
- Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. PubMed Central.
- Synthesis of quinolines. Organic Chemistry Portal.
- A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI.
- Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group.
- (a) Synthesis of quinoline from substituted NH2 and nitro group with stannous chloride catalyst.
- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry.
- Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd c
- Ethyl 4-(2-nitrophenyl)
Sources
- 1. Quinoline synthesis [organic-chemistry.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. grokipedia.com [grokipedia.com]
- 5. scribd.com [scribd.com]
- 6. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
(S)-Garner's Aldehyde: A Chiral Workhorse for the Asymmetric Synthesis of Complex Nitrogenous Molecules
Abstract
Since its disclosure, (S)-Garner's aldehyde, a configurationally stable, protected serine derivative, has emerged as one of the most valuable and versatile chiral building blocks in modern organic synthesis.[1][2][3][4] Its unique trifecta of functionalities—a sterically accessible aldehyde, a Boc-protected amine, and an acetonide-protected diol—renders it an ideal starting point for the stereocontrolled synthesis of a vast array of complex molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, reactivity, and application of Garner's aldehyde. We will explore the causality behind stereoselective transformations, provide detailed, field-proven protocols for its synthesis and key reactions, and present a case study illustrating its power in the total synthesis of a bioactive natural product.
Introduction to Chiral Building Blocks & the Significance of Garner's Aldehyde
The principle of chirality is central to biology and medicine. The majority of biological targets, such as enzymes and receptors, are chiral, leading to stereospecific interactions with small molecules. Consequently, the demand for enantiomerically pure compounds is a driving force in the pharmaceutical and agrochemical industries. The "chiral building block" approach, which utilizes readily available, enantiopure starting materials, is a cornerstone of asymmetric synthesis.
(S)-Garner's aldehyde, formally known as (S)-tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, is a preeminent example of such a building block.[1][5] Derived from the natural amino acid L-serine, it provides a compact and stable scaffold containing a crucial stereocenter.
Key Structural Features:
-
Reactive Aldehyde: Serves as an electrophilic handle for a multitude of carbon-carbon bond-forming reactions.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group ensures stability and prevents unwanted side reactions, while allowing for easy deprotection under acidic conditions.
-
Acetonide-Protected Diol: The isopropylidene ketal locks the five-membered ring, shielding the hydroxyl groups and influencing the stereochemical outcome of reactions at the adjacent aldehyde.
This combination allows chemists to introduce diverse functionalities with a high degree of stereocontrol, making Garner's aldehyde a frequent starting point for the synthesis of amino sugars, sphingosines, peptide antibiotics, and other nitrogen-containing natural products.[1][3][6]
Synthesis of (S)-Garner's Aldehyde
The preparation of Garner's aldehyde must be robust, scalable, and preserve the stereochemical integrity of the starting L-serine.[1][5] Several procedures have been reported, with most following a three or four-step sequence involving esterification, N-protection, cyclization, and reduction.[1][2][5] The Koskinen procedure is a reliable and widely adopted method that provides the aldehyde in good overall yield (66-71%) and high enantiomeric purity (97% ee).[1][2][5]
Caption: Workflow for the synthesis of (S)-Garner's aldehyde.
Protocol 2.1: Synthesis of (S)-Garner's Aldehyde (Adapted from Koskinen et al.)[2][5]
Step A: Fischer Esterification
-
Suspend L-Serine (1.0 mol) in methanol (1.5 L) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (AcCl, 1.2 mol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the reaction at room temperature for 16 hours, then heat to 50 °C for 4 hours until the solution is clear.
-
Remove the solvent under reduced pressure to yield the serine methyl ester hydrochloride as a white solid, which is used directly in the next step.
Step B: N-Boc Protection
-
Dissolve the crude ester hydrochloride in dichloromethane (DCM, 1.5 L) and cool to 0 °C.
-
Add triethylamine (Et₃N, 2.2 mol) slowly, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 mol) in DCM (500 mL).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl (2 x 500 mL), saturated NaHCO₃ (2 x 500 mL), and brine (1 x 500 mL). Dry the organic layer over MgSO₄, filter, and concentrate to yield the N-Boc protected ester.
Step C: Acetonide Formation
-
Dissolve the N-Boc ester in DCM (1.0 L) and add 2,2-dimethoxypropane (DMP, 1.5 mol).
-
Add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 mol) dropwise at room temperature.
-
Stir for 6 hours. Quench the reaction by adding saturated NaHCO₃ solution (500 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 250 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by vacuum distillation to yield the fully protected ester intermediate (4).
Step D: DIBAL-H Reduction
-
Dissolve the purified ester (4) (0.5 mol) in anhydrous toluene (1.0 L) and cool to -78 °C (acetone/dry ice bath).
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 0.55 mol) dropwise via syringe, keeping the internal temperature below -75 °C.
-
Stir for 1 hour at -78 °C.
-
Quench the reaction by the slow addition of methanol (50 mL), followed by a saturated solution of Rochelle's salt (500 mL).
-
Allow the mixture to warm to room temperature and stir vigorously until the layers separate clearly (approx. 2-4 hours).
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x 250 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify by vacuum distillation to afford (S)-Garner's aldehyde as a colorless liquid that may crystallize upon standing at low temperatures.[1]
Key Applications & Reaction Classes
The aldehyde functionality is the epicenter of Garner's aldehyde's reactivity, serving as a versatile electrophile for a wide range of nucleophilic additions. A critical aspect of these reactions is the control of diastereoselectivity at the newly formed stereocenter.
Caption: Major classes of nucleophilic additions to Garner's aldehyde.
Stereocontrol in Nucleophilic Additions: Felkin-Anh vs. Chelation Control
The stereochemical outcome of adding organometallic reagents to Garner's aldehyde is dictated by a subtle interplay of steric and electronic factors, often rationalized by two competing models:
-
Felkin-Anh Model (Non-Chelation): This model generally predicts the major diastereomer.[2] The largest group on the adjacent stereocenter (the C-N bond of the oxazolidine ring) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This leads to nucleophilic attack on the Re face, typically yielding the anti-adduct. This pathway is favored by non-chelating organometallic reagents like organolithiums or Grignard reagents in non-coordinating solvents.[2]
-
Cram's Chelation Control Model: When a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is present, it can coordinate to both the aldehyde oxygen and the Boc-carbonyl oxygen.[1] This forms a rigid five-membered chelate, forcing the nucleophile to attack from the less hindered face of this complex, which is the Si face. This results in the formation of the syn-adduct.[1]
The choice of reagent, solvent, and temperature can therefore be used to selectively favor one diastereomer over the other.[1][2] For instance, highly reactive Grignard reagents often favor the anti product via kinetic Felkin-Anh control, whereas increasing the steric bulk of the nucleophile can reverse this selectivity.[2]
Wittig & Horner-Wadsworth-Emmons (HWE) Olefinations
Olefination reactions are among the most common transformations of Garner's aldehyde, providing access to unsaturated amino acid precursors and other useful intermediates.[1][3]
-
Wittig Reaction: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) typically react with Garner's aldehyde to produce (Z)-alkenes with high selectivity.[3][7] Stabilized ylides (e.g., Ph₃P=CHCO₂Et) generally yield (E)-alkenes.[8]
-
HWE Reaction: This modification, using phosphonate esters, almost exclusively provides the thermodynamically more stable (E)-alkene and offers the advantage of easier purification, as the phosphate byproduct is water-soluble.[1]
Grignard and Organolithium Additions
The addition of organomagnesium (Grignard) and organolithium reagents is a direct method for carbon chain elongation, forming secondary alcohols.[9][10][11] As discussed, the diastereoselectivity can be tuned. These reactions provide access to the 2-amino-1,3-dihydroxypropyl structural motif found in many natural products.[3]
| Reagent/Nucleophile | Conditions | Major Product | Diastereomeric Ratio (anti:syn) | Reference |
| PhMgBr | THF, -78 °C | anti-alcohol | 5:1 | [2] |
| i-PrMgBr | THF, -78 °C | syn-alcohol | 1:6 | [2] |
| Lithium 1-pentyne | THF, HMPT, -78 °C | anti-propargyl alcohol | >20:1 | [1] |
| Phenylboronic Acid / Rh catalyst | Dioxane, 55 °C | anti-alcohol | >30:1 | [1][2] |
Table 1: Examples of Diastereoselective Nucleophilic Additions to (S)-Garner's Aldehyde.
Case Study: Synthesis of (-)-Epibatidine
Epibatidine is a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog.[12] Its unique structure and powerful biological activity have made it a popular target for total synthesis. Several synthetic routes have leveraged Garner's aldehyde to establish the key stereochemistry. While many syntheses exist, the principles demonstrated in various approaches highlight the utility of this building block. A conceptual strategy involves using Garner's aldehyde to construct a key nitrogen-containing fragment which is later cyclized to form the 7-azabicyclo[2.2.1]heptane core.[13][14]
Caption: A conceptual workflow for synthesizing (-)-Epibatidine.
This case study underscores the strategic importance of Garner's aldehyde: it allows for the early and reliable installation of a key stereocenter, which is then carried through a multi-step sequence to construct a complex, biologically active molecule.
Detailed Experimental Protocols
The following protocols are representative examples of key transformations. Researchers should always perform reactions under an inert atmosphere (N₂ or Ar) with anhydrous solvents unless otherwise noted.
Protocol 5.1: (Z)-Selective Wittig Olefination
This protocol describes the reaction of Garner's aldehyde with a non-stabilized ylide to form a (Z)-alkene.
| Reagent | MW | Amount | Moles | Eq. |
| n-Butyltriphenylphosphonium bromide | 399.29 | 1.32 g | 3.3 mmol | 1.5 |
| Anhydrous THF | - | 20 mL | - | - |
| n-Butyllithium (2.5 M in hexanes) | - | 1.2 mL | 3.0 mmol | 1.36 |
| (S)-Garner's Aldehyde | 229.27 | 500 mg | 2.2 mmol | 1.0 |
Procedure:
-
Add n-butyltriphenylphosphonium bromide to a flame-dried, three-neck flask under N₂. Add anhydrous THF (15 mL).
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add n-butyllithium dropwise. The solution will turn a deep orange/red color, indicating ylide formation. Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of (S)-Garner's aldehyde in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to isolate the (Z)-alkene. The triphenylphosphine oxide byproduct is also generated.[15]
Protocol 5.2: anti-Selective Grignard Addition
This protocol describes the Felkin-Anh controlled addition of a Grignard reagent.
| Reagent | MW | Amount | Moles | Eq. |
| (S)-Garner's Aldehyde | 229.27 | 500 mg | 2.2 mmol | 1.0 |
| Anhydrous THF | - | 15 mL | - | - |
| Phenylmagnesium bromide (3.0 M in Et₂O) | - | 0.8 mL | 2.4 mmol | 1.1 |
Procedure:
-
Add a solution of (S)-Garner's aldehyde in anhydrous THF (10 mL) to a flame-dried, three-neck flask under N₂.
-
Cool the solution to -78 °C.
-
Add phenylmagnesium bromide solution dropwise via syringe over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours. Monitor by TLC for consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl (15 mL).
-
Allow the mixture to warm to room temperature.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to separate the anti (major) and syn (minor) diastereomers.
Conclusion
(S)-Garner's aldehyde is a testament to the power of the chiral building block strategy in asymmetric synthesis. Its straightforward preparation, configurational stability, and predictable reactivity make it an indispensable tool for the construction of complex nitrogen-containing molecules. By understanding the principles of stereocontrol that govern its reactions, chemists can strategically and efficiently access a wide range of enantiomerically pure targets. The protocols and examples provided herein serve as a practical guide for harnessing the synthetic potential of this remarkable aldehyde in both academic and industrial research settings.
References
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. National Center for Biotechnology Information. [Link]
-
Liang, X., et al. (2001). Garner's aldehyde. Journal of the Chemical Society, Perkin Transactions 1, 2136-2157. [Link]
-
Passiniemi, M. (2014). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Aalto University Research Portal. [Link]
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Semantic Scholar. [Link]
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. PubMed. [Link]
-
Passiniemi, M., & Koskinen, A. M. P. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journals. [Link]
-
ResearchGate. (n.d.). Selectivities and yield for additions of various nucleophiles to Garner's aldehyde 1. ResearchGate. [Link]
-
ResearchGate. (n.d.). (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides. ResearchGate. [Link]
-
University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. University of Wisconsin–Madison Libraries. [Link]
-
The Merck Index Online. (n.d.). Garner's Aldehyde. Royal Society of Chemistry. [Link]
-
Organic Chemistry Data. (n.d.). Grignard Reaction - Common Conditions. organic-chemistry.org. [Link]
-
Wikipedia. (n.d.). Grignard reaction. Wikipedia. [Link]
-
Dondoni, A., & Perrone, D. (2004). Synthesis of 1,1-dimethylethyl (s)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate by oxidation of the alcohol. Organic Syntheses, 77, 64. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. organic-chemistry.org. [Link]
-
Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic Letters, 3(19), 3009–3012. [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
Chiou, W., & Chiang, Y. (2014). Synthesis of (−)-epibatidine. RSC Advances, 4(22), 11444-11446. [Link]
-
ResearchGate. (n.d.). Synthesis of 1 starting with Cbz-protected Garner's aldehyde 4. ResearchGate. [Link]
-
Yokokawa, F., et al. (2007). Synthesis and absolute structure of manzacidin B. Organic Letters, 9(9), 1765–1767. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2019, January 9). The Wittig reaction. YouTube. [Link]
-
Huang, S., & Shen, J. (1996). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry, 61(21), 7498-7504. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. [Link]
-
nptelhrd. (2021, August 12). mod03lec23 - Nucleophilic Addition Reactions and its stereochemistry. YouTube. [Link]
-
OpenOChem Learn. (n.d.). Nucleophilic addition - Aldehydes and Ketones. OpenOChem Learn. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Garner's aldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Grignard reaction - Wikipedia [en.wikipedia.org]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of (−)-epibatidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. youtube.com [youtube.com]
Application Note & Protocols: Synthesis of Novel Heterocyclic Scaffolds from Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Abstract
Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a versatile and highly functionalized starting material, uniquely poised for the synthesis of complex heterocyclic derivatives. Its structure incorporates a reactive β-ketoester system and an ortho-disposed nitro group on an aromatic ring, a classic precursor for intramolecular cyclization reactions. This guide provides detailed protocols and the underlying scientific rationale for transforming this substrate into two classes of medicinally significant scaffolds: 2-methyl-4-hydroxyquinoline-3-carboxylates via reductive cyclization and novel indole derivatives through a Japp-Klingemann/Fischer Indole synthesis sequence. These protocols are designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering robust methodologies for generating valuable molecular frameworks.
Introduction: The Strategic Value of this compound
The strategic selection of a starting material is paramount in the efficient synthesis of target molecules. This compound presents two key reactive centers that can be manipulated sequentially or orthogonally to achieve significant molecular complexity.
-
The β-Ketoester Moiety: This functional group is a cornerstone of synthetic chemistry. The acidic α-proton situated between the two carbonyl groups allows for easy enolate formation, making it an excellent nucleophile for various C-C bond-forming reactions. Furthermore, the keto and ester groups are susceptible to condensation and cyclization reactions.
-
The Ortho-Nitroaryl Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle. Its reduction to an amine is a fundamental transformation that unmasks a nucleophilic center ortho to the β-ketoester sidechain. This specific arrangement is the linchpin for intramolecular cyclization, leading to the formation of fused heterocyclic systems.
This guide will explore two distinct, high-impact synthetic pathways that leverage these features to produce quinoline and indole cores, which are prevalent in a wide array of pharmacologically active compounds.[1][2]
Pathway I: Synthesis of 2-Methyl-4-hydroxyquinoline-3-carboxylate via Reductive Cyclization
The most direct and powerful transformation of the starting material involves an intramolecular reductive cyclization. This process first reduces the nitro group to an aniline, which then undergoes an intramolecular condensation with the β-ketoester to form the quinoline ring system. This is analogous to the Conrad-Limpach and Knorr quinoline syntheses, which are classic methods for preparing quinoline derivatives from anilines and β-ketoesters.[3][4][5] The resulting 4-hydroxyquinoline-3-carboxylate scaffold is a key intermediate in the development of anticancer and anti-inflammatory agents.[6][7][8]
Mechanistic Rationale & Workflow
The reaction proceeds in two key stages:
-
Reduction: The ortho-nitro group is reduced to an amino group using a suitable reducing agent. Common choices include tin(II) chloride (SnCl₂) in acidic media, iron powder in acetic acid (Fe/AcOH), or catalytic hydrogenation (H₂/Pd-C). SnCl₂ is often preferred for its efficiency and reliability in this specific transformation.[9]
-
Cyclization & Tautomerization: The newly formed amino group acts as a nucleophile, attacking the proximal ketone carbonyl of the β-ketoester sidechain. The resulting hemiaminal intermediate readily dehydrates to form an enamine, which is part of the quinoline ring. A subsequent intramolecular cyclization via attack of the enamine on the ester carbonyl, followed by elimination, would lead to the 4-quinolone product. The final product exists predominantly in the more stable 4-hydroxyquinoline tautomeric form.
Detailed Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol (approx. 10 mL per 1 g of starting material) to dissolve the substrate. To this solution, add Tin(II) chloride dihydrate (4.0 - 5.0 eq) in one portion.
-
Reaction Initiation: Slowly add concentrated HCl (approx. 2 mL per 1 g of starting material) to the stirring mixture. The reaction is exothermic and may begin to reflux.
-
Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up (Quenching & Neutralization): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separation funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure Methyl 2-methyl-4-hydroxyquinoline-3-carboxylate.
Data Summary & Characterization
| Parameter | Value/Observation |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆) | δ ~11.9 (s, 1H, -OH), 7.4-8.1 (m, 4H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.5 (s, 3H, -CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~175, 168, 148, 140, 122-132 (Ar-C), 118, 108, 52 (-OCH₃), 18 (-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₂H₁₁NO₃ |
Pathway II: Synthesis of Indole Derivatives via Japp-Klingemann Reaction
This pathway utilizes the reactivity of the active methylene group in the β-ketoester. The Japp-Klingemann reaction is a classical method to synthesize hydrazones from β-ketoesters and aryl diazonium salts.[10][11] The resulting hydrazone is a perfect precursor for the Fischer indole synthesis, which provides access to a diverse range of substituted indole scaffolds.[12]
Mechanistic Rationale & Workflow
-
Diazotization: An aromatic amine (e.g., aniline) is converted into a reactive aryl diazonium salt using sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C).
-
Japp-Klingemann Coupling: The β-ketoester is deprotonated at the α-carbon with a base. The resulting enolate attacks the diazonium salt to form an azo compound. This intermediate is unstable and undergoes hydrolytic cleavage of the acetyl group, yielding a hydrazone product.[11][13]
-
Fischer Indole Synthesis: The purified hydrazone is treated with a strong acid catalyst (e.g., polyphosphoric acid, PPA, or ZnCl₂) and heated. This induces a[11][11]-sigmatropic rearrangement followed by aromatization to form the indole ring.
Detailed Experimental Protocols
Protocol A: Japp-Klingemann Reaction
-
Diazonium Salt Preparation: In a beaker, dissolve the desired aniline (1.0 eq) in a 2M HCl solution. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 20 minutes.
-
Coupling Reaction: In a separate, larger flask, dissolve this compound (1.0 eq) in ethanol. Cool this solution to 0-5 °C. Add a solution of sodium acetate (3.0 eq) in water and stir to form the enolate.
-
Addition: Slowly add the freshly prepared diazonium salt solution to the β-ketoester solution dropwise, maintaining the temperature at 0-5 °C.
-
Reaction Completion: Allow the mixture to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight. A colored precipitate (the hydrazone) should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum.
Protocol B: Fischer Indole Synthesis
-
Setup: Place the dried hydrazone (1.0 eq) from the previous step into a round-bottom flask.
-
Catalyst Addition: Add a strong acid catalyst. Polyphosphoric acid (PPA) (10x the weight of the hydrazone) is a common and effective choice.
-
Heating: Heat the viscous mixture with stirring to 100-140 °C (temperature is substrate-dependent) for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture until it is just warm enough to pour. Carefully pour the mixture onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude indole product.
-
Neutralization & Extraction: Neutralize the aqueous slurry with a strong base (e.g., 10M NaOH) to pH 7-8. Extract the product with ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate the solvent. Purify the crude residue by column chromatography on silica gel to obtain the final indole derivative.
Data & Applications
The specific structure of the final indole depends on the aniline used to generate the diazonium salt, allowing for the creation of a diverse library of compounds.
| Aniline Used | Resulting Indole Scaffold | Potential Application Area |
| Aniline | Indole with a (2-nitrophenyl)methyl group | General synthetic intermediate |
| 4-Fluoroaniline | 5-Fluoroindole derivative | Anticancer, Antiviral agents |
| 4-Methoxyaniline | 5-Methoxyindole derivative | Serotonin receptor modulators |
Conclusion
This compound serves as an exemplary starting material for the synthesis of high-value heterocyclic compounds. The protocols detailed herein provide robust and reproducible methods for accessing both quinoline and indole frameworks. The reductive cyclization pathway offers a direct route to functionalized 4-hydroxyquinolines, while the Japp-Klingemann/Fischer indole sequence allows for the modular construction of diverse indole derivatives. These application notes furnish researchers with the practical knowledge and theoretical understanding necessary to leverage this versatile substrate in their synthetic and drug discovery programs.
References
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Mekonnen, A., & D'hooghe, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19464–19487. Retrieved from [Link]
-
Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
-
Chemical Crystallinity. (2009). Japp-Klingemann reaction and lots of anti-s. Retrieved from [Link]
-
Expertsmind.com. (n.d.). Japp–Klingemann reaction Assignment Help. Retrieved from [Link]
-
Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Retrieved from [Link]
- Semwal, R., et al. (2022). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Letters in Drug Design & Discovery, 19(1), 2-3.
-
RSC Publishing. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
PubMed. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed.... Retrieved from [Link]
Sources
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. iipseries.org [iipseries.org]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. Japp-Klingemann_reaction [chemeurope.com]
- 12. Japp klingemann reaction | PPTX [slideshare.net]
- 13. expertsmind.com [expertsmind.com]
Troubleshooting & Optimization
purification of crude Methyl 4-(2-nitrophenyl)-3-oxobutanoate by recrystallization
Technical Support Center: Purification of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Welcome to the technical support guide for the purification of crude this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this key synthetic intermediate. Our focus is on delivering field-proven insights grounded in chemical principles to help you overcome common challenges and achieve high purity.
Overview of Recrystallization for Aryl β-Ketoesters
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2][3] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that selectively excludes impurities.[4][5] For a molecule like this compound, which possesses moderate polarity due to its ester, ketone, and nitro functional groups, selecting an appropriate solvent system is paramount for successful purification.
The general workflow for this process is outlined below.
Caption: General workflow for recrystallization.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems encountered during the recrystallization of this compound.
Q1: My compound has completely dissolved in the hot solvent, but no crystals are forming upon cooling, even in an ice bath. What should I do?
A1: This is a classic case of a supersaturated solution that requires intervention to initiate nucleation (the formation of initial crystal seeds).[6][7]
-
Immediate Actions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[8][9]
-
Add a Seed Crystal: If you have a small amount of a previously purified batch, add a single tiny crystal to the solution. This provides a perfect template for further crystal formation.[8][9]
-
Reduce the Temperature: If you are only at ice-water temperature (0 °C), try a colder bath, such as a salt-ice bath, to further decrease solubility.
-
-
Underlying Cause & System-Level Fix: The most common reason for this issue is the use of too much solvent.[7] While the immediate actions above may work, the yield will likely be poor. The best course of action is to reheat the solution and boil off a portion of the solvent to increase the concentration of your compound.[8] Cool the more concentrated solution again; you should observe crystallization at a higher temperature.
Q2: Instead of forming crystals, my product has separated as an oily liquid. How do I fix this?
A2: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution at a temperature above its melting point.[7][8] This is detrimental to purification because impurities are often more soluble in the oily product than in the solvent, leading to impure, gummy material.[10]
-
Possible Causes & Solutions:
-
High Impurity Load: A significant amount of impurity can cause a large melting point depression, leading to the crude mixture having a melting point lower than the temperature of crystallization.
-
Solution: Consider a pre-purification step. If the crude product is visibly very impure or dark, a quick filtration through a short plug of silica gel (eluting with a suitable solvent like ethyl acetate/hexane) can remove baseline impurities before attempting recrystallization.[11]
-
-
Solution Cooled Too Quickly: Rapid cooling can cause the solution to become supersaturated too quickly, crashing the product out as a liquid.
-
Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent (1-2 mL). Allow the flask to cool very slowly. Insulate the flask by placing it on a wooden block or paper towels and covering the top with a watch glass.[7][8] Do not move it to an ice bath until it has reached room temperature and crystallization has begun.
-
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a mixed-solvent system to lower the temperature at which the compound becomes insoluble.
-
-
Q3: My recrystallization worked, but my final yield is very low (<50%). What went wrong?
A3: A low yield suggests that a significant portion of your product remained dissolved in the mother liquor or was lost during transfers.[8]
-
Common Pitfalls & Corrective Actions:
-
Excess Solvent: Using more than the minimum amount of boiling solvent required for dissolution is the most frequent cause of low recovery.[4][8]
-
Action: To confirm, take the filtrate (mother liquor) and evaporate some on a watch glass. A large amount of solid residue indicates significant product loss. You can attempt to recover more product by concentrating the mother liquor and cooling for a second crop of crystals, though this crop will be less pure than the first.
-
-
Washing with Too Much or Warm Solvent: Washing the collected crystals on the filter paper with solvent that is not ice-cold, or with too large a volume, will dissolve a portion of your purified product.
-
Action: Always use a minimal amount of ice-cold recrystallization solvent for the wash step.[4]
-
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel.
-
Action: To prevent this, use a stemless funnel, pre-heat the funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.
-
-
Q4: The final product is still colored (e.g., yellow/brown) or shows significant impurities by TLC/HPLC. Why wasn't the purification effective?
A4: This indicates that either the colored impurities have similar solubility profiles to your product or that impurities were trapped within the crystals.
-
Refinement Strategies:
-
Use Activated Charcoal: If the color is due to highly conjugated, non-polar side-products, they can often be removed with activated charcoal.
-
Protocol: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and add a very small amount (spatula tip) of activated charcoal. Swirl for a few minutes. The colored impurities will adsorb to the charcoal's surface.[5] Perform a hot filtration to remove the charcoal before cooling the solution. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Ensure Slow Crystal Growth: Rapid crystallization can trap solvent and impurities within the crystal lattice.[8][12] A slower cooling rate allows for the formation of a more ordered, and therefore purer, crystal structure.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient for highly impure samples. Repeating the entire process with the once-recrystallized material can significantly improve purity.
-
Caption: Troubleshooting decision tree for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[12] Given the structure, moderately polar protic solvents are excellent starting points. Mixed-solvent systems can also be highly effective.
| Solvent System | Boiling Point (°C) | Polarity (Relative)[13] | Suitability & Comments |
| Ethanol (EtOH) | 78 | 0.654 | Excellent. Often a good first choice. The compound is likely very soluble in boiling ethanol and much less so in cold ethanol. |
| Isopropanol (IPA) | 82 | 0.546 | Excellent. Similar to ethanol, provides a good solubility differential. Slightly less polar, which can sometimes aid in excluding more polar impurities. |
| Methanol (MeOH) | 65 | 0.762 | Good, but with caution. The compound may be too soluble even at low temperatures, potentially leading to lower yields. Its low boiling point makes it easy to remove. |
| Ethyl Acetate (EtOAc) / Hexane | ~70 (variable) | Variable | Very Good. A powerful mixed-solvent technique. Dissolve the crude in a minimum of hot ethyl acetate (the "good" solvent), then slowly add hexane (the "poor" solvent) until the solution becomes turbid. Reheat to clarify and then cool slowly.[14] |
| Water | 100 | 1.000 | Poor as a single solvent. The compound is likely insoluble in water due to its organic structure.[15] However, it can be an excellent anti-solvent when paired with ethanol or acetone. |
Q2: What impurities should I expect in my crude product?
A2: this compound is often synthesized via a Japp-Klingemann reaction between a 2-nitrobenzenediazonium salt and methyl acetoacetate.[16][17][18] Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: Residual methyl acetoacetate or precursors to the diazonium salt (e.g., 2-nitroaniline).
-
Side-Products: Diazonium salts are reactive and can participate in side reactions, such as substitution of the diazo group, leading to phenolic byproducts.[19]
-
Decarboxylation Products: The β-ketoester is susceptible to hydrolysis and decarboxylation under harsh acidic or basic conditions, although this is less common under standard workup procedures.
Q3: How do I properly perform a mixed-solvent recrystallization?
A3: This technique is used when no single solvent has the ideal solubility profile.
-
Choose two miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent"). A common pair is Ethanol/Water or Ethyl Acetate/Hexane.
-
Dissolve your crude solid in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the solution from the heat and allow it to cool slowly, as you would for a single-solvent recrystallization. The gradual change in solvent composition upon cooling will induce crystallization.
Standard Operating Protocol
Methodology: Recrystallization of this compound from Ethanol
-
Solvent Selection: Place a small amount of crude material (20-30 mg) in a test tube and add ethanol dropwise at room temperature. If it dissolves readily, ethanol may be too good a solvent. If it is sparingly soluble, heat the test tube. If it dissolves completely upon heating and reprecipitates upon cooling, ethanol is a suitable solvent.
-
Dissolution: Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip. Heat a separate beaker of the chosen solvent (ethanol) on a hot plate. Add the hot solvent to the flask in small portions, swirling after each addition, until the solid just dissolves. Use the absolute minimum amount of boiling solvent necessary.[4]
-
Decolorization (If Necessary): If the hot solution is colored, remove it from the heat and add a spatula tip of activated charcoal. Swirl for 2-3 minutes.
-
Hot Filtration (If Necessary): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated, fluted filter paper in a stemless funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: With the vacuum off, add a very small volume of ice-cold ethanol to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat once.
-
Drying: Allow air to be pulled through the crystals on the filter for 15-20 minutes to partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.[5]
-
Analysis: Assess the purity of the final product by measuring its melting point and comparing it to the literature value. A sharp melting point close to the known value indicates high purity.[9] Further analysis can be done via HPLC or TLC.
References
- sathee jee. (n.d.). Chemistry Crystallization. Google Vertex AI Search.
- (n.d.). Recrystallization1. Google Vertex AI Search.
- (n.d.). Recrystallization. Google Vertex AI Search.
- (n.d.). Crystallization of Organic Compounds. Google Vertex AI Search.
- Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- (n.d.). (4-Nitrophenyl)methyl 3-oxobutanoate synthesis. ChemicalBook.
- (n.d.). Recrystallization (chemistry). Wikipedia.
- (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. University of Warsaw.
- (2025, August 16). (4-Nitrophenyl)methyl 3-oxobutanoate. ChemicalBook.
- (n.d.). Japp–Klingemann reaction. Wikipedia.
- (n.d.). The Japp-Klingemann Reaction. Organic Reactions.
- (n.d.). Unusual Behaviour During the Route of a Japp-Klingemann Reaction.
- (n.d.). Japp-Klingemann reaction. chemeurope.com.
- (n.d.). Japp klingemann reaction. Slideshare.
- (n.d.). Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. PrepChem.com.
- (2020, October 30). Recrystallisation Help. Reddit.
- (n.d.). Solubility Profile of Methyl 4-(2-fluorophenyl)-3-oxobutanoate: A Technical Guide. Benchchem.
- (2023, December 4). Methyl 4-oxobutanoate: properties, applications and safety. ChemicalBook.
- (2024, October 17). Recrystallization Issues. Reddit.
- (2020, January 10). Recrystallization. YouTube.
- (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry.
- (n.d.). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol. Benchchem.
- (2019, October 28). Activity and Synthesis of Methyl 4-oxobutanoate. ChemicalBook.
- (n.d.). (4-Nitrophenyl)methyl 3-oxobutanoate. CPHI Online.
- (n.d.). Solvents and Polarity. University of Rochester Department of Chemistry.
- (n.d.). Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. PubChem.
- (2006, November 28). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri.
- (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI.
- (n.d.). Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate. PubChem.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. mt.com [mt.com]
- 3. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Recrystallization [sites.pitt.edu]
- 6. SATHEE: Chemistry Crystallization [satheejee.iitk.ac.in]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. reddit.com [reddit.com]
- 12. longdom.org [longdom.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Japp-Klingemann_reaction [chemeurope.com]
- 19. znaturforsch.com [znaturforsch.com]
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This valuable β-keto ester is a key intermediate in various synthetic pathways, but its preparation can be accompanied by several challenging and often persistent byproducts.
This document moves beyond a simple recitation of procedural steps. Instead, it offers a deep dive into the causality of common synthetic issues, providing field-tested troubleshooting strategies and robust protocols to ensure the integrity of your experiments and the purity of your final product. We will focus primarily on the most common and effective synthetic route: the Japp-Klingemann reaction.
The Primary Synthetic Route: An Overview of the Japp-Klingemann Reaction
The synthesis of this compound is most reliably achieved via the Japp-Klingemann reaction.[1] This classic transformation involves the coupling of an aryl diazonium salt with a β-keto ester. In this specific case, 2-nitroaniline is converted to its corresponding diazonium salt, which then reacts with methyl acetoacetate. The reaction proceeds through a transient azo intermediate, which subsequently undergoes hydrolysis and rearrangement to yield the final hydrazone product, which exists in equilibrium with its tautomeric azo-alkene form.[2][3]
Caption: The Japp-Klingemann reaction pathway.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations for byproduct formation and actionable solutions.
Q1: My reaction mixture turned dark brown or black, and I've isolated a tarry, insoluble material. What is happening and how can I prevent it?
A: This is a classic sign of diazonium salt decomposition.
-
Causality: Aryl diazonium salts are notoriously unstable intermediates.[4] The diazonium group (-N₂⁺) is an exceptional leaving group because it is released as dinitrogen (N₂), a highly stable gas. This decomposition is accelerated by elevated temperatures (typically above 5-10 °C), exposure to light, and the presence of certain metal impurities.[5] When the diazonium salt decomposes in the aqueous acidic medium, it often reacts with water to form 2-nitrophenol. This phenol and other decomposition products can then undergo further uncontrolled coupling and polymerization reactions, leading to the formation of complex, dark-colored tars.[6]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: The diazotization of 2-nitroaniline must be performed in an ice-salt bath to maintain a temperature between 0 and 5 °C. Use a digital thermometer to monitor the internal reaction temperature, not just the bath temperature.
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise and slowly below the surface of the stirred acidic aniline solution to prevent localized heating and excess nitrous acid buildup.
-
Immediate Use: Do not store the diazonium salt solution. It should be prepared fresh and used immediately in the subsequent coupling step.
-
Purity of Reagents: Ensure the starting 2-nitroaniline is of high purity, as impurities can catalyze decomposition.
-
Q2: My purification is difficult, and my NMR spectrum shows a significant singlet around 2.2 ppm and a methylene singlet, suggesting the presence of 2-nitrophenylacetone. How is this byproduct forming?
A: You are observing the product of decarboxylation, a very common side reaction for β-keto esters.
-
Causality: The desired product, this compound, is a β-keto ester. Upon hydrolysis of the ester group (promoted by strong acid or base) to the corresponding β-keto acid, the molecule becomes highly susceptible to decarboxylation (loss of CO₂).[7] This process is often facilitated by heat and involves a cyclic six-membered transition state, leading to the formation of an enol that tautomerizes to the more stable ketone, in this case, 2-nitrophenylacetone.[8] Even trace amounts of acid or base on silica gel during chromatography, or excessive heat during solvent evaporation, can induce this unwanted reaction.[9]
-
Troubleshooting & Prevention:
-
Gentle Workup: After the reaction, quench carefully and perform any acidic washes at low temperatures (0-10 °C). Avoid using strong acids. A dilute solution of a weak acid like citric acid or a buffered solution is preferable to strong mineral acids.
-
Avoid High Temperatures: Concentrate the organic extracts under reduced pressure using a rotary evaporator with a low-temperature water bath (<40 °C). Never heat the crude product for extended periods.
-
Neutralize Chromatography Media: If using silica gel chromatography, consider pre-treating the silica by slurrying it with a very dilute solution of a non-nucleophilic base like triethylamine (e.g., 0.1-0.5% in the eluent) and then re-equilibrating with the mobile phase. This neutralizes acidic sites on the silica surface.
-
Alternative Purification: If decarboxylation is persistent, consider crystallization as an alternative to chromatography.
-
| Compound Comparison | This compound (Product) | 2-Nitrophenylacetone (Byproduct) |
| Molecular Weight | 237.21 g/mol | 179.17 g/mol |
| ¹H NMR: Acetyl (CH₃) Signal | ~2.3 ppm (s, 3H) | ~2.2 ppm (s, 3H) |
| ¹H NMR: Methylene (CH₂) Signal | ~3.9 ppm (s, 2H) | ~4.1 ppm (s, 2H) |
| ¹H NMR: Methyl Ester (OCH₃) Signal | ~3.7 ppm (s, 3H) | Absent |
| Key Differentiator | Presence of methyl ester signal. | Absence of methyl ester signal. |
Q3: My reaction yield is low, and I've identified a byproduct as methyl 3,5-dioxohexanoate. What is the source of this impurity?
A: This is the result of the self-condensation of your starting material, methyl acetoacetate.
-
Causality: Methyl acetoacetate has acidic α-protons and can act as both the enolate nucleophile and the electrophile in a Claisen condensation reaction.[10][11] If the base used to generate the enolate is allowed to react with the methyl acetoacetate for too long before the diazonium salt is introduced, or if local concentrations of the enolate are too high, it will attack another molecule of methyl acetoacetate.[12][13] This self-condensation produces methyl 3,5-dioxohexanoate, consuming your starting material and reducing the yield of the desired product.
-
Troubleshooting & Prevention:
-
Correct Order of Addition: The preferred method is to add the freshly prepared, cold diazonium salt solution to the solution of methyl acetoacetate and base. This ensures that the highly reactive diazonium salt is always present to trap the enolate as it is formed, minimizing its opportunity to self-condense.
-
Control Stoichiometry: Use the correct stoichiometry. Typically, a slight excess of the β-keto ester is not problematic, but a large excess of base relative to the diazonium salt can promote side reactions.
-
Maintain Low Temperature: The coupling reaction should also be conducted at low temperatures (0-10 °C) to control the rates of all competing reactions.
-
Caption: Troubleshooting workflow for byproduct identification.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
-
Diazotization:
-
In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the stirred aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting clear, cold diazonium salt solution for an additional 15 minutes.
-
-
Coupling Reaction:
-
In a separate 1 L flask, dissolve methyl acetoacetate (12.8 g, 0.11 mol) and sodium acetate trihydrate (40 g) in ethanol (200 mL).
-
Cool this solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the methyl acetoacetate solution over 45-60 minutes. Maintain the temperature below 10 °C throughout the addition.
-
A yellow-orange precipitate should form.
-
After the addition is complete, allow the mixture to stir at low temperature for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Isolation:
-
Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.
-
Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Protocol 2: Purification by Column Chromatography
-
Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM).
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is effective. Start with 10% ethyl acetate / 90% hexanes and gradually increase the polarity to 25-30% ethyl acetate.
-
Elution: The desired product typically elutes as a bright yellow band. The less polar decarboxylation byproduct will elute earlier, while more polar impurities will remain on the column.
-
Collection & Concentration: Collect the fractions containing the pure product (as determined by TLC analysis) and combine them. Remove the solvent under reduced pressure with a water bath temperature below 40 °C.
References
- Google Patents. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Study.com. Can methyl acetate undergo a self-condensation reaction in the presence of an appropriate base? Explain. [Link]
-
PrepChem. Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
Organic Reactions. The Japp-Klingemann Reaction. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Slideshare. Japp klingemann reaction. [Link]
-
Master Organic Chemistry. Decarboxylation. [Link]
-
Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]
-
ResearchGate. The Acetoacetic Ester Condensation and Certain Related Reactions. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Chemguide. some reactions of diazonium ions. [Link]
-
Unacademy. Chemistry Properties of Diazonium Salts. [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
DIAZONIUM SALTS. [https://www.tmbb.org.tr/files/ etkinlikler/s-unlu-diazonium-salts.pdf]([Link] etkinlikler/s-unlu-diazonium-salts.pdf)
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. Japp-Klingemann_reaction [chemeurope.com]
- 3. Japp klingemann reaction | PPTX [slideshare.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Chemistry Properties of Diazonium Salts [unacademy.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decarboxylation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. homework.study.com [homework.study.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific chemical transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you make informed decisions to maximize your reaction yield and product purity.
The synthesis of γ-aryl-β-ketoesters like this compound is a critical step in the creation of various heterocyclic compounds and pharmaceutical intermediates. The most common and direct approach involves the alkylation of a methyl acetoacetate enolate with a 2-nitrobenzyl halide. While straightforward in principle, this reaction is often plagued by issues such as low conversion, competing side reactions, and product degradation. This guide provides a structured, question-and-answer approach to address these common challenges.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted issue that can stem from several stages of the experimental process. The most common culprits are:
-
Incomplete Enolate Formation: The reaction hinges on the quantitative generation of the enolate from methyl acetoacetate. The choice and handling of the base are critical. Using a weak base or allowing moisture into the reaction can drastically reduce the concentration of the active nucleophile.[1]
-
Competing Side Reactions: The enolate of methyl acetoacetate is an ambident nucleophile, meaning it can react at two sites: the α-carbon (C-alkylation) to form the desired product, or the oxygen atom (O-alkylation) to form an undesired ether byproduct. Furthermore, dialkylation of the product can occur, as the product itself still possesses an acidic proton.[2]
-
Product Degradation during Workup: β-keto esters are susceptible to hydrolysis back to a β-keto acid, which can then readily undergo decarboxylation (loss of CO₂) upon heating or in the presence of acid/base, resulting in the formation of a simple ketone.[1] This is a major pathway for product loss during aqueous workup and purification.
-
Purity of Starting Materials: The purity of the 2-nitrobenzyl halide is crucial. Impurities can introduce competing reactions or inhibit the primary pathway. Similarly, using wet solvents or reagents will quench the enolate and prevent the reaction from proceeding.[1]
Q2: I'm observing a significant amount of unreacted 2-nitrobenzyl halide in my crude product. How can I drive the reaction to completion?
Observing unreacted starting material, or electrophile, points directly to issues with your nucleophile (the enolate) or the reaction conditions. Consider the following optimizations:
-
Base Selection and Stoichiometry: The base must be strong enough to fully deprotonate the α-proton of methyl acetoacetate (pKa ≈ 11). Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). A full stoichiometric equivalent of base is required because the product β-keto ester is more acidic than the starting material, and it will be deprotonated by any remaining base, effectively driving the reaction equilibrium forward.[1]
-
Solvent Choice: The solvent plays a key role in stabilizing the enolate and influencing reactivity. Aprotic polar solvents like DMF or DMSO are often effective as they solvate the cation of the base, leaving a more "naked" and reactive enolate. Protic solvents like ethanol can be used, but they can also protonate the enolate, reducing its reactivity.
-
Reaction Temperature and Time: Alkylation reactions are often started at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and potentially improve selectivity, then allowed to warm to room temperature or gently heated to ensure completion. If conversion is low, consider increasing the reaction time or moderately elevating the temperature (e.g., to 40-50 °C), while monitoring for potential byproduct formation.
Q3: My NMR analysis indicates the presence of multiple byproducts. How can I identify and minimize them?
The most common byproducts in this synthesis are the O-alkylation product, the dialkylation product, and products from the self-condensation of methyl acetoacetate.
-
O- vs. C-Alkylation: The ratio of C-alkylation (desired) to O-alkylation (undesired) is heavily influenced by the reaction conditions. To favor C-alkylation, use a less-dissociated or more covalent enolate. This is often achieved by using sodium or lithium as the counter-ion in a less polar solvent. Conversely, using potassium salts in highly polar, aprotic solvents (like DMSO) leads to a more "free" enolate, which tends to favor O-alkylation.
-
Dialkylation: The product, this compound, can be deprotonated and react with another molecule of 2-nitrobenzyl halide. To minimize this, use a precise 1:1 stoichiometry of the enolate to the alkylating agent. Adding the 2-nitrobenzyl halide slowly to the pre-formed enolate solution can also help maintain a low concentration of the electrophile, disfavoring a second alkylation event.
-
Self-Condensation: If the base is added to the mixture of esters, or if conditions are not carefully controlled, the enolate of methyl acetoacetate can react with another molecule of methyl acetoacetate in a Claisen condensation.[1] To prevent this, it is crucial to form the enolate completely before adding the 2-nitrobenzyl halide.
Q4: I believe I'm losing a significant portion of my product during the aqueous workup and subsequent purification. What are the recommended procedures?
Product loss during this stage is almost always due to hydrolysis and subsequent decarboxylation.[1][2] The β-keto ester linkage is sensitive to both acidic and basic aqueous conditions, especially when heated.
-
Careful Quenching: Quench the reaction by pouring it into cold, dilute acid (e.g., 1M HCl) or a cold buffer solution (like saturated ammonium chloride) rather than water alone. This neutralizes any remaining base and protonates the product enolate. Perform this step in an ice bath to dissipate heat.
-
Avoid Strong Acids/Bases and Heat: During extraction, avoid using strong acids or bases for washing. Use mild solutions like saturated sodium bicarbonate if necessary, and perform all extractions quickly and at low temperatures.
-
Anhydrous Conditions: Ensure all solvents and equipment are dry before starting the reaction to minimize hydrolysis from the outset.[1]
-
Purification Strategy: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature. For final purification, column chromatography on silica gel is typically effective. If distillation is attempted, it must be performed under high vacuum to keep the temperature low and prevent decarboxylation.[1]
In-Depth Troubleshooting Guides
Guide 1: Optimizing the Core Alkylation Reaction
This protocol focuses on maximizing the formation of the desired C-alkylated product.
Step-by-Step Protocol:
-
Preparation (Under Inert Atmosphere): Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon).
-
Solvent and Base: Add a suitable anhydrous solvent (e.g., THF, DMF) to the reaction flask. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) and wash the mineral oil away with dry hexanes if desired.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add methyl acetoacetate (1.00 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-60 minutes, or until hydrogen evolution ceases. This ensures complete formation of the sodium enolate.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Dissolve 2-nitrobenzyl bromide or chloride (1.00 equivalent) in a minimum amount of anhydrous solvent and add it dropwise to the enolate solution over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C). Purify the crude product by flash column chromatography.
Data Summary: Impact of Reaction Parameters on Yield
| Parameter | Condition A (Favors C-Alkylation) | Condition B (Risk of Side Reactions) | Rationale |
| Base | NaH, NaOEt | KOtBu, K₂CO₃ | Sodium counter-ions lead to a more covalent enolate, promoting reaction at the carbon. Potassium creates a "freer" ion, increasing O-alkylation risk. |
| Solvent | THF, Dioxane, Benzene | DMSO, DMF, HMPA | Less polar solvents help maintain the aggregated state of the enolate. Highly polar aprotic solvents increase enolate reactivity but can favor O-alkylation. |
| Temperature | 0 °C to Room Temp | > 50 °C | Lower temperatures provide better kinetic control, reducing the rate of side reactions relative to the desired alkylation. |
| Leaving Group | I > Br > Cl | OTs, OMs | A better leaving group (like iodide) on the benzyl halide will increase the reaction rate according to Sₙ2 principles. This can be achieved by adding a catalytic amount of NaI or KI. |
Guide 2: Visualizing Mechanisms and Workflows
Understanding the competing reaction pathways and having a logical troubleshooting plan is essential for success.
Reaction Mechanism: C- vs. O-Alkylation
The diagram below illustrates the two possible nucleophilic attack pathways of the methyl acetoacetate enolate on the 2-nitrobenzyl halide electrophile.
Caption: Competing C- and O-alkylation pathways.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and solving issues related to low product yield.
Caption: Systematic troubleshooting workflow.
References
-
Japp-Klingemann reaction - chemeurope.com. Provides an overview of the Japp-Klingemann reaction, which is a related synthetic method for C-C bond formation involving diazonium salts and β-keto-esters. [3]
-
Japp–Klingemann reaction - Wikipedia. Further details on the Japp-Klingemann reaction mechanism and its applications in synthesizing complex organic molecules. [4]
-
How to minimize byproduct formation in beta-keto ester synthesis - Benchchem. A detailed guide on troubleshooting common side reactions in β-keto ester syntheses, including self-condensation, transesterification, and hydrolysis/decarboxylation. [1]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. A resource explaining the fundamental reactions of β-keto esters, including the critical concepts of alkylation and subsequent decarboxylation which is a major concern for yield loss. [2]
-
Method for preparing acyclic beta keto ester - Google Patents. Describes industrial methods for preparing and purifying β-keto esters, highlighting the importance of controlled conditions for achieving high purity and yield. [5]
Sources
long-term storage and stability issues of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Welcome to the technical support center for Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term storage and stability of this compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceutical intermediates. Its unique structure, featuring a β-keto ester moiety and an ortho-nitro-substituted phenyl ring, imparts specific reactivity that is crucial for its intended applications. However, these same structural features can also be sources of instability if the compound is not handled and stored correctly. This guide will delve into the potential stability issues and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound stem from two key structural features: the β-keto ester functional group and the ortho-nitrobenzyl system.
-
Hydrolytic Degradation: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid.
-
Decarboxylation: The β-keto acid, formed upon hydrolysis, is prone to decarboxylation, especially when heated, leading to the formation of 1-(2-nitrophenyl)propan-2-one.
-
Photochemical Instability: Ortho-nitrobenzyl compounds are well-known to be photolabile.[1][2] Exposure to light, especially UV light, can trigger a complex degradation pathway initiated by an intramolecular rearrangement involving the nitro group. The primary photoproduct is expected to be a derivative of ortho-nitrosobenzaldehyde, which can undergo further reactions to form oligomers.[3][4]
Q2: What is the recommended way to store this compound for long-term use?
A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (freezer) | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes oxidation, although the primary degradation pathways are not oxidative. |
| Light | Protected from light (amber vial) | Crucial to prevent photochemical degradation due to the photolabile ortho-nitrobenzyl group.[1] |
| Container | Tightly sealed container | Prevents the ingress of moisture, which can lead to hydrolysis. |
Q3: I've noticed a color change in my sample of this compound over time, from a pale yellow to a darker yellow or brownish color. What could be the cause?
A3: A color change is often an indicator of degradation. For this compound, the most likely cause is exposure to light, leading to the formation of colored degradation products. The initial photoproduct, an ortho-nitroso species, and its subsequent oligomeric products are often colored.[3] It is also possible that minor impurities from the synthesis are catalyzing degradation. We recommend verifying the purity of the material using an appropriate analytical technique such as HPLC or ¹H NMR spectroscopy.
Q4: Can I dissolve this compound in a protic solvent like methanol for storage?
A4: Storing this compound in any solvent for extended periods is not recommended. If you must prepare a stock solution, use a dry, aprotic solvent such as anhydrous acetonitrile or ethyl acetate. Storing in protic solvents, especially alcohols like methanol, can lead to transesterification over time, where the methyl ester is exchanged for an ethyl ester if ethanol is present, for example.[5] Even in the absence of a catalyst, this can occur slowly. For long-term storage, the solid compound is best.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | Assess the purity of your this compound using HPLC or ¹H NMR. If degradation is confirmed, purify the material or use a fresh batch. Ensure proper storage conditions are being met. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Compare the retention times of the new peaks with those of potential degradation products (if standards are available). Consider performing a forced degradation study (see protocol below) to identify the peaks corresponding to specific degradation pathways. |
| Low yield in a reaction where the compound is a reactant | The compound may have degraded prior to use. | Always use a freshly opened or recently purified batch of the compound for critical reactions. Confirm the purity of the material before use. |
| The compound has become sticky or oily | Presence of moisture leading to hydrolysis and formation of byproducts. | Dry the compound under high vacuum. If the issue persists, purification by column chromatography may be necessary. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and column used.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A good starting point is a 60:40 (v/v) mixture. The mobile phase can be isocratic or a gradient depending on the impurity profile. Adding a small amount of formic acid (e.g., 0.1%) can improve peak shape.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare a sample solution at the same concentration as the working standard solution.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 254 nm.
-
Inject 10 µL of the standard and sample solutions.
-
-
Data Analysis: Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area of all peaks.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of the HPLC method.[6][7]
Workflow for Forced Degradation Study:
Sources
troubleshooting common problems in Methyl 4-(2-nitrophenyl)-3-oxobutanoate reactions
Welcome to the technical support center for reactions involving Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure your experiments are successful, providing in-depth, field-proven insights to navigate the complexities of working with this versatile β-keto ester.
Section 1: Troubleshooting Guide
This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during the synthesis, purification, and subsequent reactions of this compound.
Low or No Yield During Synthesis
Question: I am attempting to synthesize this compound, but I am experiencing very low to no product yield. What are the likely causes and how can I resolve this?
Answer:
Low yields in the synthesis of β-keto esters like this compound often stem from issues with starting materials, reaction conditions, or competing side reactions. Let's break down the common culprits and their solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Moisture in Reaction | β-keto esters can be susceptible to hydrolysis, especially under basic or acidic conditions.[1][2][3] Ensure all glassware is oven-dried and solvents are anhydrous. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Reagents | The quality of your starting materials is paramount. For instance, in a Claisen condensation type reaction, the purity of the corresponding ester and the strength of the base are critical. Verify the purity of your starting materials by appropriate analytical methods (e.g., NMR, GC-MS). Use freshly opened or properly stored anhydrous solvents and reagents. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are correct. For reactions involving a base-mediated condensation, the stoichiometry of the base is crucial. An excess or deficit can lead to side reactions or incomplete conversion. |
| Suboptimal Reaction Temperature | Many condensation reactions require specific temperature control. If the temperature is too low, the reaction may not proceed at a reasonable rate. If it's too high, you risk decomposition or side product formation. Monitor the internal reaction temperature and follow the recommended protocol precisely. |
| Inefficient Mixing | In heterogeneous reaction mixtures, inefficient stirring can lead to localized concentration gradients and poor reaction kinetics. Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous. |
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low yield synthesis.
Formation of Significant Side Products
Question: My reaction is producing the desired this compound, but I'm also seeing significant amounts of side products, complicating purification. What are these side products and how can I minimize them?
Answer:
The formation of side products is a common issue, often arising from the inherent reactivity of the β-keto ester functional group.
Common Side Products and Mitigation Strategies:
-
Hydrolysis and Decarboxylation: β-keto esters can undergo hydrolysis to the corresponding β-keto acid, which can then decarboxylate, particularly if heated under acidic or basic conditions.[1][2]
-
Solution: Maintain anhydrous conditions and use non-aqueous workup procedures where possible. Avoid prolonged exposure to strong acids or bases at elevated temperatures.
-
-
Self-Condensation: Under strongly basic conditions, the enolate of the β-keto ester can react with another molecule of the ester, leading to dimers or more complex products.
-
Solution: Control the addition rate of the base and maintain a low reaction temperature to minimize self-condensation.
-
-
Incomplete Reaction of Starting Materials: Residual starting materials can complicate purification.
-
Solution: Monitor the reaction to completion using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Difficulties in Product Purification
Question: I'm struggling to purify this compound from the crude reaction mixture. What are the recommended purification techniques?
Answer:
Purification of β-keto esters requires careful consideration of their stability.
Recommended Purification Protocols:
| Technique | Protocol & Key Considerations |
| Aqueous Work-up | 1. Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). 2. Wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities. Vent the separatory funnel frequently to release any CO₂ gas. 3. Wash with brine to remove residual water. 4. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). 5. Concentrate under reduced pressure at a low temperature to avoid decomposition.[4] |
| Column Chromatography | * Stationary Phase: Silica gel is commonly used. * Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture and gradually increase the polarity. * Note: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds. To mitigate this, you can use deactivated silica gel or add a small amount of a neutralizer like triethylamine to the eluent. |
| High-Vacuum Distillation | For thermally stable compounds, high-vacuum distillation can be an effective purification method. However, given the potential for decomposition of β-keto esters at high temperatures, this should be approached with caution. |
| Bisulfite Adduct Formation | For purification from non-ketonic impurities, formation of a bisulfite adduct can be a useful technique. The ketone can be regenerated by treatment with acid.[5] |
Issues in Subsequent Reactions: Reduction of the Nitro Group
Question: I am trying to selectively reduce the nitro group of this compound to an amino group, but I am either reducing the keto group as well or the reaction is incomplete. How can I achieve selective reduction?
Answer:
Selective reduction of a nitro group in the presence of other reducible functional groups like a ketone is a common synthetic challenge. The choice of reducing agent and reaction conditions is critical.
Troubleshooting Selective Nitro Group Reduction:
Caption: Decision tree for troubleshooting selective nitro reduction.
Recommended Reagents for Selective Nitro Reduction:
| Reagent | Advantages | Considerations |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Highly effective and mild, typically does not affect ketones or esters.[6] | A significant excess (around 5 equivalents) is often required. Workup requires careful pH adjustment to liberate the free amine.[6] |
| Iron powder (Fe) in acidic media (e.g., HCl, acetic acid) | Robust, selective for the nitro group, and cost-effective.[6] | Requires acidic conditions which may not be suitable for all substrates. |
| Sodium Dithionite (Na₂S₂O₄) | A mild reducing agent that can be used in aqueous or biphasic systems. | Can sometimes lead to over-reduction or side products if not carefully controlled. |
| Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) | Can be highly selective, but conditions need to be carefully optimized.[7] | Over-reduction of the ketone is a risk. Raney Nickel is often preferred over Pd/C to avoid dehalogenation if halogens are present.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Avoid contact with skin and eyes, and handle in a well-ventilated area, wearing appropriate personal protective equipment.[8]
Q2: Can this compound be used in Japp-Klingemann reactions? What are the potential issues?
A2: Yes, as a β-keto ester, it is a suitable substrate for the Japp-Klingemann reaction to form hydrazones.[9][10] Potential issues include:
-
Incomplete Diazotization: Ensure the aniline derivative is completely converted to the diazonium salt by using a slight excess of sodium nitrite and sufficient acid at 0-5 °C.[11]
-
Decomposition of the Diazonium Salt: Use the diazonium salt immediately after preparation and maintain low temperatures (0-5 °C) to prevent decomposition into phenolic byproducts.[11]
-
Side Reactions: Control the stoichiometry (1:1 ratio of diazonium salt to β-keto ester) to avoid the formation of formazans.[11]
Q3: My compound appears to be degrading over time. What is the stability of this compound?
A3: β-keto esters can be prone to degradation, especially in the presence of moisture, strong acids, or bases, which can catalyze hydrolysis and subsequent decarboxylation.[1][2] For long-term storage, it is advisable to keep the compound in a cool, dry, and inert environment.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
AK Lectures. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Khan, K. M., & Ahmed, M. (2012). Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. Journal of the Chemical Society of Pakistan, 34(5), 1253-1257. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Japp–Klingemann reaction. Retrieved from [Link]
- European Patent Office. (n.d.). EP 0937703 A1 - METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS.
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. m.youtube.com [m.youtube.com]
- 3. asianpubs.org [asianpubs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimization of temperature and reaction time for synthesis
An essential aspect of chemical synthesis is the meticulous optimization of reaction parameters to maximize product yield and purity while minimizing side reactions and processing time.[1] Among the most critical factors that chemists can manipulate are temperature and reaction time.[2] This technical support center provides a comprehensive guide in a question-and-answer format to address specific issues researchers, scientists, and drug development professionals may encounter during the synthesis process.
Part 1: Foundational Concepts in Reaction Optimization
This section addresses the fundamental principles governing the influence of temperature and time on chemical reactions.
FAQ 1: What is the primary role of temperature in a chemical reaction?
Temperature is a crucial parameter in chemical reactions primarily because it dictates the rate at which a reaction proceeds.[3] This relationship is described by the Arrhenius equation, which mathematically connects the reaction rate constant (k) to the absolute temperature (T) and the activation energy (Ea) of the reaction.[4][5]
The Arrhenius Equation: k = A * e^(-Ea/RT)
Where:
-
k: Reaction rate constant
-
A: Pre-exponential factor (related to collision frequency and orientation)
-
Ea: Activation energy (the minimum energy required for a reaction to occur)[6]
-
R: Universal gas constant
-
T: Absolute temperature (in Kelvin)
From a mechanistic standpoint, increasing the temperature has two main effects:
-
Increased Kinetic Energy and Collision Frequency: Higher temperatures impart more kinetic energy to reactant molecules, causing them to move faster and collide more frequently.[7][8]
-
Overcoming the Activation Energy Barrier: More significantly, a temperature increase results in a larger fraction of molecules possessing sufficient energy to overcome the activation energy barrier upon collision.[8][9] This leads to a higher number of successful, product-forming collisions.
As a general rule of thumb, for many common reactions, the rate can double for every 10°C rise in temperature.[10] However, it is crucial to recognize that excessively high temperatures can lead to undesirable outcomes such as catalyst deactivation, solvent boiling, or the degradation of reactants and products.[11]
FAQ 2: How does reaction time influence the outcome of a synthesis?
Reaction time is the duration allowed for the reactants to convert into products. The optimal reaction time is the point at which the concentration of the desired product is maximized, and the formation of degradation products or byproducts is minimized.
-
Insufficient Reaction Time: If a reaction is stopped prematurely, the conversion of starting materials will be incomplete, leading to a low yield.
-
Excessive Reaction Time: Allowing a reaction to proceed for too long can be detrimental. The desired product might decompose under the reaction conditions or participate in secondary reactions, leading to the formation of impurities.[1]
Therefore, monitoring the reaction's progress over time is essential to identify the optimal endpoint.[12] Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) are commonly used for this purpose.[13]
FAQ 3: What is the difference between kinetic and thermodynamic control, and how do I choose between them?
When a reaction can yield two or more different products, the distribution of these products can often be influenced by temperature and reaction time. This is the core of the kinetic versus thermodynamic control concept.[14][15]
-
Kinetic Control: This regime favors the product that is formed the fastest. This product, known as the kinetic product, has the lowest activation energy (Ea) for its formation.[16][17] Kinetic control is typically achieved at lower temperatures and shorter reaction times, where the reaction is essentially irreversible, and the product distribution is dictated by the relative rates of formation.[14][18]
-
Thermodynamic Control: This regime favors the most stable product. This product, the thermodynamic product, has the lowest Gibbs free energy (G).[16] Thermodynamic control is achieved at higher temperatures and longer reaction times, which provide enough energy to overcome the activation barriers of both pathways and allow the reaction to reach equilibrium.[14] At equilibrium, the product ratio reflects their relative stabilities.
| Feature | Kinetic Control | Thermodynamic Control |
| Governing Factor | Rate of Product Formation (Lowest Ea) | Stability of Product (Lowest G) |
| Favored Product | The one that forms fastest | The most stable one |
| Typical Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |
| Reversibility | Conditions favor irreversibility | Conditions allow for equilibration (reversibility) |
Causality: At low temperatures, molecules have less energy. They are more likely to react via the pathway with the lower energy barrier (kinetic product). There isn't enough energy to reverse this formation and explore the path to the more stable thermodynamic product. At higher temperatures, even after the kinetic product is formed, it has enough energy to revert to the intermediate and then proceed down the alternative pathway to form the more stable thermodynamic product.[15]
Part 2: Troubleshooting Common Synthesis Problems
This section provides targeted advice for specific issues encountered during synthesis optimization.
Q&A Guide 1: Low or No Product Yield
"My reaction is not proceeding, or the yield is very low. Should I increase the temperature or the reaction time?"
This is a common challenge where a systematic approach is necessary.
-
First, Verify Reaction Setup: Before altering parameters, ensure all reagents and solvents were added correctly and are of sufficient purity.[19] Confirm that your stirring is adequate, as poor mixing can limit reactions, especially in heterogeneous mixtures.[20]
-
Monitor the Reaction: Use an appropriate analytical technique (e.g., TLC, LC-MS) to confirm if any product is forming or if the starting material remains unconsumed.[21] This distinguishes a slow reaction from a failed one.
-
Increase Temperature Incrementally: If the starting material is present and stable, a gradual increase in temperature is a logical next step. This provides more energy to overcome the activation barrier.[7] A good practice is to increase the temperature in 10-20°C increments, monitoring the reaction at each new setpoint. Be cautious, as this can also accelerate side reactions.[22]
-
Extend Reaction Time: If the reaction is proceeding but is slow, extending the reaction time is warranted.[23] Continue to monitor to ensure the product is not degrading over the extended period.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption: Troubleshooting workflow for low reaction yield.
Q&A Guide 2: Formation of Impurities and Side Products
"I'm observing significant byproduct formation. How can I adjust temperature and time to improve selectivity?"
The formation of impurities is often a result of competing reaction pathways. Temperature and time are powerful tools to control selectivity.[14]
-
Analyze the Impurity: If possible, identify the structure of the main byproduct. This can provide insight into its formation mechanism. Is it a product of overheating (decomposition), a thermodynamically favored isomer, or the result of a competing reaction with a different activation energy?
-
Lower the Reaction Temperature: This is often the most effective strategy. Many side reactions have a higher activation energy than the desired primary reaction. By lowering the temperature, you may disproportionately slow down the side reaction, thus favoring the kinetic product.[14]
-
Reduce Reaction Time: Stop the reaction as soon as the starting material is consumed or when the product/byproduct ratio is optimal. Allowing the reaction to stir for longer may allow the desired product to convert into a more stable (but undesired) thermodynamic byproduct.[18]
Q&A Guide 3: Product or Starting Material Decomposition
"My desired product (or reactant) is degrading. What temperature and time adjustments should I make?"
Decomposition indicates that the reaction conditions are too harsh for one or more components in your mixture.
-
Immediately Lower the Temperature: This is the most critical step. Thermal degradation occurs when molecules have enough energy to break bonds indiscriminately. Reducing the temperature will slow this process.[11]
-
Re-optimize at a Lower Temperature: Find the lowest temperature at which the reaction still proceeds at an acceptable rate. This may require a significant increase in reaction time to achieve full conversion, but it will preserve your product.
-
Consider a Step-wise Temperature Profile: For some reactions, a higher temperature may be needed initially to overcome the activation energy, but it can be lowered once the reaction is underway.
Part 3: Methodologies for Systematic Optimization
While intuitive, trial-and-error adjustments can be inefficient. Systematic methodologies provide a more robust path to optimal conditions.
FAQ 4: What are the main strategies for optimizing temperature and reaction time?
There are two primary strategies: One-Variable-At-a-Time (OVAT) and Design of Experiments (DoE).
-
One-Variable-At-a-Time (OVAT): This traditional method involves optimizing one factor while keeping all others constant.[24] For example, a chemist would first run the reaction at several different temperatures to find the best one. Then, using that optimal temperature, they would run a series of experiments at different reaction times.[1] While straightforward, OVAT can be inefficient and fails to identify interactions between variables (e.g., the optimal temperature might be different at a shorter reaction time).[25]
-
Design of Experiments (DoE): DoE is a statistical approach where multiple factors are varied simultaneously across a set of experiments.[26] This method is more efficient, requiring fewer experiments to map the "reaction space."[25] Crucially, it can identify interactions between factors, leading to a more robust and truly optimized process.[27]
dot graph G { layout=neato; bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"];
} caption: Comparison of OVAT and DoE optimization workflows.
Protocol 1: How to Monitor Reaction Progress to Determine Optimal Reaction Time
This protocol uses Thin-Layer Chromatography (TLC), a rapid and inexpensive technique for monitoring organic reactions.[28]
Methodology:
-
Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of a pre-determined solvent system (eluent) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a lid.
-
Spot the Baseline Plate (Time = 0): On a TLC plate, draw a light pencil line about 1 cm from the bottom. Spot a sample of your starting material on this line. This is your reference.[21]
-
Start the Reaction: Begin your chemical reaction as planned.[29] Immediately withdraw a small aliquot (a drop is sufficient) using a capillary tube and spot it on the baseline plate next to the starting material spot.[21]
-
Run and Visualize the T=0 Plate: Place the plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front with a pencil, and dry it. Visualize the spots, typically using a UV lamp.
-
Sample at Time Intervals: At regular intervals (e.g., every 15-30 minutes), withdraw another small aliquot from the reaction mixture, spot it on a new TLC plate, and develop it. It is good practice to co-spot the starting material on each plate for comparison.[21]
-
Analyze the Results: Over time, you should observe the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the product, appears and intensifies.[21]
-
Determine Optimal Time: The reaction is complete when the starting material spot is no longer visible. The optimal time is the point where the product spot is most intense, and no new spots (indicating decomposition or side products) have appeared.
Protocol 2: A Step-by-Step Guide to Reaction Optimization using Design of Experiments (DoE)
This guide outlines a basic two-factor (Temperature, Time), two-level full factorial DoE to find optimal conditions.[26]
Methodology:
-
Define Factors and Levels:
-
Factor 1: Temperature. Choose a 'low' and 'high' level (e.g., 60°C and 80°C).
-
Factor 2: Reaction Time. Choose a 'low' and 'high' level (e.g., 2 hours and 6 hours).
-
-
Design the Experimental Matrix: A full factorial design requires running all possible combinations of the levels.[26] For 2 factors at 2 levels, this is 2² = 4 experiments. It is also highly recommended to run 1-3 "center point" experiments for statistical validation.[30]
| Experiment | Temperature (°C) | Time (hours) | Response (e.g., Yield %) |
| 1 | 60 (Low) | 2 (Low) | Result 1 |
| 2 | 80 (High) | 2 (Low) | Result 2 |
| 3 | 60 (Low) | 6 (High) | Result 3 |
| 4 | 80 (High) | 6 (High) | Result 4 |
| 5 (Center) | 70 | 4 | Result 5 |
-
Execute the Experiments: Run each of the experiments in the matrix, preferably in a randomized order to avoid systematic bias. Carefully control the parameters and measure the response (e.g., yield determined by HPLC or NMR with an internal standard).
-
Analyze the Data: Use DoE software (e.g., JMP, Design-Expert) to analyze the results. The software will generate a statistical model that quantifies:
-
Main Effects: The impact of changing temperature or time independently.
-
Interaction Effects: Whether the effect of temperature depends on the reaction time.[25]
-
-
Interpret the Model: The software will produce response surface plots and contour plots that visually represent how the yield changes with temperature and time. This allows you to identify the conditions predicted to give the maximum yield, which may lie between the levels you tested.[30]
-
Validation: Run a final experiment at the predicted optimal conditions to validate the model's prediction.
Part 4: Advanced Topics & Scale-Up Considerations
FAQ 5: My optimized lab-scale reaction is failing on scale-up. What are the common temperature and time-related pitfalls?
Scaling up a reaction is not as simple as using proportionally larger amounts of reagents.[31] Heat transfer and mixing efficiency change dramatically with scale, which can affect your optimized temperature and time.[2]
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[31] This means it is much harder to both heat and, more critically, cool a large reactor. An exothermic reaction that was easily controlled in a 100 mL flask with an ice bath can become a dangerous runaway reaction in a 10 L vessel because the heat generated cannot be removed quickly enough.[31][32]
-
Mixing Inefficiencies: Achieving uniform mixing and temperature in a large reactor is challenging.[20] "Hot spots" can form near the reactor walls or where reagents are added, leading to localized decomposition and byproduct formation that were not observed on a small scale.[33]
-
Extended Heating/Cooling Times: It takes much longer to bring a large volume to the desired temperature and to cool it down afterward. These extended times at various temperatures must be accounted for, as they can lead to impurity formation before the "optimal" reaction time even begins.
Self-Validating Protocol for Scale-Up:
-
Perform Calorimetry: Before scaling up, use reaction calorimetry to measure the heat flow of the reaction. This will determine if the reaction is too exothermic to be safely managed in the available large-scale equipment.
-
Scale-Up in Stages: Do not jump directly from a 100 mg scale to a 1 kg scale. A 10-fold scale-up is a reasonable maximum for each step.[34]
-
Re-optimize Addition Rates: For exothermic reactions, the rate of reagent addition is a critical parameter for controlling the internal temperature.[32] What was a single addition in the lab may need to be a slow, controlled addition over several hours on a larger scale.[33]
By understanding the fundamental principles and employing systematic troubleshooting and optimization strategies, researchers can effectively control temperature and reaction time to achieve successful, reproducible, and efficient chemical syntheses.
References
-
Wikipedia. Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]
-
Adesis, Inc. Guide of Pilot Plant Scale-Up Techniques. [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Save My Exams. Continuous Monitoring Method (Edexcel A Level Chemistry): Revision Note. [Link]
-
Reacton. How Does Temperature Affect The Rate Of A Reaction?. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. [Link]
-
Chemistry For Everyone. What Is The Arrhenius Equation And How Does It Work?. [Link]
-
Dalal Institute. Kinetic and Thermodynamic Control. [Link]
-
Mettler Toledo. Design of Experiments (DoE) Studies | Definition, Methods & Uses. [Link]
-
EBSCO. Arrhenius equation | Research Starters. [Link]
-
Monash University. Factors Affecting Rates of Reaction. [Link]
-
Solubility of Things. Temperature and its effect on reaction rates. [Link]
-
H.E.L Group. 5 Top Bench-Scale Strategies. [Link]
-
Patsnap. Optimizing Arrhenius Acid Concentrations for Reaction Efficiency. [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
RSC Education. Monitoring reactions | Teaching practical science | CPD article. [Link]
-
UC Homepages. 227. Kinetic vs Thermodynamic Control'. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. Monitoring a Reaction. [Link]
-
Study.com. Monitoring Chemical Reactions: Process & Example. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
-
Wikipedia. Arrhenius equation. [Link]
-
ACS Publications. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). [Link]
-
Dalal Institute. Effect of Temperature on Reaction Rates. [Link]
-
CatSci. SOME SCALE-UP CONSIDERATIONS. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Rules of Thumb. [Link]
-
Chemistry For Everyone. How Does Temperature Increase Reaction Rate (Arrhenius Equation)?. [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: Planning and Strategy. [Link]
-
RSC Publishing. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. [Link]
-
Interchim. WHITE PAPER - Streamlining Chemical Synthesis DoE for Successful Process Development. [Link]
-
BioProcess International. Exploring Principles of Bioreactor Scale-Up. [Link]
-
Taylor Industrial. The Effects of Time, Temperature, and Concentration in Chemical Reactions. [Link]
-
Pharma Engineering. Guidelines for Process Development, Optimization & Scale up. [Link]
-
ACS Publications. Optimizing Chemical Reactions. [Link]
-
GalChimia. Reaction optimization using DoE. [Link]
-
CORE. CHEMICAL PROCESS OPTIMIZATION FOR DUMMIES. [Link]
-
Patsnap. Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ACS Publications. A Brief Introduction to Chemical Reaction Optimization. [Link]
-
Chemistry For Everyone. How Do You Optimize Chemical Reaction Yields?. [Link]
-
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
PubMed Central. A Brief Introduction to Chemical Reaction Optimization. [Link]
-
ResearchGate. Formation of disinfection by-products: Effect of temperature and kinetic modeling. [Link]
-
PRISM BioLab. Reaction Conditions Optimization: The Current State. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. Arrhenius equation | Research Starters | EBSCO Research [ebsco.com]
- 5. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. monash.edu [monash.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. m.youtube.com [m.youtube.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring reactions | Teaching practical science | CPD article | RSC Education [edu.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jackwestin.com [jackwestin.com]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. homepages.uc.edu [homepages.uc.edu]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. helgroup.com [helgroup.com]
- 21. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 22. pubs.acs.org [pubs.acs.org]
- 23. taylorindustrial.medium.com [taylorindustrial.medium.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 26. mt.com [mt.com]
- 27. interchim.fr [interchim.fr]
- 28. Monitoring Chemical Reactions: Process & Example - Lesson | Study.com [study.com]
- 29. Suggested Reaction Setups – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 30. Reaction optimization using DoE - GalChimia [galchimia.com]
- 31. catsci.com [catsci.com]
- 32. labproinc.com [labproinc.com]
- 33. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 34. How To Run A Reaction [chem.rochester.edu]
safe handling and disposal of Methyl 4-(2-nitrophenyl)-3-oxobutanoate waste
Technical Support Center: Methyl 4-(2-nitrophenyl)-3-oxobutanoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized organic compound whose unique structure, incorporating both a nitroaromatic group and a β-keto ester moiety, makes it a valuable intermediate in complex organic synthesis. However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal. The presence of the 2-nitrophenyl group suggests potential hazards analogous to other nitroaromatic compounds, which are known for their toxicity and potential thermal instability.[1][2][3]
This guide serves as a centralized technical resource for all personnel involved in the lifecycle of this compound within a research and development setting. It provides a logical framework for risk assessment, safe handling protocols, and compliant waste disposal procedures. The information herein is synthesized from established safety principles for nitroaromatic compounds and β-keto esters, providing a robust safety protocol in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the day-to-day handling and storage of this compound.
Q1: What are the primary hazards I should be aware of when working with this compound?
A: While specific toxicological data for this exact molecule is limited, its structure points to two primary hazard classes:
-
Nitroaromatic Toxicity: Aromatic nitro compounds are known to be toxic if inhaled, ingested, or absorbed through the skin.[1] A primary concern is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like cyanosis (blue-colored skin), headaches, and dizziness.[1][4]
-
Thermal Instability: Nitroaromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures, releasing toxic fumes like nitrogen oxides (NOx).[2][5][6] The presence of other functional groups can influence decomposition pathways.[7]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when handling the compound, even in small quantities:
-
Eye Protection: Chemical splash goggles that meet ANSI Z87 standards are required.[8][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always check the manufacturer's glove compatibility chart for breakthrough times. Discard gloves immediately after handling the compound or if contamination is suspected.[9][10]
-
Body Protection: A long-sleeved laboratory coat is required to protect skin and clothing.[9]
-
Footwear: Fully enclosed, non-perforated shoes must be worn in the laboratory.[8]
Q3: How should I properly store this compound to ensure its stability?
A: Proper storage is critical to prevent degradation and ensure safety.
-
Container: Store in a tightly sealed, clearly labeled container.[11]
-
Location: Keep in a cool, dry, and well-ventilated area, away from heat sources, open flames, and direct sunlight.[12]
-
Incompatibilities: Store separately from strong oxidizing agents, strong bases, and strong acids to prevent hazardous reactions.[11][13]
Q4: Can I dispose of small amounts of this compound down the drain?
A: Absolutely not. Under no circumstances should this compound or solutions containing it be disposed of down the drain.[11][14] Organic compounds, especially those containing nitro groups, are considered environmental pollutants and must be disposed of as hazardous chemical waste.[15]
Q5: My compound has turned a darker yellow/brown color in storage. What does this mean?
A: A change in color often indicates degradation or the presence of impurities. Nitro compounds can be sensitive to light and air over time. While this may not pose an immediate explosive hazard in this specific structure, it signifies a change in chemical purity. It is prudent to treat the degraded material with increased caution and dispose of it as hazardous waste.
Section 2: Troubleshooting Guide
This section provides actionable solutions to specific problems that may be encountered during experimentation and cleanup.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Accidental Spill (Small, <100 mL/g) | Mishandling, container failure | 1. Alert personnel in the immediate area.[16] 2. Contain the spill using an inert absorbent material like vermiculite or sand.[11][17] Do NOT use combustible materials like paper towels for initial containment. 3. Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[11][18] 4. Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water.[11] 5. Dispose of all cleanup materials as hazardous waste.[17] |
| Accidental Spill (Large, >100 mL/g) | Major container failure, procedural error | 1. Evacuate the immediate laboratory area.[11] 2. Notify your institution's Environmental Health and Safety (EHS) department and your supervisor immediately.[17][19] 3. Isolate the area by closing doors and posting warning signs. 4. Do not attempt to clean up a large spill without specialized training and equipment. Await the professional response team.[20] |
| Unexpected Gas Evolution During Reaction | Thermal decomposition, incompatible reagents | 1. Immediate Action: If safe to do so, remove the heat source and ensure the reaction is taking place within a certified chemical fume hood. 2. Do Not Seal: Do not cap or seal the reaction vessel, as this could lead to pressure buildup. 3. Personnel Safety: Alert others and be prepared to evacuate if the reaction accelerates uncontrollably. The gas is likely toxic NOx.[2] 4. Post-Incident: Once the reaction has subsided and cooled, quench it carefully (if necessary) and dispose of the entire reaction mixture as hazardous waste. |
| Contaminated Glassware | Standard experimental use | 1. Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the compound. Collect this solvent rinse in a designated "Halogenated/Nitrogenated Organic Waste" container. 2. Secondary Wash: Wash the rinsed glassware with soap and water. 3. Final Rinse: Perform a final rinse with deionized water and/or a clean solvent before drying. |
Section 3: Waste Handling and Disposal Protocols
All waste streams containing this compound must be treated as hazardous waste. The U.S. Environmental Protection Agency (EPA) has a "cradle-to-grave" system for hazardous waste, meaning the generator is responsible for it from creation to final disposal.[21][22]
Protocol 3.1: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound.[11] The label must include the words "Hazardous Waste" and the full chemical name.[11]
-
Segregate Waste Streams:
-
Solid Waste: Collect solid waste (e.g., residual compound, contaminated absorbents, gloves) in a designated solid waste container.
-
Liquid Waste: Collect liquid waste (e.g., reaction mixtures, solvent rinses) in a separate, compatible liquid waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[11]
-
-
Container Management: Do not fill containers beyond 90% capacity to allow for vapor expansion.[11] Keep containers closed except when adding waste.[14]
-
Storage: Store sealed waste containers in a designated satellite accumulation area, preferably within secondary containment.[11]
Protocol 3.2: In-Lab Waste Neutralization (For Advanced Users)
Disclaimer: Chemical neutralization should only be performed by trained personnel with a thorough understanding of the reaction chemistry and in a controlled environment (i.e., a chemical fume hood).
A potential, though not universally applicable, method for degrading nitroaromatic compounds involves chemical reduction. This process converts the toxic nitro group to a less harmful amino group.
Step-by-Step Reduction Protocol (Example):
-
In a chemical fume hood, prepare a flask equipped with a stirrer, large enough to accommodate the waste volume plus reagents.
-
Dilute the nitro-containing waste with a solvent like ethanol or water to control the reaction rate.
-
Slowly add a reducing agent, such as sodium borohydride or iron powder under acidic conditions (e.g., with dilute HCl). This reaction is exothermic and may produce hydrogen gas.
-
Monitor the reaction until the characteristic yellow color of the nitro compound disappears.
-
Neutralize the resulting mixture to a pH between 5.5 and 10.5.[15]
-
Even after treatment, this final mixture must be collected and disposed of through your institution's EHS office as hazardous waste.[14]
Section 4: Visual Workflow Diagrams
Diagram 1: Spill Response Decision Workflow
This diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Diagram 2: Chemical Waste Disposal Pathway
This diagram illustrates the proper pathway for laboratory chemical waste from generation to final disposal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. download.basf.com [download.basf.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. acs.org [acs.org]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 18. fishersci.com [fishersci.com]
- 19. actenviro.com [actenviro.com]
- 20. cws.auburn.edu [cws.auburn.edu]
- 21. epa.gov [epa.gov]
- 22. epa.gov [epa.gov]
Technical Support Center: Column Chromatography Purification of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Welcome to the technical support guide for the purification of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This document, designed for researchers and drug development professionals, provides a detailed protocol, answers to frequently asked questions, and a comprehensive troubleshooting guide. As Senior Application Scientists, we emphasize not just the "how" but the "why," grounding our recommendations in established chemical principles to ensure your success.
Core Protocol: Purifying this compound
This protocol outlines a standard approach for purifying the title compound using silica gel column chromatography.
Experimental Workflow Overview
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Solvent System Development (TLC):
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.[1] This provides a good balance between retention and elution time on the column.
-
-
Column Preparation (Wet/Slurry Packing):
-
Select a glass column of appropriate size. A general rule is to use 20-50 times the weight of adsorbent (silica gel) to the weight of the crude sample.[1]
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[2] Gently tap the column to promote even packing.
-
Once the silica has settled, add another layer of sand on top to prevent disturbance of the silica bed when adding solvent or the sample.[3]
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (like dichloromethane).
-
Add a small amount of silica gel (~2-3 times the sample weight) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column. Dry loading is often preferred as it can lead to sharper bands and better separation compared to wet loading, especially if the sample is not very soluble in the column eluent.[3]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Begin elution with the solvent system determined by TLC. This can be done isocratically (constant solvent composition) or with a gradient (gradually increasing the polarity of the eluent).[4]
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate. An optimal flow rate is crucial; too fast, and equilibrium is not achieved, leading to poor separation; too slow, and diffusion can cause band broadening.[3]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of numbered test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates. A combination of visualization techniques (e.g., UV light, iodine chamber, or a potassium permanganate stain) may be necessary to identify all components.
-
Once the desired compound is identified in the fractions, pool together all fractions that show a single, pure spot corresponding to the product.
-
-
Solvent Removal:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective adsorbent for separating compounds of moderate polarity.[1] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Offers a tunable polarity range suitable for eluting the target compound while separating it from less polar starting materials and more polar byproducts.[5] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution, especially for compounds with limited solubility in the eluent.[3] |
| Adsorbent:Sample Ratio | 30:1 to 50:1 (w/w) | Ensures sufficient stationary phase surface area for effective separation. Higher ratios are used for more difficult separations.[1] |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for developing the solvent system and analyzing the collected fractions to assess purity. |
Frequently Asked Questions (FAQs)
Q1: My compound appears as a long streak or a very broad band on the column. What's happening?
A1: This is a common issue with β-keto esters like this compound and can be attributed to several factors:
-
Keto-Enol Tautomerism: β-keto esters exist in equilibrium between their keto and enol forms.[6] These two forms have different polarities and can interconvert on the silica surface during chromatography, leading to a continuous "streak" between two Rf values rather than a sharp band.[7] The slightly acidic nature of silica gel can catalyze this tautomerization.
-
Strong Interaction with Silica: The 1,3-dicarbonyl system can chelate to the Lewis acidic silicon atoms on the silica surface, causing strong, sometimes irreversible, binding.[8] This leads to significant band tailing.
-
Column Overload: Loading too much sample for the amount of silica used will exceed the column's capacity, resulting in poor separation and broad bands.
Q2: How can I test if my compound is stable on silica gel before running a large-scale column?
A2: It is crucial to assess stability to avoid losing your product.[9] A simple method is the "2D TLC" test:
-
Spot your crude mixture in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system as usual.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees and run it again in the same solvent system.
-
If the compound is stable, the spot will move to a new position along the diagonal. If degradation occurs, you will see new spots off the diagonal.[9] Alternatively, you can spot the compound on a TLC plate, wait for 30-60 minutes, and then elute it. A comparison with a freshly spotted sample will reveal any degradation.
Q3: Can I add something to the mobile phase to improve the peak shape?
A3: Yes. To address issues from keto-enol tautomerism or interactions with acidic silica sites, you can modify the mobile phase. Adding a small amount (e.g., 0.1-1%) of a weak acid like acetic acid to the eluent can help.[10] This suppresses deprotonation to the enolate and can push the keto-enol equilibrium towards the generally less polar keto form, resulting in sharper peaks. However, be aware that you will need to remove the acetic acid during solvent evaporation.
Q4: My compound won't elute from the column, even with 100% ethyl acetate. What should I do?
A4: If your compound is stuck on the column, it indicates a very strong interaction with the silica gel.
-
Increase Solvent Polarity: Try a "methanol purge" by switching the eluent to 100% methanol.[10] Methanol is very polar and will displace most compounds from the silica.
-
Check for Irreversible Binding: It's possible the compound has degraded or is irreversibly bound. Refer to the stability test in Q2.
-
Consider an Alternative Stationary Phase: If silica proves too harsh, consider using neutral or basic alumina, or deactivated silica gel (prepared by treating silica with a silylating agent or a base like triethylamine) for your next attempt.[9]
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during the purification process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common column chromatography issues.
| Problem | Probable Cause | Recommended Solution |
| No compound comes off the column. | The mobile phase is too nonpolar. | Gradually increase the polarity of the mobile phase. If necessary, flush the column with a strong solvent like 10% methanol in dichloromethane to elute all remaining compounds.[10] |
| The compound has decomposed on the silica. | Test for compound stability on a TLC plate.[9] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. | |
| All compounds elute together at the solvent front. | The mobile phase is too polar. | Start again with a much less polar solvent system. Develop the appropriate system using TLC to ensure the compound of interest has an Rf of ~0.3-0.4.[1] |
| The separation is poor, and fractions are mixed. | The solvent system is not optimized. | The Rf difference between your product and impurities may be too small. Try a different solvent combination (e.g., Diethyl Ether/Hexanes or Dichloromethane/Hexanes) to alter the selectivity. |
| The column was packed improperly, leading to channeling. | A well-packed, homogenous column bed is critical for good separation. Repack the column carefully using the slurry method to avoid air bubbles and cracks.[2] | |
| The colored band of the compound is uneven or cracked. | The silica bed was disturbed during solvent or sample addition. | Add a layer of sand on top of the silica to protect the surface.[3] Always add solvents gently by running them down the side of the column. |
| The column ran dry at some point. | This is a critical error that creates channels and cracks, ruining the separation. The silica bed must remain submerged in solvent at all times. The column must be repacked. | |
| The yield after purification is very low. | The compound is irreversibly adsorbed or degrading on the column. | See solutions for "No compound comes off the column." |
| Some product was discarded in mixed fractions. | Re-combine the mixed fractions, evaporate the solvent, and run a second column, perhaps with a shallower solvent gradient, to recover the remaining product. |
References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Wang, X., & Armstrong, D. W. (2005). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC - NIH. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Seifried, S., et al. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. ResearchGate. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
-
ResearchGate. (2015). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. [Link]
-
Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. [Link]
-
Seifried, S., et al. (2019). A Brief Review on the Use of Chelation Agents in Sol-gel Synthesis with Emphasis on β-Diketones and β-Ketoesters. [Link]
-
Zhang, J., et al. (2001). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
-
Supporting Information for Photo-organocatalytic enantioselective α-hydroxylation of β-keto esters and β-keto amides with oxygen. [Link]
-
European Patent Office. METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. [Link]
-
Yadykov, A. V., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. [Link]
-
Yadykov, A. V., et al. (2019). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]
-
Ragavan, R. V., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. [Link]
-
Mondal, D., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. RSC Publishing. [Link]
-
Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. [Link]
-
Zhang, G., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. [Link]
-
ResearchGate. (2012). Clean transesterification of β-ketoesters catalyzed by hybrid silica sol-gel. [Link]
-
University of Calgary, Department of Chemistry. Column chromatography. [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]
-
PrepChem.com. Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. [Link]
-
precisionFDA. METHYL 2-((3-NITROPHENYL)METHYLENE)-3-OXOBUTANOATE, (2E)-. [Link]
-
Degano, I., et al. (2020). Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy). MDPI. [Link]
-
That's Gotta Be Kimmistry. (2022). Storing protein chromatography columns in 20% EtOH – key things to know. YouTube. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. chromtech.com [chromtech.com]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
detailed work-up procedure for isolating Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Welcome to the technical support center for the synthesis and purification of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester intermediate. The following content moves beyond a simple protocol, offering in-depth explanations and troubleshooting advice in a practical question-and-answer format to address the common challenges encountered during the post-reaction work-up and isolation of this compound.
Introduction: The Chemistry of Isolation
This compound is typically synthesized via reactions like the Japp-Klingemann reaction or variations of the Claisen condensation.[1][2] Regardless of the synthetic route, the crude reaction mixture will contain not only the desired product but also unreacted starting materials, catalysts, salts, and various byproducts. The work-up procedure is therefore a critical phase aimed at systematically removing these impurities to yield the pure β-keto ester. The presence of both a nitro group and a β-keto ester functionality requires careful handling to prevent side reactions such as hydrolysis and decarboxylation.[3]
This guide provides a systematic approach to the isolation process, broken down into key stages:
-
Reaction Quenching & Neutralization
-
Liquid-Liquid Extraction
-
Aqueous Washing & Impurity Removal
-
Drying & Solvent Removal
-
Final Purification
Section 1: Reaction Quenching & Initial Work-up
The first step after your reaction is complete is to safely stop the reaction and prepare the mixture for extraction. This is a critical control point to prevent byproduct formation.
Q1: My protocol says to "quench" the reaction by pouring it into cold water or onto ice. Why is this necessary and what happens if I quench at room temperature?
A1: Quenching with ice-cold water serves two primary purposes. First, it rapidly decreases the temperature of the reaction mixture. Many syntheses of β-keto esters are exothermic, and rapid cooling prevents the formation of thermal degradation byproducts. Second, it dilutes the reaction mixture, effectively stopping the reaction by reducing the concentration of reactants and catalysts.[4] For many nitrated compounds, this dilution also significantly lowers their solubility, often causing the crude product to precipitate, which is an initial purification step.[4]
Quenching at room temperature is not recommended as it may not cool the reaction sufficiently quickly, potentially allowing for continued side reactions. Furthermore, if your product is a solid, quenching in warmer water could keep it dissolved or cause it to "oil out" instead of precipitating as a filterable solid.
Q2: My reaction was run under basic conditions (e.g., using sodium ethoxide). The protocol calls for neutralization with a dilute acid like HCl or acetic acid. Why is this critical?
A2: In base-mediated reactions like the Claisen condensation, the final product, a β-keto ester, is more acidic (pKa ≈ 11) than the starting ester.[3] It is therefore deprotonated by the base to form a stable enolate. This deprotonation is the thermodynamic driving force for the reaction.[5] You must add acid to protonate this enolate to form the neutral β-keto ester product.[6] Without this step, your product will remain as a water-soluble salt and will not be extractable into an organic solvent. The acidic work-up neutralizes any remaining strong base, making the subsequent extraction safer and more effective.[7]
Section 2: Liquid-Liquid Extraction
Extraction is the core technique for separating your organic product from the aqueous reaction mixture.
Q3: After quenching and neutralizing my reaction, my product didn't precipitate. What is the standard procedure to recover it?
A3: If your product is an oil or remains soluble in the aqueous mixture, you must perform a liquid-liquid extraction. The entire quenched mixture should be transferred to a separatory funnel. You will then add an immiscible organic solvent to extract the product from the aqueous phase.
Table 1: Common Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Notes |
| Ethyl Acetate (EtOAc) | 0.902 | 77.1 | Good general-purpose solvent for moderately polar compounds like β-keto esters. Less dense than water. |
| Dichloromethane (DCM) | 1.33 | 39.6 | Can be effective, but its higher density means it will form the bottom layer. Be mindful of environmental concerns. |
| Diethyl Ether (Et₂O) | 0.713 | 34.6 | Highly volatile and flammable. Effective but requires careful handling. |
You should extract the aqueous layer multiple times (typically 2-3 times) with fresh portions of the organic solvent to ensure complete recovery of the product. The organic layers are then combined for the washing stage.[3]
Q4: I'm seeing a thick, stable layer between the organic and aqueous phases during extraction. What is this emulsion and how do I get rid of it?
A4: Emulsions are mixtures of the organic and aqueous phases that do not readily separate. They are often stabilized by fine particulate matter or surfactants. To break an emulsion, you can try the following techniques:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the funnel to mix the layers.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.
Section 3: Aqueous Washing Protocols
Washing the combined organic extracts is crucial for removing residual water-soluble impurities.
Q5: What is the purpose of washing the organic layer with a sodium bicarbonate (NaHCO₃) solution?
A5: The sodium bicarbonate wash is essential for neutralizing and removing any remaining acidic components from the reaction or the acidic quench step.[8] This is a critical step because residual acid can cause the β-keto ester to hydrolyze back to a β-keto acid, which can then readily decarboxylate upon heating (e.g., during solvent evaporation), leading to a ketone byproduct and significantly lowering your yield.[3] When washing with NaHCO₃, be sure to vent the separatory funnel frequently, as the neutralization of acid generates carbon dioxide gas, which can build up pressure.
Q6: Why is a final wash with brine (saturated NaCl solution) recommended?
A6: The brine wash serves two main functions. First, it helps to remove the bulk of the dissolved water from the organic layer before the final drying step, making the drying agent more efficient. This process is known as "salting out." Second, it helps to break up any minor emulsions that may have persisted through the previous washes.
Detailed Experimental Protocol: Aqueous Work-up
-
Transfer: Combine the organic extracts from the liquid-liquid extraction into a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Stopper the funnel, invert it, and vent immediately. Gently shake, venting frequently to release CO₂ pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Water Wash: Add an equal volume of deionized water. Shake and allow the layers to separate. Drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated aqueous NaCl solution (brine). Shake, separate the layers, and drain the aqueous layer.
-
Collection: Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
Work-up Workflow Diagram
Caption: General workflow for the isolation of this compound.
Section 4: Final Purification
After removing the solvent, the crude product often requires further purification to remove closely related organic impurities.
Q7: My crude product is a yellow-to-brown oil. What is the best way to purify it?
A7: For oily products, column chromatography is the most effective purification method.[9] Given the polarity of the nitro group and the ester, a silica gel stationary phase is appropriate. The mobile phase (eluent) will typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. You can determine the optimal solvent ratio by first running analytical Thin Layer Chromatography (TLC).
Protocol: Flash Column Chromatography
-
Prepare Column: Pack a glass column with silica gel as a slurry in your starting eluent (e.g., 9:1 Hexane:Ethyl Acetate).[10]
-
Load Sample: Dissolve your crude oil in a minimal amount of dichloromethane or the eluent and carefully load it onto the top of the silica gel.[11]
-
Elute: Begin running the column with the starting eluent, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 Hexane:EtOAc) to elute your more polar product.[9]
-
Analyze: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[12]
Q8: My crude product is a solid. Is recrystallization a good option?
A8: Yes, if your crude product is a solid, recrystallization can be an excellent and scalable purification method.[13] The key is to find a suitable solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot.[14] Common solvents to try for a compound of this nature include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the impure product. | Use a lower-boiling point solvent or a solvent mixture. |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again.[9] |
| Scratch the inside of the flask with a glass rod or add a "seed crystal" of pure product to initiate crystallization.[13] | ||
| Product is still impure after recrystallization. | The cooling was too rapid, trapping impurities in the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[15] |
| The chosen solvent dissolves the impurities as well as the product. | Try a different recrystallization solvent. |
Purification Decision Logic
Caption: Decision tree for selecting a final purification method.
References
-
ISCRE.org. (n.d.). synthesis and isolation of methyl acetate through heterogeneous catalysis with liquid/liquid-extraction. [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
National Institutes of Health. (n.d.). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Link]
-
Organic Reactions. (1959). The Japp-Klingemann Reaction. [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. [Link]
-
Ataman Kimya. (n.d.). METHYL ACETOACETATE. [Link]
-
De Gruyter. (2010). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. [Link]
-
Organic Syntheses. (2017). A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Columbia University. (n.d.). Column chromatography. [Link]
-
YouTube. (2020). Recrystallization. [Link]
-
L.S.College, Muzaffarpur. (2020). Claisen condensation. [Link]
-
University of Toronto Scarborough. (n.d.). Column Chromatography Theory. [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]
-
YouTube. (2018). Column chromatography. [Link]
-
YouTube. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. [Link]
-
Defense Technical Information Center. (1996). Synthesis of 3-[[p-Nitrophenyl)Sulfonyl]Oxy]2-keto Esters From a-Keto Esters and a Survey of their Reactions as 1,2,3-Trifunctionalized Intermediates. [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]
-
PubMed. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
ResearchGate. (n.d.). Mastering β-keto esters. [Link]
- Google Patents. (n.d.). Process for purifying an alpha-keto ester.
-
ACS Publications. (n.d.). Mastering .beta.-Keto Esters. [Link]
- Google Patents. (n.d.). Method for preparing acyclic beta keto ester.
-
PubMed. (1948). Cleavage of nitrosated beta-keto esters to form alpha-oximino esters. [Link]
-
Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]
-
PubMed. (1990). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides.... [Link]
-
ResearchGate. (n.d.). Studies towards the Synthesis of Alkyl N-(4-Nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates. [Link]
-
ResearchGate. (n.d.). Methods for the preparation of β-keto esters. [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Senior Scientist's Comparative Guide to the Mass Spectrometry of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise structural elucidation and quantification of novel compounds are paramount. Methyl 4-(2-nitrophenyl)-3-oxobutanoate, a molecule featuring both a reactive β-keto ester system and a sterically influential ortho-nitroaryl group, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) techniques for its characterization, moving beyond mere procedural steps to explain the core scientific reasoning behind methodological choices.
Physicochemical Profile: Guiding the Analytical Strategy
Before venturing into the mass spectrometer, a foundational understanding of the analyte's properties is critical. This compound (C₁₁H₁₁NO₅) has a molecular weight of 237.21 g/mol . Its structure incorporates several key features that dictate the optimal MS approach:
-
Polarity: The presence of two carbonyl groups and a nitro group imparts significant polarity, making it suitable for liquid chromatography and ionization techniques that favor polar molecules.
-
Keto-Enol Tautomerism: β-keto esters exist in equilibrium between keto and enol forms. This can influence chromatographic separation and may lead to different fragmentation patterns for each tautomer.[1]
-
Thermal Stability: While moderately stable, the potential for thermal degradation, such as decarboxylation, especially at the high temperatures of a Gas Chromatography (GC) inlet, must be considered.
-
Proton Affinity & Acidity: The molecule has sites amenable to protonation (e.g., carbonyl oxygens) for positive-ion mode analysis and can be deprotonated (e.g., the active methylene group) for negative-ion mode analysis.
These characteristics strongly suggest that Liquid Chromatography-Mass Spectrometry (LC-MS) is the most promising platform, offering a balance of efficient separation with gentle ionization.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical decision in developing a robust MS method. Here, we compare the three most relevant techniques for a molecule of this class: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Impact (EI) ionization, typically coupled with GC.
| Ionization Technique | Principle | Suitability for Analyte | Expected Ion Species | Advantages | Limitations |
| Electrospray Ionization (ESI) | Soft ionization creating gas-phase ions from a charged liquid mist. | High. Ideal for polar, non-volatile molecules.[2] | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, [M-H]⁻ | Gentle; produces intact molecular ions. Excellent for MS/MS. | Prone to ion suppression from matrix components. |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent molecules, which then transfer charge to the analyte. | Moderate. Suitable for less polar and more volatile compounds than ESI.[3] | [M+H]⁺, [M-H]⁻ | Less susceptible to matrix effects than ESI. Tolerates higher flow rates. | Can induce thermal degradation in labile compounds. Less efficient for large biomolecules.[4] |
| Electron Impact (EI) via GC-MS | High-energy electrons bombard the molecule, causing ionization and extensive fragmentation. | Low to Moderate. Risk of thermal degradation in the GC inlet.[5] | M⁺˙, extensive fragment ions. | Highly reproducible fragmentation patterns create searchable library spectra. | Often fails to produce a molecular ion for labile compounds. Requires derivatization for polar molecules. |
Expert Recommendation:
For both qualitative structural confirmation and quantitative analysis, Electrospray Ionization (ESI) is the superior choice. Its soft ionization mechanism is most likely to preserve the intact molecular ion, which is crucial for confident identification and as a precursor for tandem mass spectrometry (MS/MS) experiments. Analysis in both positive and negative ion modes is recommended to capture the most comprehensive fragmentation data. APCI serves as a viable alternative, particularly if matrix effects prove problematic with ESI.[6] GC-MS with EI is the least favorable option due to the high risk of thermal degradation and excessive fragmentation that could obscure the molecular ion.
Fragmentation Pathways: Decoding the Molecular Structure
Tandem mass spectrometry (MS/MS) is indispensable for confirming the structure. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.
Predicted ESI-MS/MS Fragmentation
The fragmentation of this compound is directed by its two key functionalities: the β-keto ester and the nitroaromatic ring.
-
β-Keto Ester Cleavages: This moiety is prone to specific cleavages. The mass spectra of β-keto esters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[7][8][9]
-
Nitroaromatic Fragmentation: Nitroaromatic compounds exhibit characteristic losses of small radicals like •NO and •NO₂, and sometimes the loss of an oxygen atom.[10][11] The presence of substituents ortho to the nitro group can also lead to unique rearrangements and fragmentations, known as the "ortho effect."[12]
In Positive Ion Mode ([M+H]⁺, m/z 238.1):
-
Loss of Methanol (-32 Da): Cleavage of the methyl ester can lead to the loss of methanol, yielding an ion at m/z 206.
-
Loss of Ketene (-42 Da): A common fragmentation for β-keto systems is the loss of ketene (CH₂=C=O), resulting in an ion at m/z 196.
-
Loss of •NO₂ (-46 Da): A characteristic fragmentation of nitroaromatics gives an ion at m/z 192.[13]
-
Formation of the Acetyl Ion (+43 Da): Cleavage can yield the acetyl cation (CH₃CO⁺) at m/z 43, a common fragment for compounds containing an acetyl group.[9]
In Negative Ion Mode ([M-H]⁻, m/z 236.1):
-
Loss of CO₂ (-44 Da): Decarboxylation of the deprotonated molecule is a common pathway, especially for β-keto acids (formed in-source), leading to an ion at m/z 192.
-
Loss of •NO₂ (-46 Da): Similar to the positive mode, loss of the nitro group radical can occur, forming a radical anion at m/z 190.[10]
The diagram below illustrates a proposed fragmentation pathway in positive ion mode.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
Experimental Workflow & Protocol
A self-validating protocol ensures reproducibility and accuracy. The following outlines a comprehensive LC-MS/MS workflow for the analysis of this compound.
Workflow Diagram
Caption: LC-MS/MS experimental workflow.
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in a 50:50 mixture of methanol and water (with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode) to create working standards (e.g., 1 µg/mL for initial method development).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions (ESI):
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.5 kV (Positive), -2.5 kV (Negative).
-
Desolvation Temperature: 450 °C.
-
Desolvation Gas Flow: 800 L/hr (Nitrogen).
-
Cone Gas Flow: 50 L/hr.
-
Source Temperature: 150 °C.
-
Acquisition Mode 1 (Full Scan): Scan from m/z 50 to 500 to identify the molecular ion.
-
Acquisition Mode 2 (Tandem MS):
-
Positive Mode: Select precursor ion m/z 238.1. Apply a collision energy ramp (e.g., 10-30 eV) to generate a fragment spectrum.
-
Negative Mode: Select precursor ion m/z 236.1. Apply a collision energy ramp (e.g., 10-30 eV).
-
-
-
Data Validation and Interpretation:
-
Confirm the presence of the expected molecular ions ([M+H]⁺, [M-H]⁻) in the full scan data at the correct retention time.
-
Analyze the MS/MS spectra to identify characteristic fragment ions. The presence of fragments corresponding to both the β-keto ester and nitroaromatic moieties provides high confidence in the structural assignment.
-
For high-confidence identification, accurate mass measurement using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) should be employed to confirm the elemental composition of the parent and fragment ions.
-
Conclusion
The mass spectrometric analysis of this compound is most effectively achieved using LC-ESI-MS/MS. This approach leverages the molecule's polarity for robust ionization while minimizing thermal degradation. A systematic analysis of the fragmentation patterns in both positive and negative ion modes provides a detailed structural fingerprint, enabling unambiguous identification. By understanding the interplay between the analyte's chemical nature and the principles of different ionization techniques, researchers can develop highly reliable and scientifically sound methods for the characterization of this and other complex small molecules.
References
-
Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(7), 643-652. [Link]
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974-4980. [Link]
-
Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(24), 5742-5746. [Link]
-
Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710. [Link]
-
Schmidt, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]
-
Bickler, B. (2023). When should I choose APCI or ESI for my flash column chromatography? Biotage. [Link]
-
Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-243. [Link]
-
Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. [Link]
-
Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Feng, J., et al. (2005). Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. [Link]
-
Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry. [Link]
-
Advion, Inc. (2021). ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]
-
Thiageswaran, S. (2024). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Separation Science. [Link]
-
Bowie, J. H., et al. (1965). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 87(24). [Link]
-
Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. [Link]
-
Gierczyk, B., et al. (2021). The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Biostimulants) and Their Interactions with Functional Materials. Molecules, 26(21), 6433. [Link]
-
Pérez-Lemus, N., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(19), 14539. [Link]
Sources
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 3. biotage.com [biotage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Expert insights from Professor John Langley on how ESI, MALDI, and APCI impact data quality, reproducibility, and experimental success. | Separation Science [sepscience.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate and its Isomers in Organic Synthesis
In the landscape of pharmaceutical and materials science, β-ketoesters are pivotal intermediates, valued for their versatile reactivity in forming complex molecular architectures. Among these, nitrophenyl-substituted β-ketoesters are of particular interest due to the electron-withdrawing nature of the nitro group, which significantly influences their chemical behavior. This guide provides an in-depth comparison of Methyl 4-(2-nitrophenyl)-3-oxobutanoate with its meta and para-isomers, offering insights into how the isomeric position of the nitro group dictates reactivity, supported by predictive analysis and comparative experimental design. While direct experimental data for the ortho-isomer is less prevalent in readily available literature, we can extrapolate its expected behavior based on well-established principles of organic chemistry and available data for analogous reactions.
Synthesis and Structural Considerations: The Impact of the Nitro Group's Position
The synthesis of nitrophenyl-substituted β-ketoesters is most commonly achieved through a base-catalyzed condensation reaction, such as the Knoevenagel condensation, between a nitrophenyl-substituted aldehyde and a β-ketoester like methyl acetoacetate.[1][2][3] The position of the nitro group on the aromatic ring—ortho, meta, or para—plays a crucial role in the steric and electronic environment of the molecule, which in turn affects reaction rates and product yields.
-
This compound (ortho-isomer): The synthesis of this isomer would involve the reaction of 2-nitrobenzaldehyde with methyl acetoacetate. The close proximity of the bulky nitro group to the aldehyde functionality is expected to introduce significant steric hindrance. This can impede the approach of the nucleophilic enolate of methyl acetoacetate, potentially leading to lower reaction rates and yields compared to its meta and para counterparts.[4]
-
Methyl 4-(3-nitrophenyl)-3-oxobutanoate (meta-isomer): In the meta-isomer, the nitro group is further removed from the reaction center. This minimizes steric hindrance, and its electron-withdrawing inductive effect can still influence the reactivity of the aromatic ring. A synthesis protocol for a related compound, Methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate, involves refluxing 3-nitrobenzaldehyde and methyl acetoacetate in benzene with piperidine and acetic acid as catalysts.[5]
-
Methyl 4-(4-nitrophenyl)-3-oxobutanoate (para-isomer): The para-isomer benefits from having the nitro group positioned opposite the aldehyde group, thus avoiding steric congestion around the reaction site. The strong electron-withdrawing resonance effect of the para-nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, which can facilitate the initial nucleophilic attack.[4][6]
Below is a visual representation of the isomeric positions on the phenyl ring.
Caption: Isomeric positions relative to a substituent 'R' on a phenyl ring.
Comparative Reactivity in the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that effectively demonstrates the utility of β-ketoesters in building heterocyclic scaffolds, which are common in many drug molecules.[7] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[8] The reactivity of our isomeric nitrophenyl-substituted ketoesters in this synthesis is expected to differ significantly.
The reaction of 2-nitrobenzaldehyde with ethyl acetoacetate (a close analog of methyl acetoacetate) in a Hantzsch reaction has been shown to yield not only the expected dihydropyridines but also tricyclic compounds, indicating a more complex reaction pathway likely influenced by the ortho-nitro group.[9] This suggests that the proximity of the nitro group can lead to intramolecular side reactions.
Predicted Reactivity Order:
-
Para-isomer: Likely to exhibit the highest reactivity and yield due to the strong electron-withdrawing effect of the nitro group activating the aldehyde and the absence of steric hindrance.
-
Meta-isomer: Expected to have intermediate reactivity. The electron-withdrawing effect is less pronounced than in the para-isomer, and there is minimal steric hindrance.
-
Ortho-isomer: Predicted to have the lowest reactivity and potentially lead to a mixture of products due to significant steric hindrance and the possibility of intramolecular side reactions.[9]
The general mechanism for the Hantzsch reaction is outlined below.
Caption: Simplified mechanism of the Hantzsch pyridine synthesis.
Physicochemical Properties: A Comparative Table
The physical and chemical properties of these isomers are also expected to vary. The following table summarizes known and predicted properties.
| Property | This compound (ortho) | Methyl 4-(3-nitrophenyl)-3-oxobutanoate (meta) | Methyl 4-(4-nitrophenyl)-3-oxobutanoate (para) |
| CAS Number | Not readily available | 39562-17-9 (related Knoevenagel product) | 61312-84-3[10] |
| Molecular Formula | C₁₁H₁₁NO₅ | C₁₂H₁₁NO₅ (related Knoevenagel product) | C₁₁H₁₁NO₅[10] |
| Molecular Weight | 237.21 g/mol | 249.22 g/mol (related Knoevenagel product) | 237.21 g/mol [10] |
| Appearance | Predicted: Yellowish solid/oil | Yellow solid (related Knoevenagel product)[5] | White to light yellow powder[10] |
| Reactivity | Predicted: Lower, potential for side reactions | Moderate | High |
| Steric Hindrance | High | Low | Low |
Proposed Experimental Protocol for a Comparative Hantzsch Synthesis
To empirically validate the predicted differences in reactivity, the following experimental protocol is proposed. This self-validating system includes standardized conditions to ensure a fair comparison.
Objective: To compare the yield of the Hantzsch reaction using ortho-, meta-, and para-nitrobenzaldehydes with methyl acetoacetate.
Materials:
-
2-Nitrobenzaldehyde, 3-Nitrobenzaldehyde, 4-Nitrobenzaldehyde
-
Methyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Round-bottom flasks (50 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
NMR spectrometer for product characterization
Experimental Workflow Diagram:
Caption: Workflow for the comparative Hantzsch synthesis.
Procedure:
-
Reaction Setup: In three separate 50 mL round-bottom flasks, place a magnetic stir bar. To each flask, add one of the nitrobenzaldehyde isomers (1 mmol), methyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 10 mL of ethanol to each flask.
-
Reaction: Place the flasks on a heating mantle and stir the mixtures at 60°C.
-
Monitoring: Monitor the progress of each reaction at 30-minute intervals using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde spot will indicate reaction completion.
-
Work-up: Once the reaction is complete, cool the flasks to room temperature. A solid product is expected to precipitate. Add 20 mL of cold deionized water to each flask and stir for 10 minutes.
-
Isolation: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purification and Analysis: Dry the crude product and then purify by recrystallization from ethanol. Determine the final yield and characterize the product using ¹H NMR spectroscopy.
Expected Outcomes:
This experiment is designed to demonstrate that the para-nitrobenzaldehyde will likely give the highest yield in the shortest reaction time, followed by the meta-isomer. The ortho-isomer is expected to have the lowest yield and may require a longer reaction time. Analysis of the crude reaction mixture from the ortho-isomer by NMR may also reveal the presence of side products, as suggested by the literature.[9]
Conclusion
The isomeric position of the nitro group on the phenyl ring of Methyl 4-(nitrophenyl)-3-oxobutanoate has a profound impact on its synthesis and reactivity. While the para-isomer is an ideal substrate for reactions like the Hantzsch synthesis due to favorable electronic effects and minimal steric hindrance, the ortho-isomer presents significant synthetic challenges. The meta-isomer offers a balance between these two extremes. Understanding these structure-activity relationships is crucial for researchers and drug development professionals in designing efficient synthetic routes and predicting the behavior of these valuable chemical intermediates. The proposed comparative experiment provides a clear and objective method for validating these principles in a laboratory setting.
References
-
Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - MDPI. (2023, September 22). Retrieved January 15, 2026, from [Link]
-
Knoevenagel condensation between different substituted benzaldehydes... - ResearchGate. (2006, June). Retrieved January 15, 2026, from [Link]
-
Knoevenagel condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Knoevenagel Condensation - Organic Reactions. (n.d.). Retrieved January 15, 2026, from [Link]
-
(4-Nitrophenyl)methyl 3-oxobutanoate [61312-84-3] | Chemsigma. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ortho, Para, Meta - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate - PrepChem.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]
-
Difference Between Ortho Para and Meta Substitution. (2020, April 23). Retrieved January 15, 2026, from [Link]
-
What is the Difference Between Ortho Nitrophenol and Para Nitrophenol. (2021, October 5). Retrieved January 15, 2026, from [Link]
-
Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2). Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 5. prepchem.com [prepchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. (4-Nitrophenyl)methyl 3-oxobutanoate | 61312-84-3 [chemicalbook.com]
A Comparative Guide to the Synthesis of Methyl 4-(2-nitrophenyl)-3-oxobutanoate: An In-Depth Analysis of Synthetic Strategies
In the landscape of pharmaceutical research and fine chemical synthesis, the β-keto ester moiety stands as a cornerstone of molecular architecture. Among these valuable synthons, Methyl 4-(2-nitrophenyl)-3-oxobutanoate holds particular significance as a precursor for a variety of heterocyclic compounds and other complex molecular targets. The presence of the ortho-nitro-substituted phenyl ring provides a unique electronic and steric environment, influencing not only the reactivity of the β-keto ester but also the biological activity of its downstream derivatives. This guide provides a comprehensive comparison of alternative synthetic routes to this key intermediate, offering an objective analysis of their respective merits and limitations, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Significance of an Ortho-Nitro β-Keto Ester
The strategic placement of a nitro group at the ortho position of the phenyl ring in this compound introduces a powerful electron-withdrawing group in close proximity to the reactive dicarbonyl system. This electronic feature can be exploited in various synthetic transformations, including intramolecular cyclizations and as a handle for further functionalization. Consequently, the efficient and scalable synthesis of this molecule is of paramount importance to researchers in drug development and organic synthesis. This guide will explore three principal synthetic strategies: the Knoevenagel Condensation, the Claisen Condensation, and the Japp-Klingemann Reaction.
Route 1: The Knoevenagel Condensation Approach
The Knoevenagel condensation offers a straightforward and high-yielding pathway to an unsaturated precursor of the target molecule. This reaction involves the condensation of an aldehyde with an active methylene compound, in this case, 2-nitrobenzaldehyde and methyl acetoacetate.
Mechanistic Rationale
The reaction is typically catalyzed by a weak base, such as pyridine or piperidine, which facilitates the deprotonation of the active methylene compound (methyl acetoacetate) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2-nitrobenzaldehyde. Subsequent dehydration of the resulting aldol-type intermediate readily occurs, driven by the formation of a conjugated system, to yield the α,β-unsaturated product, methyl 2-(2-nitrobenzylidene)-3-oxobutanoate.
Diagram 1: Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel Condensation.
Experimental Protocol: Synthesis of Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate[1]
A detailed protocol for a closely related synthesis is provided in Chinese patent CN102976949A. The following is a representative procedure based on this patent:
-
Reaction Setup: In a 250 mL three-necked flask, combine 15.1 g of 2-nitrobenzaldehyde, 13.92 g of methyl acetoacetate, 25 mL of isopropanol, and 0.38 g of picoline as the catalyst.
-
Reaction: Heat the mixture to 80°C and maintain for 2 hours.
-
Work-up: After the reaction is complete, remove the solvent by vacuum concentration to obtain a reddish-brown oily residue of methyl 2-(2-nitrobenzylidene)-3-oxobutanoate.
-
Crystallization: To the oily residue, add 50 mL of a mixed solvent of ethyl acetate/hexane (1:5 v/v). Stir the mixture at 0°C for 2 hours to induce crystallization.
-
Purification: Filter the resulting solid and recrystallize from 75 mL of methanol to yield approximately 21.4 g of the pure product as a white solid.
This protocol affords the α,β-unsaturated product. To obtain the target molecule, a subsequent reduction of the carbon-carbon double bond would be necessary. This can typically be achieved through catalytic hydrogenation (e.g., using H₂/Pd-C) or by using reducing agents like sodium borohydride in the presence of a nickel catalyst.
Route 2: The Claisen Condensation
The Claisen condensation is a classic carbon-carbon bond-forming reaction that could theoretically be employed to synthesize the target molecule by reacting methyl 2-nitrophenylacetate with methyl acetate.
Mechanistic Considerations
This reaction requires a strong base, such as sodium methoxide, to deprotonate the α-carbon of methyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of methyl 2-nitrophenylacetate. The subsequent elimination of a methoxide ion from the tetrahedral intermediate yields the desired β-keto ester. A crucial aspect of the Claisen condensation is that the resulting β-keto ester is more acidic than the starting materials, and it is deprotonated by the base. This final deprotonation step drives the reaction to completion. An acidic workup is then required to protonate the enolate and afford the final product.
Diagram 2: Claisen Condensation Mechanism
Caption: Mechanism of the Claisen Condensation.
Projected Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add sodium methoxide (1.1 equivalents) and dry tetrahydrofuran (THF).
-
Enolate Formation: Cool the suspension to 0°C and add methyl acetate (1.0 equivalent) dropwise. Allow the mixture to stir for 30 minutes to form the enolate.
-
Condensation: Add a solution of methyl 2-nitrophenylacetate (1.0 equivalent) in dry THF dropwise to the enolate solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product would then be purified by column chromatography.
Route 3: The Japp-Klingemann Reaction
The Japp-Klingemann reaction provides an indirect route to the target molecule by first forming a hydrazone, which can then be a precursor to the β-keto ester. This reaction involves the coupling of an aryl diazonium salt with a β-keto ester, leading to the cleavage of the acetyl group and formation of a hydrazone.
Mechanistic Pathway
The synthesis would commence with the diazotization of 2-nitroaniline using sodium nitrite and a strong acid (e.g., HCl) to form the 2-nitrobenzenediazonium salt. This electrophilic diazonium salt is then reacted with methyl acetoacetate in a basic medium. The enolate of methyl acetoacetate attacks the diazonium salt to form an azo intermediate. This intermediate is unstable and undergoes hydrolysis and decarboxylation to yield the corresponding hydrazone. While this reaction typically cleaves the acetyl group, modifications can sometimes lead to the desired β-keto ester skeleton, though this is less common.
Diagram 3: Japp-Klingemann Reaction Pathway
Caption: General scheme of the Japp-Klingemann reaction.
Projected Experimental Protocol
A specific protocol for the direct synthesis of this compound using the Japp-Klingemann reaction is not well-documented. The primary product is typically the hydrazone. However, a hypothetical procedure leading to a precursor is outlined below:
-
Diazotization: Dissolve 2-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite (1.0 equivalent) in water dropwise, maintaining the temperature below 5°C.
-
Coupling: In a separate flask, dissolve methyl acetoacetate (1.0 equivalent) in ethanol and cool to 0-5°C. Slowly add the freshly prepared diazonium salt solution to the methyl acetoacetate solution with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring at low temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture into cold water. The precipitated hydrazone can be collected by filtration.
Further transformation of the resulting hydrazone to the target β-keto ester would be a non-trivial synthetic challenge.
Comparative Analysis of Synthetic Routes
| Feature | Knoevenagel Condensation | Claisen Condensation | Japp-Klingemann Reaction |
| Starting Materials | 2-Nitrobenzaldehyde, Methyl acetoacetate | Methyl 2-nitrophenylacetate, Methyl acetate | 2-Nitroaniline, Methyl acetoacetate |
| Key Transformation | Aldehyde-enolate condensation followed by dehydration | Ester-enolate condensation | Diazonium salt coupling with enolate followed by rearrangement |
| Yield | High (e.g., 85.9% for the unsaturated precursor)[1] | Variable, potentially moderate to good | Generally good for hydrazone formation |
| Reaction Conditions | Mild to moderate (40-80°C) | Requires strong base and anhydrous conditions | Low temperatures for diazotization, mild coupling conditions |
| Advantages | High-yielding, straightforward, readily available starting materials | Direct formation of the β-keto ester backbone | Utilizes readily available anilines |
| Disadvantages | Produces an unsaturated precursor requiring a subsequent reduction step | Potential for self-condensation of methyl acetate, requires careful control of reaction conditions | Indirect route, typically yields a hydrazone which requires further, non-trivial transformation |
| Scalability | Good, as demonstrated in patent literature | Potentially challenging due to the need for strictly anhydrous conditions and strong base | Diazonium salts can be unstable, posing scalability challenges |
Conclusion and Recommendation
Based on the available literature and mechanistic considerations, the Knoevenagel condensation followed by reduction appears to be the most promising and practical route for the synthesis of this compound on a laboratory and potentially industrial scale. This two-step process benefits from high yields in the condensation step and the use of readily accessible starting materials. The subsequent reduction of the α,β-unsaturated intermediate is a standard transformation with well-established protocols.
The Claisen condensation, while theoretically direct, presents challenges in controlling self-condensation and requires stringent reaction conditions. The lack of specific literature precedent for this particular substrate suggests that it may not be the most efficient approach. The Japp-Klingemann reaction is an elegant method for the synthesis of aryl hydrazones but is an indirect and likely inefficient route to the target β-keto ester.
For researchers and drug development professionals seeking a reliable and high-yielding synthesis of this compound, the Knoevenagel condensation pathway offers the most robust and well-defined strategy.
References
- CN102976949A, Preparation method of methyl 2-nitrobenzal acetoacet
Sources
A Comparative Guide to the Mechanistic Investigation of Aspirin Hydrolysis: UV-Vis Spectrophotometry vs. HPLC
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of two common analytical techniques—UV-Visible (UV-Vis) Spectrophotometry and High-Performance Liquid Chromatography (HPLC)—for investigating the hydrolysis kinetics of acetylsalicylic acid (aspirin). We will delve into the experimental causality, provide validated protocols, and present comparative data to guide your selection of the most appropriate method for your research needs.
Introduction: The Critical Importance of Aspirin Stability
Acetylsalicylic acid (aspirin) is a cornerstone of modern medicine. However, its therapeutic efficacy is intrinsically linked to its chemical stability. The primary degradation pathway for aspirin in aqueous environments is hydrolysis, which cleaves the ester bond to yield salicylic acid and acetic acid.[1][2] Salicylic acid not only lacks the anti-platelet activity of its parent compound but is also associated with greater gastric irritation. Therefore, understanding the kinetics of this hydrolysis reaction is paramount in drug formulation, stability testing, and quality control to ensure product safety and efficacy.
The hydrolysis of aspirin can be catalyzed by acids or bases and is also influenced by temperature and the presence of certain buffers.[1][3][4][5] The reaction typically follows pseudo-first-order kinetics in buffered aqueous solutions, where the concentration of water is in vast excess and remains effectively constant.[3][6][7] This guide will compare two powerful techniques to monitor this reaction and determine its kinetic parameters.
The Reaction Pathway: Aspirin Hydrolysis
The fundamental reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon, leading to the formation of salicylic acid and acetic acid.
Caption: The hydrolysis of acetylsalicylic acid to salicylic acid and acetic acid.
Method 1: UV-Vis Spectrophotometry – The Workhorse Method
UV-Vis spectrophotometry is a widely accessible technique for kinetic analysis. Its application here relies on the distinct ultraviolet absorbance spectra of the reactant (aspirin) and one of the products (salicylic acid).
Rationale and Causality
The principle is straightforward: as aspirin hydrolyzes, the concentration of salicylic acid increases. Salicylic acid, particularly in its complexed form with iron(III) ions, exhibits strong absorbance at a wavelength where aspirin's absorbance is minimal.[6][8] By monitoring the increase in absorbance at this specific wavelength over time, we can directly track the formation of the product and thereby determine the reaction rate.
A common method involves complexing the salicylic acid produced with an iron(III) nitrate solution to form a distinct purple complex, which has a maximum absorbance (λ_max) around 525-530 nm.[6][8] This colorimetric approach shifts the analysis into the visible range, minimizing interference from other UV-absorbing species. Alternatively, direct UV measurement around 295-298 nm can monitor the appearance of the salicylate ion under basic conditions.[3][9] For this guide, we focus on the robust iron(III) complexation method.
Detailed Experimental Protocol: UV-Vis Method
This protocol is designed to determine the pseudo-first-order rate constant for aspirin hydrolysis at a constant temperature and pH.
Materials:
-
UV-Vis Spectrophotometer
-
Thermostatted water bath (e.g., 60°C)
-
100 mL Volumetric flasks, pipettes, cuvettes
-
pH 7.5 buffer solution[8]
-
Powdered aspirin (acetylsalicylic acid)
-
0.025 M Iron(III) nitrate solution[8]
Procedure:
-
Reaction Setup: Accurately weigh 0.10 g of powdered aspirin and add it to a 100 mL conical flask containing 100 mL of pH 7.5 buffer solution, pre-heated to 60°C in a water bath. Stir gently until all the aspirin is dissolved. Start the timer immediately upon dissolution.[8]
-
Sample Collection: At regular time intervals (e.g., t = 0, 15, 30, 45, 60, 90, 120 minutes), use a pipette to withdraw a 1.0 mL aliquot of the reaction mixture.
-
Complex Formation: Immediately add the 1.0 mL aliquot to a cuvette containing 5.0 mL of the 0.025 M iron(III) nitrate solution. Mix thoroughly. This step effectively quenches the reaction in the aliquot and develops the colored complex.[8]
-
Spectrophotometric Measurement: Measure the absorbance of the solution in the cuvette at 530 nm. Use a blank containing 1.0 mL of the buffer solution and 5.0 mL of the iron(III) nitrate solution to zero the instrument.
-
Infinite Time Point (A∞): To determine the absorbance when the reaction is complete, either let a sample react for an extended period (e.g., >24 hours) or prepare a standard solution of salicylic acid with a concentration equivalent to the complete hydrolysis of the initial aspirin.
-
Data Analysis: The hydrolysis of aspirin follows pseudo-first-order kinetics.[3][7] The rate constant (k) is determined by plotting ln(A∞ - A_t) versus time (t), where A_t is the absorbance at time t. The slope of this line will be -k.[3]
Sources
- 1. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Lesson | Study.com [study.com]
- 2. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Video | Study.com [study.com]
- 3. farm.ucl.ac.be [farm.ucl.ac.be]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. scispace.com [scispace.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. edu.rsc.org [edu.rsc.org]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Characterization of Reaction Products from Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Introduction
Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a versatile bifunctional molecule, serving as a pivotal precursor in heterocyclic chemistry. Its structure, featuring a β-ketoester moiety and an ortho-substituted nitroaromatic ring, makes it an ideal substrate for intramolecular cyclization reactions. The most prominent of these is a variation of the Leimgruber-Batcho indole synthesis, a robust and widely utilized method for constructing the indole nucleus—a core scaffold in numerous pharmaceuticals, agrochemicals, and natural products.[1][2]
This guide provides an in-depth technical comparison of the synthesis and characterization of the primary reaction product derived from this compound: Methyl 1H-indole-2-carboxylate . We will explore the causality behind experimental choices, compare the efficacy of different synthetic protocols, and detail the analytical techniques required for unambiguous structural validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical transformation.
Part 1: The Reductive Cyclization Pathway
The conversion of this compound to Methyl 1H-indole-2-carboxylate is a classic example of a reductive cyclization. The reaction proceeds by reducing the nitro group to an amine, which then undergoes a spontaneous intramolecular condensation with the adjacent β-ketoester functionality to form the indole ring system.
Reaction Mechanism: Causality and Control
The success of this synthesis hinges on the selective reduction of the nitro group without affecting the ester functionality. The choice of reducing agent is therefore critical, as it directly influences reaction yield, purity, and the profile of potential byproducts. The mechanism involves two key stages:
-
Nitro Group Reduction: The -NO₂ group is reduced to an amino group (-NH₂). This is the rate-determining step and the primary target for optimization.
-
Intramolecular Cyclization & Dehydration: The newly formed aniline derivative rapidly attacks the ketone at the C3 position of the butanoate chain. The resulting hemiaminal intermediate then dehydrates to form the stable, aromatic indole ring.
Caption: Reductive cyclization of the starting material.
Comparative Analysis of Reducing Agents
The choice of reducing agent is the most critical variable in this synthesis. Different agents offer trade-offs in terms of reactivity, selectivity, cost, and operational safety. Below is a comparison of common methods.[1][2][3]
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂ / Palladium on Carbon (Pd/C) | Methanol or Ethanol, RT, 1-5 atm H₂ | High yield, clean reaction, catalytic. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Iron / Acetic Acid (Fe/AcOH) | Ethanol/Water, Reflux | Inexpensive, readily available, effective. | Often requires large excess of iron, leading to difficult workup and iron salt waste. |
| Tin(II) Chloride (SnCl₂) | Ethanol or Ethyl Acetate, Reflux | Mild conditions, good for sensitive substrates. | Stoichiometric amounts are needed; tin waste is toxic and requires careful disposal. |
| Sodium Dithionite (Na₂S₂O₄) | Biphasic system (e.g., DCM/Water), RT | Mild, often used for sensitive functional groups. | Can give lower yields; requires vigorous stirring for phase transfer. |
Part 2: Experimental Protocols & Workflow
To ensure reproducibility, a self-validating experimental protocol is essential. The following protocol for catalytic hydrogenation is provided as the method of choice due to its high yield and purity profile.[1][2]
Synthesis of Methyl 1H-indole-2-carboxylate via Catalytic Hydrogenation
Objective: To synthesize the target indole with >95% purity.
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd, 0.05 eq)
-
Methanol (ACS Grade)
-
Diatomaceous Earth (e.g., Celite®)
-
Hydrogen Gas (H₂)
Protocol:
-
Vessel Preparation: To a hydrogenation flask, add this compound (e.g., 2.51 g, 10 mmol).
-
Solvent Addition: Add methanol (50 mL) and stir until the substrate is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 532 mg, 0.05 mmol Pd) to the solution under a nitrogen or argon atmosphere. Causality: The inert atmosphere prevents premature reaction and is a critical safety measure as Pd/C can be pyrophoric.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 3 atm) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-4 hours.
-
Catalyst Removal: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Trustworthiness: Filtering through diatomaceous earth is crucial to remove all fine catalyst particles, which could interfere with subsequent steps or analysis.
-
Product Isolation: Wash the filter pad with additional methanol (2 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from a suitable solvent system like ethyl acetate/hexanes to afford Methyl 1H-indole-2-carboxylate as a white to off-white solid.
Caption: Experimental workflow for indole synthesis.
Part 3: Comprehensive Product Characterization
Unambiguous identification of the reaction product requires a multi-technique analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the molecular structure. The transformation from the starting material to the indole product results in a distinct and predictable set of changes in the NMR spectrum.
Expected ¹H NMR Data (400 MHz, CDCl₃): The proton signals of the starting material's aliphatic chain and nitro-substituted aromatic ring will be replaced by the characteristic signals of the indole core.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.90 | br s | 1H | NH -1 | The indole N-H proton is typically broad and downfield. |
| ~7.65 | d | 1H | ArH -4 | Aromatic proton adjacent to the fused ring junction. |
| ~7.40 | d | 1H | ArH -7 | Aromatic proton deshielded by the indole nitrogen. |
| ~7.30 | t | 1H | ArH -6 | Aromatic proton coupled to H-5 and H-7. |
| ~7.15 | t | 1H | ArH -5 | Aromatic proton coupled to H-4 and H-6. |
| ~7.10 | s | 1H | H -3 | The proton at the 3-position of the indole ring. |
| 3.95 | s | 3H | -OCH₃ | The sharp singlet of the methyl ester protons. |
Expected ¹³C NMR Data (100 MHz, CDCl₃): Key diagnostic signals include the appearance of carbons in the pyrrole ring and the shift of the aromatic carbons.[4]
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C =O (Ester) |
| ~136.5 | C -7a |
| ~127.5 | C -3a |
| ~126.0 | C -2 |
| ~124.5 | C -6 |
| ~122.5 | C -4 |
| ~120.5 | C -5 |
| ~111.5 | C -7 |
| ~108.0 | C -3 |
| ~52.0 | -OC H₃ |
Mass Spectrometry (MS)
MS confirms the molecular weight of the product, providing definitive evidence that the reductive cyclization has occurred.
-
Starting Material (C₁₁H₁₁NO₅): MW = 237.21 g/mol
-
Product (C₁₀H₉NO₂): MW = 175.18 g/mol [5]
Expected GC-MS (EI) Data for Methyl 1H-indole-2-carboxylate:
-
Key Fragments:
-
m/z = 144 ([M-OCH₃]⁺): Loss of the methoxy group from the ester.
-
m/z = 116 ([M-CO₂CH₃]⁺): Loss of the entire carbomethoxy group.
-
Caption: Analytical workflow for product validation.
Conclusion
The reductive cyclization of this compound is an efficient and reliable method for synthesizing Methyl 1H-indole-2-carboxylate, a valuable building block in medicinal chemistry. While several reducing agents can effect this transformation, catalytic hydrogenation with Pd/C offers the best combination of high yield, product purity, and operational simplicity, provided the necessary safety precautions are observed. A rigorous analytical workflow, combining NMR spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation, is essential for the unambiguous characterization of the final product. This guide provides the foundational protocols and comparative data necessary for researchers to confidently perform and validate this important synthesis.
References
-
SpectraBase . methyl 1H-indole-2-carboxylate. [Link]
-
PubChem . Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992. [Link]
-
Clark, R. D., & Repke, D. B. (1984) . The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
Wikipedia . Leimgruber–Batcho indole synthesis. [Link]
-
Gribble, G. W. (2010) . Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
SpectraBase . methyl 1H-indole-2-carboxylate - Optional[13C NMR]. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
A Comparative Guide to Catalysts in Aspirin Synthesis: From Traditional Acids to Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of acetylsalicylic acid, commonly known as aspirin, is a cornerstone of organic and pharmaceutical chemistry. The efficiency and purity of this synthesis are critically dependent on the choice of catalyst. This guide provides an in-depth comparative analysis of various catalysts used in the acetylation of salicylic acid, offering experimental insights to inform catalyst selection for both research and industrial applications.
The Cornerstone of Aspirin Synthesis: The Acetylation Reaction
The synthesis of aspirin is an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride.[1][2] This reaction is typically slow and requires a catalyst to proceed at a practical rate. The catalyst's role is to activate the acetic anhydride, making it a more potent electrophile for the nucleophilic attack by the hydroxyl group of salicylic acid.[3][4]
Caption: General reaction scheme for the synthesis of aspirin.
Traditional Catalysts: The Established Workhorses
For decades, strong mineral acids have been the catalysts of choice for aspirin synthesis due to their effectiveness and low cost.
Sulfuric Acid (H₂SO₄)
Concentrated sulfuric acid is a powerful and widely used catalyst in this reaction.[3][5][6] Its strong protonating ability significantly accelerates the acetylation process. However, its highly corrosive nature and the potential for side reactions, such as sulfonation of the aromatic ring and dehydration, can lead to impurities and a darker-colored product.[7]
Phosphoric Acid (H₃PO₄)
Phosphoric acid is another common mineral acid catalyst.[7][8][9] While it is a weaker acid than sulfuric acid, it is less corrosive and generally leads to a purer product with fewer side reactions.[7] This makes it a preferred choice in many academic and some industrial settings where purity is paramount.[10]
The Rise of Green Catalysis: A Shift Towards Sustainability
In recent years, the principles of green chemistry have driven the search for more environmentally benign and safer catalysts for aspirin synthesis.
Natural Acids
Research has explored the use of natural acids, such as citric acid and even fruit juices, as "green" catalysts.[1][11] While these catalysts are biodegradable and non-toxic, they often require higher concentrations and may result in lower yields compared to traditional mineral acids.[1]
Solid Acid Catalysts
Solid acid catalysts represent a significant advancement in green chemistry for aspirin synthesis. These materials are heterogeneous, meaning they exist in a different phase from the reactants, which allows for easy separation from the reaction mixture by simple filtration. This simplifies the purification process and enables the catalyst to be recovered, regenerated, and reused, reducing waste and cost.[12][13][14]
Examples of solid acid catalysts investigated for aspirin synthesis include:
-
Sulfated Zirconia: A superacid catalyst that has shown high activity and selectivity, leading to excellent yields.[15]
-
Zeolites (H-beta, H-Y, H-ZSM-5): These microporous aluminosilicates offer shape selectivity and tunable acidity.[12][13]
-
Montmorillonite Clay (K-10): An acidic clay that can effectively catalyze the reaction.[12][13]
-
Nano silica-supported Preyssler acid: A heteropolyacid that has demonstrated higher activity than sulfuric acid at room temperature.[14]
Alternative Methodologies: Beyond Conventional Heating
Microwave-Assisted Synthesis
Microwave irradiation has emerged as an alternative to conventional heating for aspirin synthesis.[16][17][18] This technique can significantly reduce reaction times and, in some cases, improve yields. Interestingly, studies have shown that aspirin can be synthesized via microwave irradiation even without a catalyst, presenting a solvent-free and catalyst-free green chemistry approach.[19]
Comparative Performance Analysis
The choice of catalyst has a direct impact on several key performance indicators of the aspirin synthesis process. The following table summarizes a comparative analysis based on available literature.
| Catalyst Type | Typical Yield (%) | Purity | Reaction Conditions | Safety & Environmental Considerations | Reusability |
| Sulfuric Acid | High (e.g., 92.74%[16]) | Good, but potential for side reactions and discoloration[7] | Heating often required (e.g., 70-90°C[10]) | Highly corrosive, hazardous waste generation[20] | Not reusable |
| Phosphoric Acid | High (often comparable to H₂SO₄) | Generally higher than H₂SO₄ due to fewer side reactions[7] | Heating often required (e.g., 70-80°C[9]) | Less corrosive than H₂SO₄, but still a hazardous liquid acid | Not reusable |
| Natural Acids (e.g., Citric Acid) | Moderate to High (can be concentration-dependent) | Good | May require higher catalyst loading or specific conditions | Non-toxic, biodegradable, "green" alternative[1] | Not practically reusable |
| Solid Acid Catalysts (e.g., Sulfated Zirconia, Zeolites) | Very High (up to 95-97%[12][13]) | High selectivity (often 100%[12][13]) | Can be performed under solvent-free conditions[12][13] | Environmentally benign, easy to handle | Excellent; can be recovered, regenerated, and reused[12][13] |
| Microwave-Assisted (No Catalyst) | Good (e.g., 81.91%[16]) | High | Rapid heating, shorter reaction times | Green approach (solvent and catalyst-free)[19] | N/A |
Experimental Protocols
Protocol 1: Synthesis of Aspirin using Phosphoric Acid Catalyst[8][9][22]
-
Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.
-
In a fume hood, add 5.0 mL of acetic anhydride to the flask.
-
Carefully add 5-8 drops of concentrated (85%) phosphoric acid to the mixture.
-
Heat the flask in a water bath maintained at 70-80°C for 15 minutes.
-
Remove the flask from the water bath and, while still warm, cautiously add 20 drops of deionized water to decompose the excess acetic anhydride.
-
Add 20 mL of cold deionized water to the flask and cool it in an ice bath to induce crystallization.
-
Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Allow the crystals to dry completely before weighing and calculating the percent yield.
Caption: Experimental workflow for aspirin synthesis using a phosphoric acid catalyst.
Protocol 2: Purity Analysis - Ferric Chloride Test[8][23]
This test is used to detect the presence of unreacted salicylic acid, which contains a phenolic hydroxyl group.
-
Prepare four test tubes.
-
In test tube 1, place a small crystal of pure salicylic acid.
-
In test tube 2, place a small amount of your synthesized aspirin.
-
In test tube 3, place a small amount of commercial aspirin.
-
Test tube 4 will serve as a control (containing only the solvent and ferric chloride).
-
Add 1 mL of ethanol and 2 drops of 1% ferric chloride solution to each test tube.
-
Observe the color change. A purple color indicates the presence of a phenol group, and thus, unreacted salicylic acid. The intensity of the color is proportional to the amount of impurity.
Conclusion and Future Outlook
The choice of catalyst for aspirin synthesis is a critical decision that influences not only the yield and purity of the final product but also the safety, cost, and environmental impact of the process. While traditional mineral acids like sulfuric and phosphoric acid are effective, the field is increasingly moving towards greener alternatives. Solid acid catalysts, in particular, offer significant advantages in terms of reusability, ease of separation, and reduced environmental footprint, making them highly promising for large-scale industrial production.[12][13] Furthermore, innovative techniques like microwave-assisted synthesis are paving the way for even more efficient and sustainable methods of producing this vital pharmaceutical compound.[18][19] Future research will likely focus on the development of novel, highly active, and stable heterogeneous catalysts to further optimize the synthesis of aspirin and other important pharmaceutical ingredients.
References
- Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. (n.d.). Vertex AI Search.
- Aspirin Synthesis: Sulfuric vs.
- Synthesis of Aspirin from salicylic acid occurs by acetylating proce. (n.d.). Hooghly Women's College.
- Natural Catalyst in the Synthesis of Aspirin. (n.d.). Biochemistry Science Fair Project.
- Green catalytic process for the synthesis of acetyl salicylic acid. (n.d.).
- Inside the Chemistry: Industrial Production Process of Aspirin. (2025, August 11). ChemAnalyst.
- ALTERNATIVE CATALYST FOR THE SYNTHESIS OF ASPIRIN. (n.d.).
- Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides | Request PDF. (2025, August 6).
- Green catalytic process for the synthesis of acetyl salicylic acid. (n.d.).
- Chemistry 104: Synthesis of Aspirin. (n.d.).
- SYNTHESIS OF ASPIRIN. (n.d.). Chem21Labs.
- 13.1: Synthesis of Aspirin Lab Procedure. (2021, March 29). Chemistry LibreTexts.
- Synthesis of Aspirin: Catalytic Role of Phosphoric Acid in the Acetylation of Salicylic Acid and Acetic Anhydride. (n.d.).
- Efficient synthesis of aspirin using nano silica-supported preyssler as a green and recyclable c
- Esterification of salicylic acid with methanol, effect of catalyst... (n.d.).
- Microwave-Assisted Aspirin Synthesis from Over-the-Counter Pain Creams Using Naturally Acidic Catalysts: A Green Undergraduate Organic Chemistry Laboratory Experiment. (2025, August 10).
- Esterification of Salicylic Acid with Dimethyl Carbonate over Mesoporous Aluminosilicate | Industrial & Engineering Chemistry Research. (n.d.).
- Synthesis of ACETYLSALICYLIC ACID (Aspirin) Using SULFURIC ACID as a Catalyst | Mechanism. (2021, January 11). YouTube.
- Synthesis of Aspirin and the Importance of the Strength of the Acid C
- Synthesis of Aspirin. (n.d.). Understanding Standards.
- Aspirin: A Comparative Analysis of Different Synthetic Routes of Active Pharmaceutical Ingredients. (2025, December 3).
- Catalytic Method for Synthesis of Aspirin by a Green, Efficient and Recyclable Solid Acid Catalyst (Preyssler's Anion) at Room Temperature | Request PDF. (2025, August 6).
- Synthesis of aspirin on a microscale | Class experiment. (n.d.).
- Heteropolyacid-Catalyzed Synthesis of Aspirin. (2025, August 7).
- Green chemistry principles and application on aspirin synthesis | PDF. (n.d.). Slideshare.
- 1.14: Experiment_614_Synthesis of Aspirin_1_1_2. (2024, November 19). Chemistry LibreTexts.
- Ester Deriv
- Quality Control of Aspirin: Experimental Synthesis Versus Industrial Formul
- US6278014B1 - Synthetic procedure for the manufacture of aspirin. (n.d.).
- Review And Applications of Aspirin: A Historical and Chemical Perspective. (n.d.). TIJER.org.
Sources
- 1. projects.juliantrubin.com [projects.juliantrubin.com]
- 2. www2.chem21labs.com [www2.chem21labs.com]
- 3. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry 104: Synthesis of Aspirin [chem.latech.edu]
- 6. tijer.org [tijer.org]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]
- 10. Inside the Chemistry: Industrial Production Process of Aspirin [chemanalyst.com]
- 11. researchgate.net [researchgate.net]
- 12. US7544831B2 - Green catalytic process for the synthesis of acetyl salicylic acid - Google Patents [patents.google.com]
- 13. US20090082592A1 - Green catalytic process for the synthesis of acetyl salicylic acid - Google Patents [patents.google.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. 2018 AAAS Annual Meeting [aaas.confex.com]
- 17. understandingstandards.org.uk [understandingstandards.org.uk]
- 18. researchgate.net [researchgate.net]
- 19. Green chemistry principles and application on aspirin synthesis | PDF [slideshare.net]
- 20. teachnlearnchem.com [teachnlearnchem.com]
A Comparative Guide to HPLC and UHPLC Methods for Purity Assessment of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Introduction
Methyl 4-(2-nitrophenyl)-3-oxobutanoate is a pivotal intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) precursor, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product.[1][2] Regulatory bodies mandate stringent purity thresholds, making the choice of analytical methodology a cornerstone of process development and quality control.
This guide provides an in-depth comparison of two robust liquid chromatography techniques for assessing the purity of this compound: the industry-standard High-Performance Liquid Chromatography (HPLC) and the advanced Ultra-High-Performance Liquid Chromatography (UHPLC). We will explore the causality behind methodological choices, present detailed protocols, and offer supporting data to guide researchers and drug development professionals in selecting the optimal approach for their specific needs.
Guiding Principles: Analyte Properties and Method Selection
The molecular structure of this compound dictates the chromatographic strategy. Key features include:
-
Aromatic Nitro Group: This group is a strong chromophore, making UV detection highly effective. It also contributes to the molecule's polarity and potential for π-π interactions.[3]
-
β-Keto Ester Moiety: This functional group is relatively polar and can engage in hydrogen bonding. The presence of an enolizable α-proton means the compound can exist in keto-enol tautomeric forms, which can sometimes lead to peak tailing if not properly controlled by the mobile phase.[1][4]
-
Moderate Polarity: The combination of a non-polar phenyl ring and polar functional groups makes the molecule ideally suited for Reversed-Phase (RP) chromatography, the most widely used mode in HPLC.[5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; hydrophobic molecules are retained longer.[5]
Given these properties, a Reversed-Phase HPLC (RP-HPLC) method serves as our foundational technique. We will then compare this to a state-of-the-art UHPLC method to illustrate the significant gains in performance and efficiency that can be achieved.
The Workhorse Method: Reversed-Phase HPLC (RP-HPLC)
The RP-HPLC method is the established standard for pharmaceutical analysis, valued for its robustness and reliability.[7] Our proposed method utilizes a C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic retention for the benzene ring of the analyte.[5] A gradient elution with water and acetonitrile is employed to ensure that impurities with a wide range of polarities can be effectively resolved from the main analyte peak.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 40% B
-
2-15 min: 40% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in 50:50 Water:Acetonitrile.
HPLC Workflow Diagram
Caption: Standard workflow for HPLC purity analysis.
Trustworthiness: System Suitability Testing (SST)
To ensure the method is self-validating for daily use, a system suitability test must be performed before sample analysis, in accordance with ICH Q2(R1) guidelines.[8][9][10]
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections | Confirms the precision of the system for quantification. |
The High-Throughput Alternative: UHPLC
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from HPLC. By using columns packed with sub-2 µm particles and instrumentation capable of handling much higher backpressures (up to 15,000 psi), UHPLC delivers dramatic improvements in speed, resolution, and sensitivity.[11][12][13] This is particularly advantageous in drug development, where rapid analysis can accelerate decision-making.
Experimental Protocol: UHPLC
-
Instrumentation: UHPLC system capable of pressures >10,000 psi.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution (Scaled):
-
0-0.5 min: 40% B
-
0.5-4.0 min: 40% to 80% B
-
4.0-4.5 min: 80% B
-
4.6-5.0 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve 1 mg/mL of the sample in 50:50 Water:Acetonitrile.
Head-to-Head Comparison: HPLC vs. UHPLC
The primary driver for choosing UHPLC over HPLC is the need for higher throughput and superior resolving power, especially for complex samples with closely eluting impurities.[7][14] While the initial capital investment for a UHPLC system is higher, the long-term savings in solvent consumption and analysis time can be substantial.[11]
Method Selection Logic Diagram
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 6. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 7. HPLC vs UHPLC: Key Differences & Applications | Phenomenex [phenomenex.com]
- 8. scribd.com [scribd.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. HPLC vs UHPLC – What are the differences? - LC Services [lcservicesltd.co.uk]
- 13. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
cost analysis of different synthetic methods for this compound
To conduct a thorough and accurate cost analysis of different synthetic methods, please specify the chemical compound you are interested in. The synthetic routes, starting materials, reagents, reaction conditions, and associated costs are entirely dependent on the target molecule.
Once you provide the name or structure of the compound, I can proceed to generate the comprehensive comparison guide as you have outlined, including:
-
Identification of viable synthetic routes from scientific literature and patents.
-
Detailed cost breakdown for raw materials, solvents, and catalysts for each method.
-
Step-by-step experimental protocols.
-
Comparative analysis of yield, purity, scalability, safety, and environmental impact (Green Chemistry metrics).
-
Data-rich tables and visualizations to support the analysis.
-
Authoritative citations and a complete reference list.
I am ready to begin the research and analysis as soon as you provide the target compound.
A Comparative Guide to the Reactivity of Methyl vs. Ethyl 4-(2-Nitrophenyl)-3-oxobutanoate for Synthetic Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and outcome of a synthetic route. The β-keto esters, methyl 4-(2-nitrophenyl)-3-oxobutanoate and ethyl 4-(2-nitrophenyl)-3-oxobutanoate, are versatile precursors, particularly in the synthesis of nitrogen-containing heterocycles like indoles, which are prevalent scaffolds in pharmaceuticals. While differing by only a single methylene unit, the choice between the methyl and ethyl ester can have subtle yet significant implications for reactivity, reaction conditions, and overall synthetic strategy.
This in-depth technical guide provides a comparative analysis of these two valuable reagents. We will explore the theoretical underpinnings of their reactivity, present available experimental data to support these claims, and provide detailed protocols for their key transformations.
Theoretical Framework: Unpacking the Reactivity of β-Keto Esters
The reactivity of both methyl and ethyl 4-(2-nitrophenyl)-3-oxobutanoate is primarily governed by the 1,3-dicarbonyl functionality. This arrangement leads to two key features:
-
Acidic α-Protons: The methylene protons situated between the ketone and ester carbonyl groups (the α-protons) are significantly acidic (pKa ≈ 11). This is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized onto both oxygen atoms.[1]
-
Multiple Electrophilic Sites: The carbon atoms of both the ketone and ester carbonyls are electrophilic and susceptible to nucleophilic attack.
The presence of the 2-nitrophenyl group further influences reactivity. As a strong electron-withdrawing group, it enhances the overall electrophilicity of the molecule and can influence the acidity of the α-protons.
Steric and Electronic Effects: The Methyl vs. Ethyl Distinction
The primary differences in reactivity between the methyl and ethyl esters stem from subtle variations in steric hindrance and electronic effects.
-
Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This can influence the rate of reactions where a nucleophile attacks the ester carbonyl. For instance, in base-catalyzed hydrolysis (saponification), the larger ethyl group may slightly impede the approach of the hydroxide ion compared to the methyl ester, potentially leading to a slower reaction rate.[2]
-
Electronic Effects: Alkyl groups are weakly electron-donating through induction. The ethyl group is a slightly better electron donor than the methyl group. This minor electronic difference can subtly affect the electrophilicity of the ester carbonyl carbon, making the ethyl ester slightly less reactive towards nucleophilic attack than the methyl ester.
In practice, for many reactions involving the α-carbon (such as enolate formation and subsequent alkylation), the difference in reactivity between the methyl and ethyl esters is often minimal. However, in reactions that directly involve the ester group, such as hydrolysis or transesterification, these differences can become more pronounced.
Comparative Analysis of Key Reactions
While direct, side-by-side comparative studies for these specific molecules are not extensively documented, we can infer their relative reactivity in key transformations based on established principles and data from analogous systems.
Enolate Formation and Alkylation
The formation of the enolate is the first step in many synthetic applications of β-keto esters. This is typically achieved by treatment with a suitable base.
Caption: Workflow for the alkylation of β-keto esters.
A crucial aspect of experimental design is the choice of base. To prevent transesterification (the exchange of the ester's alcohol portion), the alkoxide base should match the ester.[1]
-
For This compound , sodium methoxide (NaOMe) in methanol is the preferred base.
-
For ethyl 4-(2-nitrophenyl)-3-oxobutanoate , sodium ethoxide (NaOEt) in ethanol is the appropriate choice.
The subsequent alkylation with an alkyl halide (R-X) proceeds via an SN2 mechanism.[3] The rates of enolate formation and alkylation are not expected to differ significantly between the methyl and ethyl esters, as the reaction center is the α-carbon.
Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for converting β-keto esters into hydrazones, which are key precursors for indole synthesis via the Fischer indole synthesis.[4][5] The reaction involves the coupling of an aryl diazonium salt with the β-keto ester, followed by the cleavage of the acetyl group.
Caption: Generalized mechanism of the Japp-Klingemann reaction.
The choice of methyl versus ethyl ester is unlikely to have a major impact on the yield or rate of the Japp-Klingemann reaction itself, as the critical steps involve the enolate attacking the diazonium salt and the subsequent cleavage of the C-C bond of the acetyl group.[6][7]
Fischer Indole Synthesis
The hydrazones produced from the Japp-Klingemann reaction can be cyclized under acidic conditions to form indoles.[8][9] The nature of the ester group (methyl or ethyl) is retained in the final indole product at the 2-position.
The presence of the electron-withdrawing nitro group on the phenylhydrazine portion of the intermediate can make the Fischer indole synthesis more challenging, often requiring stronger acidic conditions and higher temperatures compared to electron-rich systems. The choice between the methyl and ethyl ester in the final indole-2-carboxylate product may be dictated by the desired properties of the final molecule or the requirements of subsequent synthetic steps.
Hydrolysis and Decarboxylation
β-Keto esters can be hydrolyzed to the corresponding β-keto acids, which are unstable and readily undergo decarboxylation upon heating to yield a ketone.[10] This sequence is a common synthetic transformation.
-
Hydrolysis: The rate of ester hydrolysis can be influenced by the nature of the alkyl group. Generally, methyl esters tend to hydrolyze slightly faster than ethyl esters under both acidic and basic conditions due to reduced steric hindrance at the carbonyl carbon.[2][11]
-
Decarboxylation: The decarboxylation step occurs from the β-keto acid intermediate and is independent of the original ester group.
Table 1: Summary of Expected Reactivity Differences
| Reaction | Expected Reactivity of Methyl Ester vs. Ethyl Ester | Rationale |
| Enolate Formation | Largely similar | Reaction occurs at the α-carbon, remote from the ester alkyl group. |
| Alkylation | Largely similar | SN2 attack by the enolate is not significantly affected by the ester alkyl group. |
| Japp-Klingemann Reaction | Largely similar | The key steps do not directly involve the ester alkyl group. |
| Hydrolysis (Saponification) | Methyl ester likely reacts slightly faster | Less steric hindrance for nucleophilic attack by hydroxide at the carbonyl carbon of the methyl ester. |
| Decarboxylation | Identical rates after hydrolysis | Decarboxylation proceeds from the common β-keto acid intermediate. |
Experimental Protocols
The following are generalized, yet detailed, protocols for key reactions. Researchers should optimize conditions for their specific substrates and equipment.
Protocol 1: Alkylation of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
This protocol describes the mono-alkylation of the α-carbon.
Materials:
-
Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
-
Anhydrous Ethanol
-
Sodium metal
-
Primary alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl 4-(2-nitrophenyl)-3-oxobutanoate (1.0 equivalent) dropwise at room temperature with stirring. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add the primary alkyl halide (1.05 equivalents) dropwise to the enolate solution. Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Purification: Separate the organic layer, wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Self-Validation Note: To perform this reaction with This compound , substitute anhydrous ethanol with anhydrous methanol and sodium metal with sodium methoxide (or generate it in situ from sodium and methanol).
Protocol 2: Japp-Klingemann Reaction and Fischer Indole Synthesis
This two-step, one-pot procedure generates an indole-2-carboxylate.
Materials:
-
2-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Methyl or Ethyl 4-(2-nitrophenyl)-3-oxobutanoate
-
Sodium Acetate
-
Ethanol
-
Polyphosphoric acid (PPA) or another suitable acid catalyst for cyclization
Procedure:
Part A: Diazotization
-
In a beaker, dissolve 2-nitroaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5 equivalents) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C. Stir for 15-20 minutes after the addition is complete.
Part B: Japp-Klingemann Coupling 4. In a separate, larger flask, dissolve the β-keto ester (methyl or ethyl version, 1.0 equivalent) and sodium acetate (3.0 equivalents) in ethanol. 5. Cool this solution to 0-5 °C in an ice bath. 6. Slowly add the freshly prepared diazonium salt solution from Part A to the β-keto ester solution with vigorous stirring, maintaining the temperature below 5 °C. 7. After the addition, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir overnight. The intermediate hydrazone may precipitate.
Part C: Fischer Indole Synthesis 8. Isolate the crude hydrazone by filtration if it has precipitated, or concentrate the reaction mixture under reduced pressure. 9. To the crude hydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA). 10. Heat the mixture (e.g., 80-120 °C), monitoring the reaction by TLC until the indole is formed. 11. Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution). 12. Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude indole by column chromatography or recrystallization.
Conclusion
The choice between this compound and ethyl 4-(2-nitrophenyl)-3-oxobutanoate is nuanced. For reactions centered on the acidic α-protons, such as alkylation and the Japp-Klingemann reaction, the difference in reactivity is expected to be negligible. The primary consideration in these cases is the use of the corresponding alkoxide base (methoxide for the methyl ester, ethoxide for the ethyl ester) to avoid transesterification.
For reactions involving direct nucleophilic attack at the ester carbonyl, such as hydrolysis, the methyl ester is predicted to be slightly more reactive due to lesser steric hindrance. This could translate to shorter reaction times or the ability to use milder conditions.
Ultimately, the decision should be guided by the specific goals of the synthesis. If the final product is the indole-2-carboxylate, the choice of ester may be dictated by the desired properties of the final molecule or the relative cost and availability of the starting materials. This guide provides the foundational knowledge and procedural framework to enable researchers to make an informed decision and efficiently utilize these valuable synthetic building blocks.
References
- BenchChem. (2025). Application Notes and Protocols for Fischer Indole Synthesis with Substituted Phenylhydrazines. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction. BenchChem.
- BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction. BenchChem.
- Fischer Indole Synthesis. (n.d.). Cambridge University Press.
- Al-awar, R. S., & Ray, J. E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2355.
- Organic Reactions. (2011). The Japp-Klingemann Reaction. John Wiley & Sons, Inc.
- Phillips, R. R. (2011). The Japp-Klingemann Reaction. Organic Reactions, 143–178.
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2025, October 16). Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Proprep. (n.d.). When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?. Retrieved from [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
-
SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]
-
DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from [Link]
- BenchChem. (2025).
- Journal of the Chemical Society, Perkin Transactions 2. (1997). Sterically hindered enols of carboxylic acids and esters. The ketonisation reactions of 2,2-bis(2,4,6-trimethylphenyl)ethene-1,1-diol and 2,2-bis(pentamethylphenyl)ethene-1,1-diol.
-
Semantic Scholar. (2011, March 15). The Japp-Klingemann Reaction. Retrieved from [Link]
-
Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 2-[(3-Nitrophenyl)methylene]-3-oxobutanoate. Retrieved from [Link]
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
PubMed Central. (n.d.). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. Retrieved from [Link]
-
MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
PubChem. (n.d.). (4-Nitrophenyl)methyl 4-diazo-3-oxobutanoate. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Michael Addition/intramolecular cyclization, ethyl 4-chloro-3-oxobutanoate, nitroalkenes, 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one, Cupreine Base. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) Kinetic study of catalytic hydrolysis reaction of methyl acetate to acetic acid and methanol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). β-KETO ESTERS FROM REACTION OF ETHYL DIAZOACETATE WITH KETONES. Retrieved from [Link]
- BenchChem. (2025). A Spectroscopic Comparison of Ethyl 2-Methylacetoacetate and Its Derivatives: A Guide for Researchers. BenchChem.
-
U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate, (2E)-. Retrieved from [Link]
Sources
- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for Reaction Intermediates
Introduction: The Challenge of the Fleeting Intermediate
In the intricate dance of chemical transformations, the path from reactant to product is rarely a single leap. It is a sequence of steps populated by transient, elusive species known as reaction intermediates. These fleeting molecules, often existing for mere microseconds or nanoseconds, hold the very secrets to a reaction's mechanism, efficiency, and final outcome.[] For researchers in drug development and materials science, identifying and understanding these intermediates is not merely an academic exercise; it is fundamental to optimizing reaction yields, minimizing byproducts, and designing novel synthetic pathways.[]
However, the inherent instability and low concentration of these species present a formidable analytical challenge.[][2] Their signals can be easily lost in the background noise of reactants, products, and solvents.[] This guide provides a comparative analysis of modern spectroscopic techniques, offering a framework for selecting the appropriate tool, interpreting the resulting data, and ultimately, illuminating the mechanistic shadows where reaction intermediates reside. We will move beyond a simple listing of methods to explore the causality behind experimental choices, empowering you to design robust, self-validating analytical strategies.
The Spectroscopic Toolkit: A Comparative Overview
No single technique is a panacea for studying all types of intermediates.[] The choice of methodology is dictated by the nature of the intermediate (e.g., radical, charged, neutral), its expected lifetime, and the reaction conditions. The following sections compare the premier spectroscopic tools, highlighting their principles, strengths, and ideal applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
NMR spectroscopy is unparalleled in its ability to provide detailed structural information about molecules in solution.[3][4] By probing the magnetic environments of atomic nuclei (most commonly ¹H and ¹³C), it allows for the complete elucidation of molecular connectivity and stereochemistry.
-
Core Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The precise frequency (chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in a molecule.
-
Application to Intermediates: While standard NMR is too slow for highly reactive species, in-situ reaction monitoring has become a powerful tool.[3][4] By acquiring spectra at regular intervals directly in the reaction vessel, one can track the disappearance of reactants, the appearance of products, and crucially, the rise and fall of longer-lived intermediates.[5]
-
Causality in Method Selection: Choose NMR when detailed structural confirmation of a relatively stable or moderately short-lived intermediate is required.[][6] It is the gold standard for distinguishing between isomers, which other methods may struggle to do. Techniques like rapid-injection NMR (RI-NMR) and stopped-flow NMR can extend its utility to reactions on the timescale of seconds to minutes.[7]
Vibrational Spectroscopy (IR and Raman): The Functional Group Detective
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[8][9][10] They are exceptionally useful for identifying the functional groups present in a reaction intermediate and tracking changes in bonding as a reaction progresses.[][9]
-
Core Principle: IR spectroscopy measures the absorption of infrared light by a molecule, exciting it to a higher vibrational state. This occurs for vibrations that cause a change in the molecule's dipole moment.[8] Raman spectroscopy, conversely, involves the inelastic scattering of higher-energy light (e.g., visible or near-IR), and is sensitive to vibrations that cause a change in the molecule's polarizability.[8][11]
-
Application to Intermediates: Time-resolved IR (TRIR) and Raman techniques can capture the vibrational spectra of short-lived species.[][11] For example, the appearance of a strong C=O stretch in a new region of an IR spectrum could signal the formation of a carbonyl-containing intermediate. Because water is a weak Raman scatterer but a strong IR absorber, Raman is often better suited for studying reactions in aqueous media.
-
Causality in Method Selection: Opt for vibrational spectroscopy when you need to confirm the formation or cleavage of specific bonds or functional groups. The choice between IR and Raman often depends on the symmetry of the molecule and the solvent system. Symmetrical vibrations may be "silent" in the IR but strong in the Raman spectrum, making the two techniques highly synergistic.[12]
Mass Spectrometry (MS): The Ultra-Sensitive Detector
Mass spectrometry is the workhorse for detecting and identifying molecules based on their mass-to-charge ratio (m/z). Its exceptional sensitivity makes it uniquely suited for detecting the low concentrations of intermediates typical in many reactions.[2][13][14][15]
-
Core Principle: MS ionizes molecules and then separates the resulting ions in a magnetic or electric field according to their m/z. Soft ionization techniques like Electrospray Ionization (ESI) are crucial for studying reaction intermediates, as they can transfer ions from solution to the gas phase with minimal fragmentation, preserving the integrity of transient species.[13]
-
Application to Intermediates: ESI-MS is particularly powerful for reactions involving charged intermediates, such as those in organometallic catalysis or organocatalysis.[13][15] By continuously sampling a reaction mixture, one can directly observe the ions corresponding to catalytic intermediates.[16] Coupling MS with techniques like ion mobility spectrometry or infrared ion spectroscopy (IRIS) can provide additional structural information, helping to characterize the shape and bonding of the detected ions.[6][14][17]
-
Causality in Method Selection: Mass spectrometry is the go-to technique when high sensitivity is paramount and when charged or easily ionizable intermediates are expected.[15] It provides the molecular formula, which is a critical piece of the puzzle, though it must often be combined with other techniques for unambiguous 3D structure determination.[16]
Transient Absorption (UV-Vis) Spectroscopy: The Ultrafast Chronicler
Transient Absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique designed to study fleeting species generated by a pulse of light. It is the premier tool for investigating photochemical reaction intermediates and excited states on timescales from femtoseconds to milliseconds.[18][19]
-
Core Principle: A high-intensity "pump" laser pulse excites the sample, initiating the reaction and creating the intermediate. A second, lower-intensity "probe" pulse, arriving at a variable time delay, measures the absorption spectrum of the transient species.[19] By scanning the delay time, one can map the formation and decay kinetics of the intermediate.[19]
-
Application to Intermediates: TA is essential for studying non-emissive states and intermediates in photocatalysis, solar energy conversion, and vision chemistry.[19] The resulting TA spectrum (a plot of absorption change versus wavelength) provides an electronic fingerprint of the intermediate.
-
Causality in Method Selection: This is the undisputed choice for studying photo-initiated processes. If your reaction is triggered by light, TA spectroscopy is the most direct way to observe the immediate consequences and track the subsequent evolution of the system.[20][21]
Electron Paramagnetic Resonance (EPR) Spectroscopy: The Radical Specialist
EPR (also known as Electron Spin Resonance, ESR) is a magnetic resonance technique analogous to NMR, but it detects unpaired electrons instead of atomic nuclei. This makes it uniquely and exclusively sensitive to paramagnetic species, such as free radicals and many transition metal complexes.[22][23]
-
Core Principle: EPR measures the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting spectrum provides information about the electron's environment, including its interaction with nearby magnetic nuclei (hyperfine coupling).
-
Application to Intermediates: EPR is the definitive method for confirming the presence of radical intermediates.[2] Analysis of the EPR spectrum can often identify the specific atom on which the radical is centered and provide structural details about its immediate surroundings.[23] For extremely short-lived radicals, spin trapping is employed. This involves adding a "spin trap" molecule that reacts with the transient radical to form a much more stable radical (a spin adduct) that can be easily detected by EPR.[24][25]
-
Causality in Method Selection: If a reaction mechanism is hypothesized to involve single-electron transfer or homolytic bond cleavage, EPR is the essential tool for validation. A positive EPR signal provides unambiguous evidence for the involvement of radical species.[22][26]
Comparative Summary of Spectroscopic Techniques
The table below summarizes the key operational parameters and outputs for each technique, providing a quick reference guide for experimental design.
| Technique | Principle | Timescale | Primary Information | Ideal Intermediates | Strengths | Limitations |
| NMR | Nuclear spin transitions | Seconds to hours | Detailed 3D structure, connectivity | Stable or moderately reactive | Unambiguous structure elucidation | Low sensitivity, slow timescale |
| IR / Raman | Molecular vibrations | Picoseconds to seconds | Functional groups, bonding | Most neutral species | High structural specificity | Complex spectra, solvent interference (IR) |
| Mass Spec (MS) | Mass-to-charge ratio | Milliseconds to minutes | Molecular formula, mass | Charged or easily ionizable | Unmatched sensitivity, speed | Limited structural info alone, gas phase |
| Transient Abs. | Electronic transitions | Femtoseconds to ms | Electronic structure, kinetics | Photo-generated, excited states | Superb time resolution | Limited structural detail, requires chromophore |
| EPR | Electron spin transitions | Nanoseconds to stable | Unpaired electron environment | Free radicals, paramagnetics | Exclusively sensitive to radicals | Only detects paramagnetic species |
Workflow and Method Selection
Choosing the right spectroscopic approach is a critical decision. The following workflow and decision tree provide a logical framework for investigating a reaction mechanism.
General Investigative Workflow
The process of identifying and characterizing a reaction intermediate is iterative, often requiring multiple techniques to build a complete picture.
Caption: A typical workflow for identifying and characterizing reaction intermediates.
Decision Tree for Technique Selection
This diagram guides the initial choice of spectroscopy based on the known or suspected properties of the reaction.
Caption: A decision-making guide for the initial selection of a spectroscopic method.
Advanced and Complementary Methodologies
To overcome the inherent challenges of studying intermediates, several advanced strategies can be employed, often in conjunction with the core spectroscopic techniques.
-
Cryogenic Trapping (Matrix Isolation): For highly unstable species, the reaction can be initiated and then rapidly frozen to cryogenic temperatures (typically using liquid helium or nitrogen).[27] This "freeze trapping" stabilizes the intermediates, allowing them to be studied for extended periods with techniques like IR or EPR.[27][28] Cryogenic ion traps are particularly powerful when combined with mass spectrometry and laser spectroscopy to obtain highly resolved vibrational spectra of isolated, cold ions.[28][29][30]
-
Computational Spectroscopy: Theoretical chemistry, particularly Density Functional Theory (DFT), is an indispensable partner to experimental spectroscopy.[] By calculating the theoretical spectra (NMR, IR, UV-Vis) of a hypothesized intermediate structure, one can compare the simulation to the experimental data.[31][32] A strong match provides powerful evidence for the proposed structure and aids in the assignment of complex spectra.[9][31]
-
Chemical Trapping: This indirect method involves introducing a "trapping agent" into the reaction mixture.[] This agent is designed to react rapidly and selectively with the fleeting intermediate to form a stable, easily characterizable product.[] The identification of this trapped product serves as proof of the intermediate's existence.[]
Experimental Protocol: In-situ NMR Monitoring of a Catalytic Reaction
This protocol provides a self-validating system for monitoring a reaction where an intermediate is expected to accumulate to a detectable concentration (>1-5 mol%).
Objective: To identify and quantify a reaction intermediate in a homogeneous catalytic reaction using ¹H NMR spectroscopy.
Methodology:
-
System Preparation & Calibration:
-
Prepare a stock solution of a stable, inert internal standard (e.g., tetramethylsilane, 1,3,5-trimethoxybenzene) in the deuterated solvent to be used for the reaction. The standard must have a resonance that does not overlap with any expected reactant, product, or intermediate signals.
-
Accurately prepare solutions of the starting material(s) and the final product of known concentrations, each containing the internal standard. Acquire quantitative ¹H NMR spectra for these standards. This step is crucial for validating that the integration of the standard is consistent and can be used for accurate quantification.
-
-
Reaction Setup:
-
Place a high-quality, thin-walled NMR tube inside the NMR spectrometer, locked and shimmed on the deuterated solvent.
-
Record a spectrum of the starting material and internal standard in the NMR tube at the desired reaction temperature before adding the catalyst. This is your t=0 spectrum.
-
-
Initiation and Data Acquisition:
-
Pause the experiment, quickly and safely remove the tube, inject a small, precise volume of the catalyst solution, mix thoroughly, and rapidly re-insert the tube into the spectrometer.
-
Immediately begin acquiring a time-series of ¹H NMR spectra at regular intervals (e.g., every 2-5 minutes). The time resolution will depend on the reaction rate and the number of scans required for good signal-to-noise.
-
-
Data Processing and Interpretation:
-
Process all spectra uniformly (e.g., same phasing and baseline correction).
-
Reference all spectra to the internal standard's chemical shift to correct for any minor field drift.
-
Integrate the peaks for the starting material, the product, the internal standard, and any new, transient peaks.
-
Causality Check: The integral of the internal standard should remain constant across all spectra. A significant change indicates a problem with spectrometer stability or a reaction with the standard, invalidating the quantitative results.
-
-
Kinetic Analysis:
-
Normalize the integrals of the reactant, product, and transient species to the constant integral of the internal standard.
-
Plot the concentration of each species versus time. The profile of the intermediate should show it forming after the reaction starts and then decaying as the product is formed.
-
-
Structural Confirmation:
-
If the intermediate is sufficiently long-lived, perform 2D NMR experiments (e.g., COSY, HSQC) on the reaction mixture at the time of its maximum concentration to elucidate its structure.
-
Conclusion
The interpretation of spectroscopic data for reaction intermediates is a cornerstone of modern chemical and pharmaceutical research. While challenging, the direct observation of these transient species provides unparalleled insight into reaction mechanisms. A logical, multi-faceted approach is key to success. By starting with a clear hypothesis, selecting the appropriate primary spectroscopic tool based on the reaction's characteristics, and augmenting the findings with complementary techniques and computational modeling, researchers can confidently characterize even the most elusive intermediates. This guide serves as a framework for building that strategy, emphasizing that the ultimate goal is not just to collect data, but to construct a coherent, evidence-based narrative of a chemical transformation.
References
-
Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science, 11(44), 11960–11972. PubMed Central. [Link]
-
Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. ResearchGate. [Link]
-
Kovács, T., et al. (2021). Transient Absorption Spectroscopy of Films: Impact of Refractive Index. ACS Publications. [Link]
-
Klein, J., et al. (2022). Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations. PubMed Central. [Link]
-
Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. RSC Publishing. [Link]
-
Roithová, J., & Schröder, D. (2011). Characterization of reaction intermediates by ion spectroscopy. RSC Publishing. [Link]
-
Yamazaki, I., & Piette, L. H. (1991). Electron spin resonance spectra of radical intermediates in the oxidation of ascorbic acid and related substances. Journal of the American Chemical Society. [Link]
-
Fournier, J. A., et al. (2018). Spectroscopy of Reactive Complexes and Solvated Clusters: A Bottom-Up Approach Using Cryogenic Ion Traps. ACS Publications. [Link]
-
Infrared or Raman Spectroscopy?. (2023). Edinburgh Instruments. [Link]
-
Transient Absorption Spectroscopy. Edinburgh Instruments. [Link]
-
Jansen, T. L. C. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics. [Link]
-
McKay, A. I., et al. (2021). Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts. National Institutes of Health. [Link]
-
Mehara, J., & Roithová, J. (2020). Identifying reactive intermediates by mass spectrometry. Chemical Science (RSC Publishing). [Link]
-
Chu, L.-K., & Lee, Y.-P. (2014). Transient Infrared Absorption Spectra of Reaction Intermediates Detected with a Step-scan Fourier-transform Infrared Spectrometer. Journal of the Chinese Chemical Society. [Link]
-
Moffat, K., & Henderson, R. (1995). Freeze trapping of reaction intermediates. PubMed. [Link]
-
Hering-Junghans, C. (2020). Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals. RSC Publishing. [Link]
-
Urbańczyk, M., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. ACS Publications. [Link]
-
Carnimeo, I., et al. (2020). Computational Spectroscopy in Solution by Integration of Variational and Perturbative Approaches on Top of Clusterized Molecular Dynamics. ACS Publications. [Link]
-
Norrby, P.-O., & Brandt, P. (2011). Sniffing out early reaction intermediates. PNAS. [Link]
-
Introduction to Transient Spectroscopy and its applications. Andor - Oxford Instruments. [Link]
-
Identification of Active Sites and Structural Characterization of Reactive Ionic Intermediates by Cryogenic Ion Trap Vibrational Spectroscopy. ResearchGate. [Link]
-
Easing Intermediates Search by Combining Spectroscopy and Multivariate Curve Reconstruction: [CuI(6,6′-dimethyl-2,2′-bipyridyl)2]PF6 Oxidation as Case Study. ACS Publications. [Link]
-
Logsdail, A. J., & Catlow, C. R. A. (2023). Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. Royal Society Publishing. [Link]
-
Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Macmillan Group - Princeton University. [Link]
-
Raman vs. Infrared Spectroscopy: An Overview. Magnitude Instruments. [Link]
-
NMR techniques for in situ reaction monitoring A Differentiation... ResearchGate. [Link]
-
Tel-Cerezo, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. [Link]
-
Jurtz, N. (2017). Quantitative NMR methods for reaction and process monitoring. kluedo. [Link]
-
Experimental guidelines for trapping paramagnetic reaction intermediates in radical S-adenosylmethionine enzymes. PubMed. [Link]
-
Colocalized Raman and IR Spectroscopies via Vibrational-Encoded Fluorescence for Comprehensive Vibrational Analysis. Journal of the American Chemical Society. [Link]
-
Johnson, M. A. (2011). Cryogenic Ion Chemistry and Spectroscopy. Accounts of Chemical Research. [Link]
-
Ultrafast Time-Resolved Spontaneous and Coherent Raman Spectroscopy: The Structure and Dynamics of Photogenerated Transient Species. ResearchGate. [Link]
-
In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. [PDF source, specific publisher not listed]. [Link]
-
Exploiting in-situ NMR to monitor the formation of a metal-organic framework. ChemRxiv. [Link]
-
Jacox, M. E. (2002). The spectroscopy of molecular reaction intermediates trapped in the solid rare gases. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 2. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04754F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Characterization of Elusive Reaction Intermediates Using Infrared Ion Spectroscopy: Application to the Experimental Characterization of Glycosyl Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. edinst.com [edinst.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. magnitudeinstruments.com [magnitudeinstruments.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identifying reactive intermediates by mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. pnas.org [pnas.org]
- 17. Characterization of reaction intermediates by ion spectroscopy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. edinst.com [edinst.com]
- 20. Introduction to Transient Spectroscopy and its applications- Oxford Instruments [andor.oxinst.com]
- 21. macmillan.princeton.edu [macmillan.princeton.edu]
- 22. Operando film-electrochemical EPR spectroscopy tracks radical intermediates in surface-immobilized catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Applications of electron paramagnetic resonance spectroscopy to heavy main-group radicals - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02436H [pubs.rsc.org]
- 24. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes [mdpi.com]
- 25. Experimental guidelines for trapping paramagnetic reaction intermediates in radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Freeze trapping of reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. pubs.aip.org [pubs.aip.org]
- 32. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 4-(2-nitrophenyl)-3-oxobutanoate
Hazard Assessment: Understanding the Risk
Methyl 4-(2-nitrophenyl)-3-oxobutanoate combines two functional groups that dictate its hazard profile: a nitrophenyl group and a β-keto ester.
-
Nitrophenyl Group: Aromatic nitro compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[3] They are also frequently classified as environmental hazards, with high toxicity to aquatic life.[4][5] Compounds in this class should be handled as hazardous substances requiring meticulous disposal procedures.[1][6]
-
β-Keto Ester: This functional group is a versatile synthetic intermediate.[7][8][9] While not posing the same toxicological threat as the nitro group, its reactivity must be considered, especially regarding chemical incompatibilities during waste storage.[7]
Based on analogous compounds, this compound should be presumed to be a skin sensitizer and very toxic to aquatic life with long-lasting effects.[5] Therefore, it must be managed as a regulated, hazardous chemical waste.[10][11]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling waste, establish a safe work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] The mandatory PPE for handling this waste stream is summarized below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against accidental splashes of the chemical or contaminated solvents. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect for integrity before each use. | Prevents skin contact and absorption. Nitrile gloves are a common and effective choice for many organic chemicals. |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges may be required if there is a risk of generating aerosols or dust, or if working outside a fume hood. | Prevents inhalation of potentially harmful vapors or particulates. |
This table is based on standard laboratory practice for hazardous organic compounds.[1][3]
Spill Management Protocol
Accidental spills must be managed immediately and safely.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Contain the Spill: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][12] Avoid any actions that could generate dust or aerosols.[1][12]
-
Collect Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1] Do not use a standard vacuum cleaner.
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.[1]
-
Dispose of Cleanup Materials: All cleaning materials, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container and disposed of accordingly.[1]
Core Disposal Protocol: A Step-by-Step Guide
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][11][13] All materials contaminated with this compound must be treated as hazardous waste.
Step 1: Waste Segregation
Isolate all waste containing this compound. This includes:
-
Unused or expired product.
-
Reaction mixtures and solutions.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
Rinsate from cleaning contaminated glassware. The first rinse of a container must be collected as hazardous waste.[14]
Segregate this waste stream from other incompatible waste types, such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[6][13]
Step 2: Containerization
-
Select a Compatible Container: Use a sturdy, leak-proof container with a secure, screw-top lid.[13] High-density polyethylene (HDPE) or glass containers are typically appropriate, but always check for chemical compatibility.[2][11] Do not use metal containers for acidic waste.[2]
-
Headroom: Do not fill the container beyond 90% capacity to allow for expansion of vapors and prevent spills.[2][13]
-
Storage: Keep the waste container closed at all times except when adding waste.[13][14]
Step 3: Labeling
Proper labeling is a critical regulatory requirement.[11][13] Each waste container must have a hazardous waste tag that includes:
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[11]
-
Mixture Composition: For solutions, list all chemical constituents and their approximate percentages or volumes.[11][13]
-
Hazard Identification: Check the appropriate hazard pictograms (e.g., "Harmful/Irritant," "Environmental Hazard").[11]
-
Generator Information: Principal Investigator's name, lab location (building and room number), and contact information.[11]
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[13][15]
-
Secondary Containment: Place liquid waste containers in a chemically compatible secondary containment bin to prevent the spread of material in case of a leak.[2][14]
-
Segregation: Ensure the SAA is organized to keep incompatible waste streams physically separated.[13]
Step 5: Arranging for Disposal
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year for SAAs, but check institutional policy), arrange for pickup through your institution's EHS department.[13][14]
-
Licensed Contractor: Your EHS department will work with a licensed hazardous waste disposal contractor for final treatment, which is often high-temperature incineration at a permitted facility.[6][15]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for compliant hazardous waste disposal.
References
- A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.
- Proper Disposal of Bis(2-nitrophenyl)amine: A Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Laboratory Professionals. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
- How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety.
- A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers. Benchchem.
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry.
- 4-Nitrophenol Safety Data Sheet. Santa Cruz Biotechnology.
- Safety Data Sheet for a Nitrophenyl Ester. Thermo Fisher Scientific.
- Safety Data Sheet: 4-Nitrophenol. Carl ROTH.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
- p-NITROPHENOL EXTRA PURE Safety Data Sheet. Loba Chemie.
- Safety Data Sheet for Methyl 4-nitrobenzoate. Sigma-Aldrich.
- Safety Data Sheet for 3-Methyl-4-nitrophenol. Thermo Fisher Scientific.
- Ester Disposal Discussion. Chemtalk - #1 Science Forum For Lab Technicians.
- Design of β-Keto Esters with Antibacterial Activity. MDPI.
- Hazardous Waste Disposal Guide. Dartmouth College.
- PubChem Compound Summary for CID 1536427, Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate | C12H11NO5 | CID 1536427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 10. epa.gov [epa.gov]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling Methyl 4-(2-nitrophenyl)-3-oxobutanoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 4-(2-nitrophenyl)-3-oxobutanoate. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical insights gained from extensive laboratory experience. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of risk mitigation for researchers, scientists, and drug development professionals.
Hazard Assessment: A Proactive Approach
-
Aromatic Nitro Compounds: This class of chemicals is known for its potential toxicity if inhaled, swallowed, or absorbed through the skin.[1] A primary toxicological concern is the risk of methemoglobinemia, a serious condition that impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headache, and dizziness.[1]
-
Acetoacetate Esters: These compounds can be significant eye irritants.[2][3] Prolonged or repeated skin contact may also cause irritation.[3]
-
Analogue Data: The closely related compound, Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, is classified as harmful if swallowed, in contact with skin, or if inhaled, and is known to cause skin and serious eye irritation.[4]
Given this profile, this compound must be handled with a high degree of caution, assuming it is toxic via all primary routes of exposure and is a potent irritant.
Core Principles of Protection: The Hierarchy of Controls
Before any personal protective equipment (PPE) is selected, the primary methods of exposure reduction must be implemented. This guide is predicated on the mandatory use of engineering and administrative controls.
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood to minimize inhalation exposure.[5][6] An eyewash station and safety shower must be immediately accessible.[5]
-
Administrative Controls: Never work alone when handling this substance.[6] Develop and strictly follow a written Standard Operating Procedure (SOP) that includes details from this guide.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. This selection is designed to create a comprehensive barrier against the anticipated hazards.
| Protection Area | Required PPE | Rationale & Standard |
| Respiratory | NIOSH-approved Air-Purifying Respirator (APR) with organic vapor cartridges and P95 or P100 particulate filters. | Protects against inhalation of potentially harmful aerosols, dust, or vapors.[5] A full-face respirator is recommended for enhanced protection.[5] |
| Eye & Face | Chemical safety goggles and a full-face shield. | Provides robust protection against splashes and aerosols, which can cause serious eye irritation.[7][8] Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] |
| Hand | Nitrile or Neoprene Gloves (minimum thickness of 0.3 mm). | Prevents skin contact and absorption, a primary route of exposure for aromatic nitro compounds. Use proper glove removal technique to avoid self-contamination.[10] |
| Body | Chemical-resistant lab coat and a chemically impervious apron. | Protects against spills and contamination of personal clothing.[5] Long sleeves and pants are required.[6] |
| Foot | Closed-toe, chemical-resistant shoes. | Ensures no skin is exposed and protects feet from spills. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, sequential workflow is critical for minimizing risk. The following diagram and steps outline the process from preparation to completion.
Caption: Workflow for Safe Handling of this compound.
Detailed Procedural Steps:
-
Preparation: Before entering the lab, thoroughly review this guide, any available SDS for analogous compounds, and your institution's specific SOPs. Ensure all required PPE is available and in good condition.
-
Dispensing: When handling the solid compound, use appropriate tools to transfer the substance and avoid generating dust.[5]
-
During Use: Keep the container tightly closed when not in use.[9] Avoid all contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the handling area.[5]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[5]
Emergency Procedures: Immediate & Corrective Actions
In the event of an exposure, time is of the essence. The following procedures must be initiated immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Skin Contact: Take off all contaminated clothing immediately.[5] Wash the affected area thoroughly with soap and plenty of water.[5] Seek medical attention if irritation persists or if a large area is exposed.
-
Inhalation: Move the individual to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Collection: All contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a suitable, clearly labeled, and closed container for hazardous waste.[10]
-
Disposal Protocol: Dispose of the chemical waste through an approved and licensed waste disposal contractor.[8][9][11] Do not allow the product to enter drains or the environment, as related compounds are known to be harmful to aquatic life.[10][12] Contaminated packaging should be disposed of as unused product.[10]
References
- Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
- Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. Benchchem.
- 4 - SAFETY D
- 3 - SAFETY D
- SAFETY D
- Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency.
- Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety.
- SAFETY D
- 2 - SAFETY D
- 5 Types of PPE for Hazardous Chemicals | Hazmat School.
- Safety D
- Methyl 2-((3-nitrophenyl)methylene)
- Methyl acetoacetate Safety D
- Methyl acetoacet
- Ethyl 4-(2-nitrophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | 66073-33-4 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. Methyl 2-((3-nitrophenyl)methylene)-3-oxobutanoate | C12H11NO5 | CID 1536427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
